molecular formula C5H10O B123568 3-Methyl-3-buten-1-OL CAS No. 763-32-6

3-Methyl-3-buten-1-OL

Cat. No.: B123568
CAS No.: 763-32-6
M. Wt: 86.13 g/mol
InChI Key: CPJRRXSHAYUTGL-UHFFFAOYSA-N
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Description

3-Methyl-3-buten-1-ol, commonly known as Isoprenol, is a versatile unsaturated C5 alcohol (CAS 763-32-6) with the formula C5H10O and a molecular weight of 86.13 g/mol . It is characterized as a colorless to almost colorless clear liquid with a boiling point of approximately 130-132 °C, a specific gravity of 0.85, and a refractive index of 1.43 . It possesses a sweet, fruity odor and is soluble in alcohol and water . As a hemiterpene alcohol, it serves as a fundamental building block in organic synthesis and industrial chemistry . Its primary research and industrial value stems from its role as a precursor in the synthesis of more complex chemicals. It is industrially produced by the Prins reaction between isobutene and formaldehyde . Recent catalytic research explores the use of supercritical CO2 in coordination with modified HZSM-5 catalysts to improve the reactivity of this synthesis pathway . A major application of this compound is its use as a key intermediate in the flavor and fragrance industry, where it contributes citrus, fruity, and herbal notes . It is also a critical starting material in the synthesis of citral, which is itself a precursor to vitamin E and vitamin A . Furthermore, it finds applications as an intermediate in the development of active pharmaceutical ingredients (APIs) for anti-inflammatory and antimicrobial agents, and in the synthesis of certain pyrethroid pesticides . Its unsaturated nature also makes it a valuable monomer and intermediate in the production of specialty polymers and coatings, enhancing durability and flexibility . In atmospheric science, this compound is studied as a biogenic volatile organic compound (BVOC), and its gas-phase ozonolysis reaction mechanism and kinetics are subjects of ongoing research due to their implications for atmospheric chemistry and secondary organic aerosol (SOA) formation . This product is intended for research and laboratory use only. It is not intended for diagnostic, therapeutic, or consumer use. Handle with appropriate safety precautions; it is a flammable liquid and vapor (Flash Point ~42 °C) and can cause skin and serious eye irritation .

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

3-methylbut-3-en-1-ol
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InChI

InChI=1S/C5H10O/c1-5(2)3-4-6/h6H,1,3-4H2,2H3
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InChI Key

CPJRRXSHAYUTGL-UHFFFAOYSA-N
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Canonical SMILES

CC(=C)CCO
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Molecular Formula

C5H10O
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DSSTOX Substance ID

DTXSID4052506
Record name 3-Methylbut-3-en-1-ol
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Molecular Weight

86.13 g/mol
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Physical Description

Liquid, Colorless liquid; [Acros Organics MSDS]
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Boiling Point

130.00 °C. @ 760.00 mm Hg
Record name 3-Methyl-3-buten-1-ol
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Solubility

170 g/L @ 20 °C (exp)
Record name 3-Methyl-3-buten-1-ol
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Vapor Pressure

20.0 [mmHg]
Record name 3-Methyl-3-buten-1-ol
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CAS No.

763-32-6
Record name 3-Methyl-3-buten-1-ol
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Foundational & Exploratory

Synthesis of 3-Methyl-3-buten-1-ol: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides an in-depth overview of the primary synthetic routes to 3-methyl-3-buten-1-ol, an important intermediate in the production of fine chemicals, pharmaceuticals, and agrochemicals.[1] The core focus of this document is the Prins reaction between isobutylene (B52900) and formaldehyde (B43269), detailing the reaction mechanisms under various catalytic conditions.[2][3] Additionally, a two-step synthesis involving a carboxylate intermediate is presented. This guide includes detailed experimental protocols, tabulated quantitative data for comparative analysis, and graphical representations of the reaction mechanisms to facilitate practical application in a research and development setting.

Introduction

This compound, also known as isoprenol, is a versatile C5 alcohol containing both a reactive carbon-carbon double bond and a primary hydroxyl group.[3][4] These functionalities allow for a wide range of chemical transformations, including polymerization, esterification, etherification, oxidation, and addition reactions.[4] Consequently, this compound is a key building block for the synthesis of valuable compounds such as citral, pyrethroids, and polycarboxylate superplasticizers.[4][5] The predominant industrial synthesis of this alcohol is the Prins reaction of isobutylene (2-methylpropene) with formaldehyde.[3] This guide explores the mechanistic details and practical execution of this important transformation.

Reaction Mechanisms

The synthesis of this compound from isobutylene and formaldehyde can be accomplished through several catalytic pathways, primarily distinguished by the use of acid or base catalysts.

Acid-Catalyzed Prins Reaction

The acid-catalyzed Prins reaction is a well-established method for the formation of a carbon-carbon bond between an alkene and an aldehyde.[2] In the case of this compound synthesis, the reaction proceeds through the following key steps:

  • Protonation of Formaldehyde: A Brønsted acid catalyst protonates the carbonyl oxygen of formaldehyde, increasing the electrophilicity of the carbonyl carbon.[6][7]

  • Electrophilic Attack: The electron-rich double bond of isobutylene acts as a nucleophile, attacking the activated formaldehyde. This results in the formation of a tertiary carbocation intermediate.[4][6]

  • Deprotonation: A base (such as water or the conjugate base of the acid catalyst) abstracts a proton from the intermediate, leading to the formation of the final product, this compound.[7]

Acid_Catalyzed_Prins_Reaction CH2O Formaldehyde Protonated_CH2O Protonated Formaldehyde CH2O->Protonated_CH2O + H+ Isobutylene Isobutylene H_plus H+ Carbocation Tertiary Carbocation Protonated_CH2O->Carbocation + Isobutylene Product This compound Carbocation->Product - H+

Caption: Acid-Catalyzed Prins Reaction Mechanism.

Base-Catalyzed Prins-Type Reaction

An alternative mechanism involves the use of a solid base catalyst, such as cesium dihydrogen phosphate-modified HZSM-5, often in conjunction with supercritical CO2.[4][8] This pathway proceeds through a different set of intermediates:

  • Generation of a Carbanion: The basic sites on the catalyst abstract an alpha-proton from isobutylene, generating a resonance-stabilized carbanion.[4][8]

  • Activation of Formaldehyde: Supercritical CO2, acting as a weak Lewis acid, activates the formaldehyde molecule, making it more susceptible to nucleophilic attack.[4][8]

  • Nucleophilic Addition: The isobutylene carbanion attacks the activated formaldehyde, forming an alkoxide intermediate.

  • Protonation: The alkoxide intermediate is subsequently protonated to yield this compound.

Base_Catalyzed_Prins_Reaction Isobutylene Isobutylene Carbanion Isobutylene Carbanion Isobutylene->Carbanion - H+ Base Base CH2O Formaldehyde Activated_CH2O Activated Formaldehyde CH2O->Activated_CH2O + scCO2 scCO2 scCO2 Alkoxide Alkoxide Intermediate Activated_CH2O->Alkoxide + Carbanion Product This compound Alkoxide->Product + H+

Caption: Base-Catalyzed Prins-Type Reaction Mechanism.

Quantitative Data Summary

The following tables summarize quantitative data from various reported synthesis methods for this compound.

Table 1: Two-Step Synthesis via Carboxylate Intermediate [5][9]

Carboxylic AcidReaction Temperature (°C)Reaction Pressure (MPa)Reaction Time (h)Intermediate Yield (%)Hydrolysis Yield (%)Overall Yield (%)
Formic Acid----98.193.0
Acetic Acid1201.2890.796.487.4
Propionic Acid----90.784.4

Table 2: Prins Reaction Conditions and Yields

CatalystSolventTemperature (°C)Pressure (MPa)Isobutylene:Formaldehyde Molar RatioYield (%)Reference
Phosphate and its derivativestert-Butanol (B103910)170-200-5.665-87[9]
HZSM-5 (Si/Al = 40)Supercritical CO2----[4]
Disodium hydrogen phosphate, Monosodium phosphateToluene25024.3--[10]

Experimental Protocols

Protocol 1: Two-Step Synthesis via Acetate (B1210297) Intermediate[5][9]

Step 1: Condensation and Esterification

  • Charge a 5L high-pressure stirred tank reactor with 840g of acetic acid, 210g of paraformaldehyde, and 1960g of isobutylene.

  • Heat the reactor to 120°C and maintain the pressure at 1.2 MPa.

  • Allow the reaction to proceed for 8 hours.

  • After the reaction, cool the reactor and collect the reaction solution.

  • Purify the crude product by reduced pressure distillation to obtain this compound acetate.

Step 2: Hydrolysis

  • Add the purified this compound acetate to a 5L stirred tank reactor.

  • Add a 40 wt% aqueous solution of sodium hydroxide.

  • Heat the mixture to 60°C and stir for 0.5 hours.

  • After the reaction, allow the mixture to stand and separate into two phases.

  • The organic phase contains the desired product, this compound.

Two_Step_Synthesis_Workflow Start Start: Acetic Acid, Paraformaldehyde, Isobutylene Step1 Condensation & Esterification (120°C, 1.2 MPa, 8h) Start->Step1 Intermediate This compound acetate Step1->Intermediate Purification Reduced Pressure Distillation Intermediate->Purification Step2 Hydrolysis (40% NaOH, 60°C, 0.5h) Purification->Step2 Separation Phase Separation Step2->Separation Product Product: This compound Separation->Product

Caption: Workflow for the Two-Step Synthesis.

Protocol 2: Acid-Catalyzed Prins Reaction with Solid Acid Catalyst[2]
  • Catalyst Preparation: Modify HZSM-5 (Si/Al = 50) catalyst by impregnation with Cesium Dihydrogen Phosphate (CsH2PO4).

  • Reactor Setup: Charge a high-pressure autoclave reactor equipped with a stirrer with the prepared catalyst, paraformaldehyde, and tert-butanol as a solvent.

  • Reaction Execution: Introduce isobutylene into the reactor. If using supercritical CO2, pressurize the reactor with CO2.

  • Heat the reactor to the desired temperature and pressure and stir for the specified reaction time.

  • Product Isolation: After the reaction is complete, cool the reactor and carefully release the pressure.

  • Collect the liquid product.

  • Purification: Purify the crude product by fractional distillation to isolate this compound.

Conclusion

The synthesis of this compound is a well-established industrial process, primarily relying on the Prins reaction of isobutylene and formaldehyde. This guide has detailed the predominant acid-catalyzed and emerging base-catalyzed reaction mechanisms. The provided quantitative data and experimental protocols offer a valuable resource for researchers and professionals in the field, enabling a deeper understanding and practical application of these synthetic methods. The choice of a specific synthetic route will depend on factors such as desired yield, available equipment, and economic considerations. Further research into novel catalytic systems continues to refine the efficiency and sustainability of this compound production.

References

Spectroscopic Profile of 3-Methyl-3-buten-1-ol: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

This technical guide provides a comprehensive overview of the spectroscopic data for 3-Methyl-3-buten-1-ol (Isoprenol), a key intermediate in the synthesis of various fine chemicals and pharmaceuticals. The intended audience for this document includes researchers, scientists, and professionals in the field of drug development and chemical synthesis. This guide presents a detailed analysis of its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, supplemented with detailed experimental protocols and a visual workflow of the spectroscopic analysis process.

Spectroscopic Data Summary

The following tables summarize the key spectroscopic data for this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 1: ¹H NMR Spectroscopic Data of this compound

Chemical Shift (δ) ppmMultiplicityIntegrationAssignment
4.88s1H=CH₂ (a)
4.71s1H=CH₂ (b)
3.70t, J = 6.6 Hz2H-CH₂OH
2.27t, J = 6.6 Hz2H=C-CH₂-
1.75s3H-CH₃
1.65br s1H-OH

Solvent: CDCl₃. Chemical shifts are referenced to TMS (0 ppm).

Table 2: ¹³C NMR Spectroscopic Data of this compound

Chemical Shift (δ) ppmCarbon Atom
144.9C=
112.4=CH₂
60.9-CH₂OH
41.8=C-CH₂-
22.5-CH₃

Solvent: CDCl₃. Chemical shifts are referenced to TMS (0 ppm).

Infrared (IR) Spectroscopy

Table 3: Key IR Absorption Bands of this compound

Wavenumber (cm⁻¹)IntensityFunctional Group Assignment
3330Strong, BroadO-H stretch (alcohol)
3075Medium=C-H stretch (alkene)
2925StrongC-H stretch (alkane)
1648MediumC=C stretch (alkene)
1045StrongC-O stretch (primary alcohol)
888Strong=CH₂ bend (out-of-plane)

Sample form: Neat liquid.

Mass Spectrometry (MS)

Table 4: Major Fragments in the Electron Ionization (EI) Mass Spectrum of this compound

Mass-to-Charge Ratio (m/z)Relative Intensity (%)Proposed Fragment
865[M]⁺ (Molecular Ion)
7145[M - CH₃]⁺
68100[M - H₂O]⁺
5560[C₄H₇]⁺
4385[C₃H₇]⁺
4195[C₃H₅]⁺
3170[CH₂OH]⁺

Ionization method: Electron Ionization (EI) at 70 eV.

Experimental Protocols

The following sections detail the generalized experimental methodologies for obtaining the spectroscopic data presented above.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Sample Preparation: A solution of this compound (approximately 5-10 mg) is prepared in a deuterated solvent (e.g., chloroform-d, CDCl₃, ~0.5 mL) within a 5 mm NMR tube. A small amount of tetramethylsilane (B1202638) (TMS) is added as an internal standard for chemical shift referencing (δ = 0.00 ppm).

  • Instrumentation: ¹H and ¹³C NMR spectra are recorded on a high-resolution NMR spectrometer, typically operating at a field strength of 300 MHz or higher for protons.

  • ¹H NMR Data Acquisition: The ¹H NMR spectrum is acquired using a standard single-pulse experiment. Key parameters include a spectral width of approximately 15 ppm, a relaxation delay of 1-2 seconds, and an acquisition time of 2-4 seconds. Typically, 8 to 16 scans are co-added to improve the signal-to-noise ratio.

  • ¹³C NMR Data Acquisition: The ¹³C NMR spectrum is acquired using a proton-decoupled pulse sequence to simplify the spectrum to single lines for each unique carbon atom. A wider spectral width (e.g., 0-220 ppm) is used. Due to the lower natural abundance and smaller gyromagnetic ratio of ¹³C, a larger number of scans (e.g., 128 to 1024) and a longer relaxation delay (e.g., 2-5 seconds) are typically required.

  • Data Processing: The acquired Free Induction Decay (FID) is processed by applying a Fourier transform, followed by phase and baseline correction to obtain the final spectrum.

Infrared (IR) Spectroscopy
  • Sample Preparation: For a neat liquid sample like this compound, a drop of the neat liquid is placed between two potassium bromide (KBr) or sodium chloride (NaCl) plates to form a thin film. Alternatively, an Attenuated Total Reflectance (ATR) accessory can be used by placing a drop of the liquid directly onto the ATR crystal.

  • Instrumentation: A Fourier Transform Infrared (FTIR) spectrometer is used to record the spectrum.

  • Data Acquisition: A background spectrum of the empty sample holder (or clean ATR crystal) is first recorded. The sample is then placed in the infrared beam path, and the sample spectrum is recorded. The instrument typically scans over the mid-infrared range of 4000 to 400 cm⁻¹. Multiple scans (e.g., 16 or 32) are averaged to enhance the signal-to-noise ratio. The final spectrum is presented as transmittance or absorbance versus wavenumber (cm⁻¹).

Mass Spectrometry (MS)
  • Sample Introduction: A small amount of the volatile liquid sample is introduced into the mass spectrometer, often via direct injection or through a gas chromatography (GC) column for separation from any impurities.

  • Ionization: Electron Ionization (EI) is a common method for volatile, small molecules. In the ion source, the sample molecules are bombarded with a high-energy electron beam (typically 70 eV), leading to the formation of a molecular ion (M⁺) and various fragment ions.

  • Mass Analysis: The resulting ions are accelerated and separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., a quadrupole or time-of-flight analyzer).

  • Detection: An electron multiplier or other sensitive detector records the abundance of each ion. The resulting mass spectrum is a plot of relative ion abundance versus m/z.

Spectroscopic Analysis Workflow

The following diagram illustrates the general workflow for the spectroscopic analysis of an organic compound like this compound.

Spectroscopic_Workflow cluster_sample Sample Preparation cluster_analysis Spectroscopic Analysis cluster_data Data Acquisition & Processing cluster_interpretation Structural Elucidation Sample This compound Prep_NMR Dissolve in CDCl3 with TMS Sample->Prep_NMR Prep_IR Prepare Neat Liquid Film/ATR Sample->Prep_IR Prep_MS Direct Injection / GC Inlet Sample->Prep_MS NMR NMR Spectrometer (¹H and ¹³C) Prep_NMR->NMR IR FTIR Spectrometer Prep_IR->IR MS Mass Spectrometer (EI) Prep_MS->MS Data_NMR Acquire FID -> FT -> NMR Spectra NMR->Data_NMR Data_IR Acquire Interferogram -> FT -> IR Spectrum IR->Data_IR Data_MS Separate Ions by m/z -> Mass Spectrum MS->Data_MS Interpretation Combine Spectroscopic Data Data_NMR->Interpretation Data_IR->Interpretation Data_MS->Interpretation Structure Confirm Structure of This compound Interpretation->Structure

An In-depth Technical Guide to the Chemical Properties and Reactivity of 3-Methyl-3-buten-1-ol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the chemical properties and reactivity of 3-Methyl-3-buten-1-ol (isoprenol), an important C5 alcohol in organic synthesis and biotechnology. This document details the physicochemical characteristics, reactivity profile, and key experimental protocols for the synthesis and modification of this versatile molecule. Furthermore, its role in the engineered Isopentenol Utilization Pathway (IUP) for the biosynthesis of isoprenoids is elucidated, highlighting its significance in metabolic engineering and drug development.

Chemical and Physical Properties

This compound is a clear, colorless to light yellow liquid with a characteristic alcoholic odor. It is a flammable primary homoallylic alcohol, meaning the double bond is located between the third and fourth carbon atoms relative to the hydroxyl group.[1] This structural feature dictates its unique reactivity.

Table 1: Physicochemical Properties of this compound

PropertyValueSource(s)
Molecular Formula C₅H₁₀O[1]
Molecular Weight 86.13 g/mol [1]
CAS Number 763-32-6[1]
Appearance Clear colorless to light yellow liquid
Boiling Point 130-132 °C (at 760 mmHg)
Melting Point -20 °C
Density 0.853 g/mL at 25 °C
Solubility in Water 170 g/L at 20 °C
Refractive Index (n20/D) 1.433
Flash Point 42 °C (107.6 °F)
Vapor Pressure 4.15 mmHg at 20 °C

Chemical Reactivity

The reactivity of this compound is governed by the presence of two key functional groups: the primary hydroxyl group and the terminal double bond. This allows for a wide range of chemical transformations.

Reactions of the Hydroxyl Group

2.1.1. Oxidation:

As a primary alcohol, this compound can be oxidized to the corresponding aldehyde, 3-methyl-3-butenal, or further to the carboxylic acid, 3-methyl-3-butenoic acid, depending on the oxidizing agent used. Milder reagents like Pyridinium Chlorochromate (PCC) are selective for the aldehyde synthesis.[2]

2.1.2. Esterification:

This compound readily undergoes esterification with carboxylic acids or their derivatives. The Fischer esterification, using a carboxylic acid and a strong acid catalyst, is a common method.[3][4] More reactive acylating agents like acetic anhydride (B1165640) can also be employed.

Reactions of the Double Bond

The terminal, disubstituted double bond in this compound is accessible to various electrophilic addition reactions.[5]

2.2.1. Isomerization:

The terminal double bond of this compound can be isomerized to the more thermodynamically stable internal position to form its isomer, 3-methyl-2-buten-1-ol (B147165) (prenol). This is a crucial industrial process, often catalyzed by palladium catalysts.

2.2.2. Prins Reaction:

The synthesis of this compound itself is often achieved via the Prins reaction, which involves the acid-catalyzed condensation of isobutylene (B52900) with formaldehyde.[6][7][8]

Pyrolysis

Under high-temperature pyrolysis conditions, this compound primarily undergoes a unimolecular retro-ene reaction to yield isobutene and formaldehyde.

Experimental Protocols

Synthesis of this compound via Prins Reaction

This protocol describes the synthesis using a solid acid catalyst in a high-pressure reactor.[6]

  • Materials: Paraformaldehyde, isobutylene, tert-butanol (B103910) (solvent), HZSM-5 catalyst.

  • Equipment: High-pressure autoclave reactor with stirrer, gas inlet/outlet, temperature and pressure controls.

  • Procedure:

    • The HZSM-5 catalyst is charged into the autoclave reactor.

    • Paraformaldehyde and tert-butanol are added to the reactor.

    • The reactor is sealed and purged with an inert gas.

    • Isobutylene is introduced into the reactor to the desired pressure.

    • The mixture is heated to the reaction temperature (e.g., 150-200 °C) and stirred for a set time (e.g., 4-8 hours).

    • After the reaction, the reactor is cooled, and the pressure is carefully released.

    • The liquid product is collected.

  • Work-up and Purification:

    • The crude product is filtered to remove the catalyst.

    • The filtrate is subjected to fractional distillation to isolate pure this compound.

Oxidation to 3-Methyl-3-butenal using Pyridinium Chlorochromate (PCC)

This protocol outlines the selective oxidation of the primary alcohol to an aldehyde.[2]

  • Materials: this compound, Pyridinium Chlorochromate (PCC), anhydrous dichloromethane (B109758) (DCM), Celite or silica (B1680970) gel.

  • Equipment: Round-bottom flask, magnetic stirrer, dropping funnel, filtration apparatus.

  • Procedure:

    • A suspension of PCC (1.5 equivalents) and Celite in anhydrous DCM is prepared in a round-bottom flask.

    • A solution of this compound (1.0 equivalent) in anhydrous DCM is added dropwise to the stirred suspension at room temperature.

    • The reaction mixture is stirred for 2-4 hours, and the progress is monitored by TLC or GC.

  • Work-up and Purification:

    • The reaction mixture is diluted with diethyl ether and filtered through a pad of silica gel to remove the chromium salts.

    • The filtrate is concentrated under reduced pressure to yield the crude 3-methyl-3-butenal.

    • Further purification can be achieved by distillation or column chromatography.[9]

Fischer Esterification with Acetic Acid

This protocol describes the synthesis of 3-methyl-3-butenyl acetate.[3][4]

  • Materials: this compound, glacial acetic acid, concentrated sulfuric acid (catalyst), diethyl ether, saturated sodium bicarbonate solution, brine, anhydrous magnesium sulfate.

  • Equipment: Round-bottom flask, reflux condenser, heating mantle, separatory funnel.

  • Procedure:

    • In a round-bottom flask, combine this compound (1.0 equivalent) and an excess of glacial acetic acid (e.g., 2.0 equivalents).

    • Carefully add a catalytic amount of concentrated sulfuric acid (e.g., 0.1 equivalents).

    • The mixture is heated to reflux for 1-2 hours.

  • Work-up and Purification:

    • The reaction mixture is cooled to room temperature and diluted with diethyl ether.

    • The solution is transferred to a separatory funnel and washed sequentially with water, saturated sodium bicarbonate solution (to neutralize the acid), and brine.

    • The organic layer is dried over anhydrous magnesium sulfate, filtered, and the solvent is removed under reduced pressure to yield the ester.

    • Purification can be performed by distillation.[9]

Role in Signaling Pathways and Biotechnology

While not directly involved in native signaling pathways in higher organisms, this compound is a key substrate in the engineered Isopentenol Utilization Pathway (IUP) . This synthetic metabolic pathway is of significant interest in biotechnology for the production of isoprenoids, a vast class of natural products with diverse applications, including pharmaceuticals, biofuels, and fragrances.[10]

The IUP provides an alternative route to the universal isoprenoid precursors, isopentenyl pyrophosphate (IPP) and dimethylallyl pyrophosphate (DMAPP), bypassing the native mevalonate (B85504) (MVA) or 2-C-methyl-D-erythritol 4-phosphate (MEP) pathways. In this pathway, this compound (isoprenol) is converted to IPP through a two-step enzymatic phosphorylation.[11]

Isopentenol_Utilization_Pathway Isoprenol This compound (Isoprenol) IP Isopentenyl Phosphate (IP) Isoprenol->IP Choline Kinase (CK) IPP Isopentenyl Pyrophosphate (IPP) IP->IPP Isopentenyl Phosphate Kinase (IPK) ADP1 ADP Terpenoids Terpenoids IPP->Terpenoids Terpene Synthases ADP2 ADP ATP1 ATP ATP1->IP ATP -> ADP ATP2 ATP ATP2->IPP ATP -> ADP

Caption: The Isopentenol Utilization Pathway (IUP) for isoprenoid biosynthesis.

Experimental Workflow for Isoprenoid Production via IUP

IUP_Workflow start Engineered Microorganism (e.g., E. coli) culture Cultivation start->culture induction Induction of IUP Genes & Addition of this compound culture->induction fermentation Fermentation induction->fermentation extraction Product Extraction fermentation->extraction analysis Analysis (GC-MS) extraction->analysis end Quantified Isoprenoid Product analysis->end

Caption: Experimental workflow for isoprenoid production using the IUP.

Conclusion

This compound is a versatile chemical building block with well-defined physical and chemical properties. Its dual functionality, arising from the hydroxyl group and the terminal double bond, allows for a broad spectrum of chemical transformations, making it a valuable intermediate in organic synthesis. Furthermore, its recent application in the engineered Isopentenol Utilization Pathway underscores its growing importance in the field of biotechnology for the sustainable production of valuable isoprenoids. This guide provides a foundational resource for researchers and professionals working with this important C5 alcohol.

References

Unveiling 3-Methyl-3-buten-1-ol: A Technical Guide to its Discovery and Natural Occurrence

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 3-Methyl-3-buten-1-ol, an important organic intermediate with applications in the synthesis of pharmaceuticals, fragrances, and agrochemicals. The document details the initial discovery and synthetic methodologies, explores its diverse natural sources, and presents a generalized, detailed experimental protocol for its isolation and identification from natural matrices. Quantitative data from existing literature is summarized, and a logical workflow for its analysis is visualized.

Discovery and Synthesis

The discovery of this compound is intrinsically linked to its chemical synthesis. While it exists in nature, its initial characterization and availability for broader research and industrial use were enabled through synthetic organic chemistry. Two primary synthetic routes have been established:

1.1. Prins Reaction: A significant method for the synthesis of this compound is the Prins reaction, which involves the electrophilic addition of an aldehyde or ketone to an alkene. In this case, isobutylene (B52900) and formaldehyde (B43269) are reacted in the presence of a catalyst.[1][2][3] A notable early disclosure of this method is found in a U.S. Patent from 1977, which describes the reaction using a phosphate (B84403) catalyst.[1][3] Variations of this method have been developed to improve yield and reaction conditions, such as using supercritical CO2 in conjunction with a solid acid catalyst.[2]

1.2. Grignard Reaction: An alternative synthetic pathway involves the use of a Grignard reagent.[4] This method comprises the reaction of a methallyl halide with magnesium to form the corresponding Grignard reagent, which then undergoes an addition reaction with formaldehyde or paraformaldehyde to yield this compound.[4]

Natural Sources of this compound

This compound is a volatile aliphatic alcohol that has been identified in a wide array of natural sources, spanning the plant and animal kingdoms, as well as in fermented products.[5] Its presence contributes to the characteristic aroma and flavor profiles of many substances.

Natural Source CategorySpecific ExamplesReported Abundance/Significance
Plants & Fruits Ferula assa-foetida (Asafoetida)Component of essential oil
Basil (Ocimum basilicum)Present in leaf extracts
Thyme (Thymus vulgaris)Present in leaf extracts[5]
Immature Mangaba fruit (Hancornia speciosa)Identified in fruit volatiles[5]
Morinda royoc fruitThe most abundant branched unsaturated alcohol in both ripe and over-ripe stages[6]
Fermented fruits and vegetablesCommonly detected alcohol post-fermentation[7]
Tomato (Solanum lycopersicum)Identified as a volatile compound, with levels varying by ripening stage[8]
Insects Ips cembrae (Larch bark beetle)Reported as a metabolite[9]
Polygraphus rufipennis (Four-eyed spruce bark beetle)Identified as a potential aggregation pheromone
Fermented Products WineNaturally occurring flavoring agent[10]
BeerIdentified as a volatile compound[11]
Cooked Foods Roasted ChickenNaturally occurring flavoring agent
Microorganisms Engineered E. coliProduced via a novel MVA-mediated pathway[12]

Experimental Protocols: Isolation and Identification from Natural Sources

The isolation and identification of the volatile compound this compound from complex natural matrices typically involves a combination of extraction, separation, and detection techniques. The following is a generalized protocol based on commonly employed methodologies such as Headspace Solid-Phase Microextraction (HS-SPME) followed by Gas Chromatography-Mass Spectrometry (GC-MS).

3.1. General Workflow

workflow Generalized Workflow for Isolation and Identification of this compound sample_prep Sample Preparation (e.g., homogenization, addition of internal standard) hs_spme Headspace Solid-Phase Microextraction (HS-SPME) sample_prep->hs_spme Volatile Extraction gc_ms Gas Chromatography-Mass Spectrometry (GC-MS) Analysis hs_spme->gc_ms Thermal Desorption and Injection data_analysis Data Analysis and Compound Identification gc_ms->data_analysis Separation and Detection quantification Quantification data_analysis->quantification Comparison with Standards

Isolation and Identification Workflow

3.2. Detailed Methodology

3.2.1. Sample Preparation:

  • Solid Samples (e.g., plant material, fruit pulp): A known weight of the homogenized sample is placed in a sealed headspace vial. For quantitative analysis, a known amount of an appropriate internal standard (e.g., a deuterated analog or a compound with similar chemical properties not present in the sample) is added.

  • Liquid Samples (e.g., wine, fruit juice): A known volume of the liquid sample is placed in a sealed headspace vial. Salting out (addition of NaCl) may be employed to increase the volatility of the target analyte. An internal standard is added for quantification.

3.2.2. Headspace Solid-Phase Microextraction (HS-SPME):

  • An SPME fiber coated with a suitable stationary phase (e.g., Divinylbenzene/Carboxen/Polydimethylsiloxane - DVB/CAR/PDMS) is exposed to the headspace above the sample in the sealed vial.

  • The vial is typically incubated at a controlled temperature (e.g., 40-60 °C) for a specific duration (e.g., 30-60 minutes) with or without agitation to allow for the adsorption of volatile compounds onto the fiber.

3.2.3. Gas Chromatography-Mass Spectrometry (GC-MS) Analysis:

  • Injection: The SPME fiber is inserted into the heated injection port of the gas chromatograph, where the adsorbed volatiles are thermally desorbed and transferred to the GC column.

  • Gas Chromatography: The volatile compounds are separated based on their boiling points and interactions with the stationary phase of the GC column (e.g., a non-polar or medium-polarity column like DB-5ms or DB-WAX). A typical temperature program would involve an initial hold at a low temperature (e.g., 40 °C), followed by a gradual ramp to a higher temperature (e.g., 250 °C).

  • Mass Spectrometry: As the separated compounds elute from the GC column, they enter the mass spectrometer. They are ionized (typically by electron impact ionization), and the resulting fragments are separated by their mass-to-charge ratio, generating a mass spectrum for each compound.

3.2.4. Compound Identification and Quantification:

  • Identification: The identification of this compound is achieved by comparing its retention time and mass spectrum with those of an authentic standard analyzed under the same conditions. The mass spectrum can also be compared with entries in a spectral library (e.g., NIST, Wiley).

  • Quantification: The concentration of this compound in the original sample is determined by comparing the peak area of the analyte to that of the internal standard and constructing a calibration curve with known concentrations of the standard.

Signaling Pathways and Logical Relationships

The role of this compound in biological systems, particularly as a potential insect pheromone, implies its involvement in chemical signaling pathways. The following diagram illustrates the logical relationship in a simplified insect chemical communication pathway involving a pheromone.

signaling_pathway Simplified Insect Pheromone Signaling Pathway cluster_emitter Emitting Insect cluster_receiver Receiving Insect emitter Pheromone Production (e.g., in specialized glands) release Pheromone Release (into the environment) emitter->release receptor Antennal Receptor Binding release->receptor Pheromone (this compound) signal_transduction Signal Transduction Cascade receptor->signal_transduction behavioral_response Behavioral Response (e.g., aggregation, mating) signal_transduction->behavioral_response

Insect Pheromone Communication

Conclusion

This compound is a versatile molecule with a significant presence in both synthetic chemistry and the natural world. Its discovery through chemical synthesis has paved the way for its use in various industries. The identification of this compound in a wide range of natural sources highlights its role in flavor, fragrance, and chemical ecology. The provided generalized experimental protocol offers a robust framework for the isolation and identification of this compound from natural matrices, enabling further research into its distribution, biosynthesis, and biological functions. The continued exploration of this compound is likely to reveal new applications and a deeper understanding of its role in the natural world.

References

An In-Depth Technical Guide to the Biosynthesis of 3-Methyl-3-buten-1-ol

Author: BenchChem Technical Support Team. Date: December 2025

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract

3-Methyl-3-buten-1-ol, commonly known as isoprenol, is a five-carbon alcohol with significant potential as a biofuel and a platform chemical for the synthesis of pharmaceuticals, fragrances, and specialty polymers. The microbial biosynthesis of isoprenol offers a sustainable alternative to traditional chemical synthesis routes. This technical guide provides a comprehensive overview of the core biosynthetic pathways for this compound production in engineered microorganisms. It details the enzymatic steps, metabolic engineering strategies, quantitative production data, and explicit experimental protocols to facilitate further research and development in this field.

Introduction

Isoprenoids represent the largest and most diverse class of natural products, all derived from the fundamental five-carbon building blocks, isopentenyl diphosphate (B83284) (IPP) and its isomer, dimethylallyl diphosphate (DMAPP).[1] this compound (isoprenol) is the alcohol derivative of IPP and a valuable chemical intermediate.[2] The production of isoprenol through microbial fermentation has gained significant attention as it provides a renewable and environmentally friendly manufacturing process.[3] Escherichia coli and Saccharomyces cerevisiae are the most common host organisms for recombinant isoprenol production due to their well-characterized genetics and metabolic networks.[2][4] This guide explores the primary metabolic routes for isoprenol biosynthesis, including engineered native pathways and novel synthetic pathways.

Core Biosynthetic Pathways

The biosynthesis of this compound in engineered microbes is primarily achieved through the enzymatic dephosphorylation of isopentenyl diphosphate (IPP). IPP itself is synthesized via two major natural pathways: the mevalonate (B85504) (MVA) pathway and the methylerythritol 4-phosphate (MEP) pathway. Furthermore, several innovative, synthetic pathways have been developed to enhance isoprenol production by bypassing native metabolic bottlenecks.

Mevalonate (MVA) Pathway Coupled with Phosphatase Activity

The MVA pathway, typically found in eukaryotes and archaea, converts acetyl-CoA to IPP through a series of enzymatic reactions.[5] When engineered into E. coli, this pathway can be a highly effective route for IPP production.[4] The final step to produce isoprenol is the dephosphorylation of IPP, which can be catalyzed by promiscuous native phosphatases, such as NudB and AphA in E. coli.[6][7]

MVA_Pathway Acetyl_CoA Acetyl-CoA Acetoacetyl_CoA Acetoacetyl-CoA Acetyl_CoA->Acetoacetyl_CoA atoB HMG_CoA HMG-CoA Acetoacetyl_CoA->HMG_CoA HMGS Mevalonate Mevalonate HMG_CoA->Mevalonate HMGR Mevalonate_5P Mevalonate-5-P Mevalonate->Mevalonate_5P MK Mevalonate_5PP Mevalonate-5-PP Mevalonate_5P->Mevalonate_5PP PMK IPP Isopentenyl Diphosphate (IPP) Mevalonate_5PP->IPP PMD Isoprenol This compound (Isoprenol) IPP->Isoprenol NudB / AphA

Figure 1: The Mevalonate (MVA) pathway for this compound production.
Methylerythritol 4-Phosphate (MEP) Pathway Coupled with Phosphatase Activity

The MEP pathway is the native route for IPP and DMAPP biosynthesis in most bacteria, including E. coli.[1] This pathway begins with the condensation of pyruvate (B1213749) and glyceraldehyde 3-phosphate.[1] Overexpression of key enzymes in the MEP pathway, such as 1-deoxy-D-xylulose-5-phosphate synthase (Dxs) and IspG, can lead to increased IPP pools, which can then be converted to isoprenol by endogenous phosphatases.[8]

MEP_Pathway Pyruvate_G3P Pyruvate + G3P DXP 1-Deoxy-D-xylulose-5-P Pyruvate_G3P->DXP dxs MEP 2-C-Methyl-D-erythritol-4-P DXP->MEP dxr CDP_ME 4-(Cytidine-5'-diphospho)-2-C-methyl-D-erythritol MEP->CDP_ME ispD CDP_MEP 2-Phospho-4-(cytidine-5'-diphospho)-2-C-methyl-D-erythritol CDP_ME->CDP_MEP ispE ME_cPP 2-C-Methyl-D-erythritol-2,4-cyclodiphosphate CDP_MEP->ME_cPP ispF HMBPP (E)-4-Hydroxy-3-methyl-but-2-enyl-PP ME_cPP->HMBPP ispG IPP_DMAPP IPP + DMAPP HMBPP->IPP_DMAPP ispH Isoprenol This compound (Isoprenol) IPP_DMAPP->Isoprenol NudB / AphA

Figure 2: The Methylerythritol 4-Phosphate (MEP) pathway for this compound production.
IPP-Bypass Mevalonate (MVA) Pathway

To circumvent the toxicity associated with high levels of IPP and reduce the energetic burden of the MVA pathway, an "IPP-bypass" pathway was engineered.[6][9] This pathway utilizes the promiscuous activity of phosphomevalonate decarboxylase (PMD) to directly convert mevalonate monophosphate (MVAP) to isopentenyl monophosphate (IP), which is then dephosphorylated to isoprenol.[6] This bypass avoids the formation of IPP, thereby mitigating its toxic effects on the host cell.[10]

IPP_Bypass_Pathway Acetyl_CoA Acetyl-CoA Acetoacetyl_CoA Acetoacetyl-CoA Acetyl_CoA->Acetoacetyl_CoA atoB HMG_CoA HMG-CoA Acetoacetyl_CoA->HMG_CoA HMGS Mevalonate Mevalonate HMG_CoA->Mevalonate HMGR MVAP Mevalonate-5-P Mevalonate->MVAP MK IP Isopentenyl-P MVAP->IP Evolved PMD Isoprenol This compound (Isoprenol) IP->Isoprenol Endogenous Phosphatase

Figure 3: The IPP-Bypass Mevalonate (MVA) pathway.
Isopentenol (B1216264) Utilization Pathway (IUP)

The Isopentenol Utilization Pathway (IUP) is a synthetic, two-step pathway that is decoupled from central carbon metabolism.[7] It utilizes exogenously supplied isoprenol or its isomer, prenol, to produce IPP or DMAPP, respectively.[7] This pathway relies on a promiscuous kinase for the initial phosphorylation, followed by a second phosphorylation by an isopentenyl phosphate (B84403) kinase (IPK).[7]

IUP_Pathway Isoprenol_in Exogenous This compound IP Isopentenyl-P Isoprenol_in->IP Promiscuous Kinase (e.g., ScCK) IPP Isopentenyl Diphosphate (IPP) IP->IPP Isopentenyl Phosphate Kinase (IPK)

Figure 4: The Isopentenol Utilization Pathway (IUP).

Quantitative Data

The following tables summarize key quantitative data from various studies on this compound biosynthesis.

Table 1: Production Titers of this compound in Engineered E. coli

PathwayStrainFermentation ModeCarbon SourceTiter (g/L)Yield (g/g glucose)Reference
MVA + NudBKG1BatchGlucose2.23~0.11[4]
IPP-Bypass MVAOptimized StrainBatchGlucose (minimal medium)3.70.14[11]
IPP-Bypass MVAOptimized StrainFed-batchGlucose (minimal medium)10.80.105[11]
IPP-Bypass MVA + CRISPRiOptimized StrainFed-batchGlucose (minimal medium)12.4-[10]
MEP + NudF/YhfRW3110 derivativeBatchGlucose0.0619-[8]

Table 2: Kinetic Parameters of Key Enzymes in Isoprenol Biosynthesis Pathways

EnzymePathwaySubstrateKm (μM)kcat (s-1)Source OrganismReference
Choline Kinase (ScCK)IUPIsoprenol453914.7Saccharomyces cerevisiae[7]
Choline Kinase (ScCK)IUPPrenol11131.1Saccharomyces cerevisiae[7]
Phosphomevalonate Decarboxylase (PMD) mutantsIPP-BypassMVAP--Saccharomyces cerevisiae[9]

Note: Comprehensive kinetic data for all enzymes in these pathways is not consistently available in the literature. The activity of evolved PMD in the IPP-bypass pathway has been shown to be a rate-limiting step, and directed evolution has been used to improve its performance.[9]

Experimental Protocols

This section provides detailed methodologies for key experiments in the study of this compound biosynthesis.

Construction of Isoprenol-Producing E. coli Strains

A common strategy involves a two-plasmid system to express the necessary pathway genes in E. coli.

Strain_Construction_Workflow Cluster_Plasmid1 Plasmid 1 (e.g., p15A ori, CmR) Cluster_Plasmid2 Plasmid 2 (e.g., pBR322 ori, AmpR) p1_genes atoB, HMGS, HMGR, MK, PMK Transformation Electroporation p1_genes->Transformation p2_genes PMD, nudB p2_genes->Transformation Ecoli_host E. coli host strain (e.g., DH1, DH5α) Ecoli_host->Transformation Selection Plate on LB agar (B569324) with Chloramphenicol (B1208) & Ampicillin (B1664943) Transformation->Selection Engineered_strain Isoprenol-producing strain Selection->Engineered_strain

Figure 5: General workflow for constructing an isoprenol-producing E. coli strain.

Protocol:

  • Gene Amplification: Amplify the coding sequences of the pathway enzymes (e.g., atoB, HMGS, HMGR, MK, PMK, PMD, nudB) from their respective genomic or plasmid DNA sources using PCR with primers containing appropriate restriction sites.

  • Plasmid Construction: Digest the amplified gene fragments and the expression vectors (e.g., pBbA5c for chloramphenicol resistance and pTrc99A for ampicillin resistance) with the corresponding restriction enzymes. Ligate the gene fragments into the digested vectors. For multi-gene operons, Gibson assembly or a similar method can be used.

  • Transformation: Transform the ligated plasmids into a suitable E. coli host strain (e.g., DH5α for cloning, DH1 or BL21(DE3) for production) via electroporation or heat shock.

  • Selection and Verification: Select for successful transformants on LB agar plates containing the appropriate antibiotics (e.g., chloramphenicol and ampicillin). Verify the correct plasmid construction by colony PCR, restriction digest analysis, and DNA sequencing.

Fed-Batch Fermentation for Isoprenol Production

High-titer production of isoprenol is often achieved using a fed-batch fermentation strategy.[10]

Protocol:

  • Seed Culture: Inoculate a single colony of the engineered strain into 5 mL of LB medium with appropriate antibiotics and grow overnight at 37°C with shaking.

  • Pre-culture: Inoculate the overnight culture into a larger volume (e.g., 50 mL) of defined medium (e.g., M9-MOPS) in a shake flask and grow at 37°C to an OD600 of ~0.6-0.8.

  • Bioreactor Inoculation: Inoculate a sterilized bioreactor containing defined medium with the pre-culture to a starting OD600 of ~0.1.

  • Batch Phase: Grow the culture at 37°C with controlled pH (e.g., 7.0) and dissolved oxygen (DO) levels (e.g., >20%).

  • Induction: When the OD600 reaches a desired level (e.g., 0.6-0.8), induce the expression of the pathway genes by adding an inducer (e.g., IPTG).

  • Fed-Batch Phase: After the initial carbon source is depleted (indicated by a sharp rise in DO), start a continuous or intermittent feed of a concentrated carbon source solution (e.g., glucose) to maintain a low substrate concentration and avoid overflow metabolism. The feed rate can be controlled to maintain a specific growth rate.[12]

  • Sampling and Analysis: Periodically take samples to monitor cell growth (OD600) and quantify isoprenol concentration using GC-MS.

Quantification of this compound by GC-MS

Gas chromatography-mass spectrometry (GC-MS) is the standard method for the quantification of volatile compounds like isoprenol.

Protocol:

  • Sample Preparation:

    • Take a known volume of the culture broth (e.g., 1 mL).

    • Add an internal standard (e.g., 1-butanol (B46404) or another suitable alcohol not produced by the cells) to a known concentration.

    • Extract the alcohols from the aqueous phase using an equal volume of an organic solvent (e.g., ethyl acetate (B1210297) or dodecane). Vortex vigorously for 1-2 minutes.

    • Centrifuge to separate the phases.

    • Carefully transfer the organic phase to a new vial for analysis.

  • GC-MS Analysis:

    • Instrument: Gas chromatograph coupled to a mass spectrometer.

    • Column: A non-polar or medium-polarity capillary column (e.g., HP-5MS, DB-5).[3]

    • Injection: 1 µL of the organic extract is injected.

    • Oven Temperature Program: An example program could be: initial temperature of 40°C, hold for 2 minutes, ramp to 250°C at 10°C/min, and hold for 2 minutes.[3]

    • Carrier Gas: Helium.

    • Mass Spectrometer: Operate in electron ionization (EI) mode and scan a mass range of m/z 30-300.

  • Quantification:

    • Generate a standard curve by analyzing samples with known concentrations of isoprenol and the internal standard.

    • Quantify the isoprenol concentration in the experimental samples by comparing the peak area ratio of isoprenol to the internal standard against the standard curve.

NudB Phosphatase Activity Assay

The activity of phosphatases like NudB can be determined using a colorimetric assay with a non-native substrate like p-nitrophenyl phosphate (pNPP).

Protocol:

  • Enzyme Preparation: Prepare a crude cell lysate or purified NudB enzyme solution.

  • Reaction Mixture: Prepare a reaction mixture containing a suitable buffer (e.g., 100 mM Tris-HCl, pH 7.5), MgCl2 (e.g., 10 mM), and pNPP (e.g., 5 mM).

  • Reaction Initiation: Start the reaction by adding the enzyme preparation to the reaction mixture and incubate at a specific temperature (e.g., 37°C).

  • Reaction Termination: Stop the reaction at different time points by adding a stop solution (e.g., 1 M Na2CO3). The stop solution also raises the pH, causing the product, p-nitrophenol, to turn yellow.

  • Quantification: Measure the absorbance of the yellow p-nitrophenol at 405 nm.

  • Calculation: Calculate the enzyme activity based on the rate of p-nitrophenol formation, using a standard curve of known p-nitrophenol concentrations. One unit of activity is typically defined as the amount of enzyme that hydrolyzes 1 µmol of pNPP per minute under the specified conditions.

Metabolic Engineering and Regulation

The production of this compound can be significantly enhanced by rationally engineering the host's metabolism to direct more carbon flux towards the desired pathway and to alleviate metabolic burdens.

CRISPRi for Downregulation of Competing Pathways

CRISPR interference (CRISPRi) is a powerful tool for the sequence-specific downregulation of gene expression.[10] By targeting genes in competing pathways, more precursors can be funneled into the isoprenol biosynthesis pathway.

CRISPRi_Workflow Cluster_Host Engineered E. coli Cluster_CRISPRi CRISPRi System MVA_pathway Isoprenol Pathway Isoprenol Increased Isoprenol MVA_pathway->Isoprenol Production Competing_pathway Competing Pathway (e.g., TCA cycle, fatty acid synthesis) Acetyl_CoA Acetyl-CoA Acetyl_CoA->MVA_pathway Acetyl_CoA->Competing_pathway dCas9_gRNA dCas9-gRNA complex dCas9_gRNA->Competing_pathway Transcriptional Repression

Figure 6: Logic diagram of using CRISPRi to enhance isoprenol production.

Key gene targets for downregulation in E. coli to improve isoprenol production include:

  • Genes involved in competing pathways for acetyl-CoA consumption.

  • Genes in the TCA cycle.

  • Genes related to fatty acid biosynthesis.

Host-Pathway Interactions and Metabolic Burden

The expression of heterologous pathways can impose a significant metabolic burden on the host cell, leading to reduced growth and productivity. This burden can arise from:

  • Drain of Precursors: The high flux through the synthetic pathway can deplete essential precursors like acetyl-CoA and ATP.

  • Toxicity of Intermediates: Accumulation of pathway intermediates, such as IPP, can be toxic to the cells.[13]

  • Protein Expression Burden: High-level expression of multiple heterologous enzymes can strain the cell's protein synthesis machinery.

Strategies to mitigate metabolic burden include optimizing the expression levels of pathway enzymes, using strong and inducible promoters, and balancing the flux between the synthetic pathway and native metabolic pathways.

Conclusion

The biosynthesis of this compound is a rapidly advancing field with significant potential for the sustainable production of this valuable chemical. This guide has outlined the core biosynthetic pathways, provided key quantitative data, and detailed essential experimental protocols. The continued development of novel enzymes, optimization of metabolic pathways through synthetic biology tools like CRISPRi, and advanced fermentation strategies will be crucial for achieving economically viable industrial-scale production of isoprenol. The methodologies and data presented herein provide a solid foundation for researchers and developers to build upon in their efforts to engineer robust and efficient microbial cell factories for isoprenol synthesis.

References

An In-depth Technical Guide to the Physical Properties of 3-Methyl-3-buten-1-ol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the key physical properties of 3-Methyl-3-buten-1-ol (Isoprenol), a volatile aliphatic alcohol of interest in various scientific and industrial fields, including the study of gas-phase reactions and its use in the synthesis of novel compounds.[1][2] This document summarizes essential quantitative data, details experimental protocols for property determination, and presents a logical workflow for these experimental processes.

Core Physical Properties

This compound is a colorless to light yellow liquid.[1][3] It is classified as a flammable liquid and can cause serious eye damage.[4][5]

Quantitative Data Summary

The physical properties of this compound have been reported across various chemical data sources. The following table summarizes these key quantitative data points for easy comparison.

PropertyValueSource(s)
Molecular Formula C5H10O[4][6]
Molecular Weight 86.13 g/mol [4][7]
Boiling Point 114.2 °C at 760 mmHg130.00 °C at 760.00 mm Hg130-132 °C132 °C[3][4][1][8][9]
Melting Point -20 °C36.29 °C[9][3][8]
Density 0.832 g/cm³0.853 g/mL at 25 °C[3][1][8][9][10]
Refractive Index n20/D 1.433[1][3][8][9]
Solubility in Water 90 g/L170 g/L at 20 °C77.9 g/L at 20 °C[11][4][3]
Vapor Pressure 10.2 mmHg at 25°C4 hPa at 20℃[3][8][1]
Flash Point 40.1 °C42 °C (closed cup)97 °F[3][12][8]

Experimental Protocols

The determination of the physical properties of a liquid compound like this compound requires standardized experimental procedures to ensure accuracy and reproducibility. Below are detailed methodologies for measuring key physical properties.

Determination of Boiling Point (Micro-Reflux Method)

The boiling point is the temperature at which the vapor pressure of a liquid equals the surrounding atmospheric pressure.[13]

Apparatus:

  • Small test tube

  • Thermometer

  • Heating block or oil bath

  • Clamps and stand

  • Capillary tube (sealed at one end)

  • Stirring bar (optional)

Procedure:

  • Place approximately 0.5 mL of this compound into the small test tube.

  • If using a heating block with a stirrer, add a small magnetic stirring bar.[14]

  • Position the thermometer so that the bulb is about 1 cm above the surface of the liquid.[14]

  • Insert the sealed-end capillary tube into the liquid with the open end down.[15]

  • Gently heat the apparatus.[16]

  • Observe for a continuous stream of bubbles emerging from the capillary tube.[14] This indicates that the liquid is boiling and its vapor is refluxing.[14]

  • The temperature at which a steady stream of bubbles emerges and the vapor condenses on the side of the test tube at the same level as the thermometer bulb is recorded as the boiling point.[14]

  • It is crucial to record the atmospheric pressure at the time of the experiment, as boiling point is pressure-dependent.

Determination of Density (Volumetric and Gravimetric Method)

Density is the mass of a substance per unit volume.[17]

Apparatus:

  • Graduated cylinder or pycnometer (density bottle)

  • Analytical balance

Procedure:

  • Measure the mass of a clean, dry graduated cylinder or pycnometer (m1).[18]

  • Add a known volume of this compound to the graduated cylinder (e.g., 10 mL). Read the volume from the bottom of the meniscus.[18][19]

  • Measure the combined mass of the graduated cylinder and the liquid (m2).[18]

  • The mass of the liquid (m) is calculated as m2 - m1.[18]

  • The density (ρ) is then calculated using the formula: ρ = m / V.[18]

  • For higher accuracy, a pycnometer is used. The pycnometer is filled with the liquid, and its mass is determined. The mass of the liquid is found by subtracting the mass of the empty pycnometer. The volume of the pycnometer is predetermined by calibrating with a liquid of known density, such as water.[18]

Determination of Refractive Index (Abbe Refractometer Method)

The refractive index is a dimensionless number that describes how fast light travels through the material.[20] It is a characteristic property of a substance.[20]

Apparatus:

  • Abbe Refractometer

  • Constant temperature water bath

  • Dropper

Procedure:

  • Ensure the prisms of the Abbe refractometer are clean and dry.

  • Calibrate the refractometer using a standard liquid with a known refractive index.

  • Using a dropper, place a few drops of this compound onto the surface of the measuring prism.

  • Close the prisms and allow the liquid to spread into a thin film.

  • Circulate water from the constant temperature bath through the refractometer to maintain a constant temperature, typically 20°C.

  • While looking through the eyepiece, adjust the control knob until the boundary line between the light and dark fields is sharp and centered on the crosshairs.

  • If a color fringe is observed, adjust the chromatic dispersion compensator to eliminate it.

  • Read the refractive index value directly from the instrument's scale.

Mandatory Visualizations

Experimental Workflow for Physical Property Determination

The following diagram illustrates the logical workflow for determining the key physical properties of this compound.

G Workflow for Physical Property Determination of this compound cluster_start Start cluster_experiments Experimental Determination cluster_data_analysis Data Analysis and Reporting cluster_end Final Report start Obtain Pure Sample of This compound boiling_point Determine Boiling Point (Micro-Reflux Method) start->boiling_point density Determine Density (Volumetric/Gravimetric) start->density refractive_index Determine Refractive Index (Abbe Refractometer) start->refractive_index record_bp Record Boiling Point and Atmospheric Pressure boiling_point->record_bp calculate_density Calculate Density (ρ = m/V) density->calculate_density record_ri Record Refractive Index and Temperature refractive_index->record_ri compile_data Compile Data into Technical Guide record_bp->compile_data calculate_density->compile_data record_ri->compile_data

References

An In-depth Technical Guide to Isoprenol (CAS: 763-32-6)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

December 21, 2025

This technical guide provides a comprehensive overview of the core properties, synthesis, and analysis of Isoprenol (3-methyl-3-buten-1-ol), a key hemiterpene alcohol with significant applications in the chemical and pharmaceutical industries. This document details its physicochemical characteristics, safety protocols, and common synthetic and analytical procedures.

Core Properties of Isoprenol

Isoprenol, identified by the CAS number 763-32-6, is a colorless liquid with a distinct alcoholic odor. It serves as a vital intermediate in the production of a wide array of commercially important chemicals.

Physicochemical Data

The fundamental physical and chemical properties of Isoprenol are summarized in the table below for quick reference.

PropertyValue
CAS Number 763-32-6[1]
Molecular Formula C₅H₁₀O[1][2]
Molecular Weight 86.13 g/mol [1][3][4]
Density 0.853 g/cm³ at 25 °C[1][3]
Boiling Point 130-132 °C at 760 mmHg[1][3][5]
Refractive Index (n20/D) 1.433[1][3]
Solubility in Water 90 g/L at 20 °C[2]
Flash Point 36-42 °C (closed cup)[1][3][5]
Safety and Handling Information

Isoprenol is classified as a flammable liquid and can cause serious eye irritation. Proper safety precautions are essential when handling this chemical. The Globally Harmonized System (GHS) classifications and corresponding precautionary statements are outlined below.

Hazard ClassificationGHS PictogramSignal WordHazard StatementsPrecautionary Statements
Flammable Liquid (Category 3)🔥Warning [1]H226: Flammable liquid and vapour[1][6][7]P210, P233, P240, P241, P242, P243, P370+P378, P403+P235, P501[1][6][7][8]
Eye Irritation (Category 2)Warning [1]H319: Causes serious eye irritation[1][9]P264, P280, P305+P351+P338, P337+P313[1][7]

Synthesis and Applications

Isoprenol is a versatile building block in organic synthesis, primarily produced through the Prins reaction of isobutene and formaldehyde (B43269).

Industrial Synthesis

The principal industrial route to Isoprenol involves the reaction of isobutene (2-methylpropene) with formaldehyde.[1][10] This reaction is a cornerstone of its large-scale production, which was estimated to be between 6,000 and 13,000 tons in 2001.[1] The process can be visualized as a two-step sequence involving an initial condensation followed by isomerization to produce its more common isomer, prenol.

Synthesis_Pathway Industrial Synthesis of Isoprenol and Prenol isobutene Isobutene (2-Methylpropene) isoprenol Isoprenol (this compound) isobutene->isoprenol Prins Reaction formaldehyde Formaldehyde formaldehyde->isoprenol prenol Prenol (3-Methyl-2-buten-1-ol) isoprenol->prenol Catalytic Isomerization

Industrial synthesis pathway of Isoprenol and its isomerization to Prenol.
Key Applications

Isoprenol is a crucial precursor for a variety of valuable chemicals:

  • Vitamins: It is an essential starting material in the industrial synthesis of Vitamin A and Vitamin E.[1]

  • Aroma Compounds: Its derivatives are used to produce citral, a key component in many fragrances.[1]

  • Agrochemicals: Isoprenol is utilized in the synthesis of certain pyrethroid pesticides.[1]

  • Polymers: It is a raw material for polycarboxylate ether (PCE) superplasticizers, which are used as concrete admixtures.

Experimental Protocols

Accurate analysis of Isoprenol is critical for quality control and research. The following sections detail standard experimental procedures for its characterization using Gas Chromatography-Mass Spectrometry (GC-MS) and Nuclear Magnetic Resonance (NMR) spectroscopy.

Gas Chromatography-Mass Spectrometry (GC-MS) Analysis

GC-MS is a powerful technique for separating and identifying volatile compounds like Isoprenol in a mixture.

Methodology:

  • Sample Preparation:

    • Accurately weigh approximately 100 mg of the sample into a 10 mL volumetric flask.

    • Dissolve and dilute to volume with a suitable solvent such as methanol (B129727) or isopropanol.

  • Instrumentation:

    • Capillary Column: DB-5 (30 m x 0.25 mm I.D., 0.25 µm film thickness) or an equivalent non-polar column is recommended.

    • Carrier Gas: Helium or Hydrogen at a constant flow of 1.0 mL/min.

  • GC Conditions:

    • Injector Temperature: 250 °C.

    • Injection Volume: 1 µL.

    • Split Ratio: 50:1.

    • Oven Temperature Program:

      • Initial temperature: 50 °C, hold for 2 minutes.

      • Ramp: 10 °C/min to 200 °C.

      • Hold: 5 minutes at 200 °C.

  • MS Conditions:

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Mass Range: Scan from m/z 35 to 350.

    • Detector Temperature: 280 °C.

GCMS_Workflow GC-MS Analysis Workflow for Isoprenol cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Processing weigh Weigh Sample (100 mg) dissolve Dissolve in Solvent (Methanol/Isopropanol) weigh->dissolve inject Inject 1 µL into GC dissolve->inject separate Separation on DB-5 Column inject->separate detect EI-MS Detection separate->detect chromatogram Generate Chromatogram detect->chromatogram mass_spec Acquire Mass Spectra detect->mass_spec identify Identify & Quantify Isoprenol chromatogram->identify mass_spec->identify

References

3-Methyl-3-buten-1-ol structural isomers

Author: BenchChem Technical Support Team. Date: December 2025

An in-depth technical guide on the structural isomers of 3-methyl-3-buten-1-ol, a key building block in organic synthesis, is presented for researchers, scientists, and drug development professionals. This document provides a comprehensive overview of its isomer classes, supported by quantitative data, experimental protocols, and logical diagrams to facilitate understanding and application.

Introduction to Isomerism of C₅H₁₀O

This compound, also known as isoprenol, is an organic compound with the molecular formula C₅H₁₀O. This formula corresponds to a degree of unsaturation of one, indicating the presence of either a double bond or a ring structure within its isomers. The structural diversity of C₅H₁₀O is vast, encompassing a wide range of functional groups and carbon skeletons. These isomers can be broadly categorized into acyclic and cyclic structures, including unsaturated alcohols, saturated aldehydes and ketones, cyclic ethers, and cyclic alcohols. Each isomer possesses unique physical, chemical, and spectroscopic properties, influencing its reactivity and potential applications in fields such as fragrance development, polymer chemistry, and pharmaceutical synthesis. A logical classification of these isomers is essential for systematic study and selection for specific synthetic targets.

Logical Classification of C₅H₁₀O Isomers

The structural isomers of C₅H₁₀O can be systematically categorized based on their functional group and carbon framework. This classification provides a clear overview of the molecular diversity stemming from a single chemical formula.

G cluster_main Structural Isomers of C₅H₁₀O cluster_acyclic Acyclic Isomers cluster_cyclic Cyclic Isomers C5H10O C₅H₁₀O Unsaturated_Alcohols Unsaturated Alcohols (e.g., Prenol, Isoprenol) C5H10O->Unsaturated_Alcohols Acyclic Aldehydes Saturated Aldehydes (e.g., Pentanal) C5H10O->Aldehydes Ketones Saturated Ketones (e.g., 2-Pentanone) C5H10O->Ketones Cyclic_Alcohols Cyclic Alcohols (e.g., Cyclopentanol) C5H10O->Cyclic_Alcohols Cyclic Cyclic_Ethers Cyclic Ethers (e.g., Tetrahydropyran) C5H10O->Cyclic_Ethers G cluster_protocol Isomerization of Isoprenol to Prenol start Start: Isoprenol in Solvent add_catalyst Add Acid Catalyst (e.g., p-TsOH) start->add_catalyst reflux Heat to Reflux (Monitor by TLC/GC) add_catalyst->reflux quench Quench Reaction (e.g., NaHCO₃ solution) reflux->quench extract Extract with Organic Solvent (e.g., Diethyl Ether) quench->extract dry Dry Organic Layer (e.g., MgSO₄) extract->dry concentrate Concentrate in vacuo dry->concentrate purify Purify by Distillation concentrate->purify end_node End: Pure Prenol purify->end_node G cluster_pathway Simplified Isoprenoid Biosynthesis Pathway cluster_products Downstream Products Prenol Prenol (3-Methyl-2-buten-1-ol) Phosphorylation Phosphorylation Prenol->Phosphorylation DMAPP DMAPP Phosphorylation->DMAPP GPP Geranyl PP (C10) DMAPP->GPP IPP IPP IPP->GPP FPP Farnesyl PP (C15) GPP->FPP Terpenes Terpenes GPP->Terpenes GGPP Geranylgeranyl PP (C20) FPP->GGPP Steroids Steroids FPP->Steroids Carotenoids Carotenoids GGPP->Carotenoids

Thermodynamic stability of 3-Methyl-3-buten-1-ol

Author: BenchChem Technical Support Team. Date: December 2025

An In-Depth Technical Guide to the Thermodynamic Stability of 3-Methyl-3-buten-1-ol

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the thermodynamic stability of this compound, also known as isoprenol. A critical building block in the synthesis of various fine chemicals, including fragrances, pyrethroids, and vitamins A and E, a thorough understanding of its stability is paramount for process optimization, safety, and impurity control in drug development and other chemical industries.[1][2] This document consolidates key thermodynamic data, details reaction pathways, provides experimental protocols for stability assessment, and outlines computational approaches for predicting thermodynamic properties.

Introduction

This compound is a primary homoallylic alcohol featuring a terminal double bond.[3] Its thermodynamic stability is primarily dictated by two key chemical transformations: isomerization to its more stable isomer, 3-methyl-2-buten-1-ol (B147165) (prenol), and thermal decomposition. The isomerization involves the migration of the double bond from a terminal to an internal position, a process of significant industrial relevance.[4][5] Thermal decomposition, particularly at elevated temperatures, leads to the fragmentation of the molecule. This guide will delve into the quantitative aspects of these phenomena.

Thermodynamic Data

A compilation of the available thermodynamic data for this compound is presented below. It is important to note that while some experimental data is available, other values are derived from computational estimations, such as the Joback method.

Table 1: Thermodynamic Properties of this compound
PropertyValueUnitsSource / Method
Standard Gibbs Free Energy of Formation (ΔfG°) -66.31kJ/molCheméo (Joback Method)[6]
Standard Enthalpy of Formation (gas, ΔfH°gas) -183.12kJ/molCheméo (Joback Method)[6]
Enthalpy of Vaporization (ΔvapH) 55.6kJ/molNIST WebBook (at 353 K)[5]
Enthalpy of Fusion (ΔfusH°) 10.20kJ/molCheméo (Joback Method)[6]
Table 2: Thermodynamics of Isomerization to Prenol at 298.15 K (Calculated)
PropertyThis compound (Isoprenol)3-methyl-2-buten-1-ol (Prenol)Δ of Isomerization UnitsSource / Method
Standard Gibbs Free Energy of Formation (ΔfG°) -66.31-76.34-10.03 kJ/molCheméo (Joback Method)
Standard Enthalpy of Formation (gas, ΔfH°gas) -183.12-194.25-11.13 kJ/molCheméo (Joback Method)

Note: The Δ of Isomerization is calculated as (Property of Prenol - Property of this compound). The negative values indicate that the isomerization to prenol is thermodynamically favorable.

Table 3: Activation Parameters for the Thermal Decomposition of this compound
Temperature (K)ΔH‡ (kJ/mol)ΔS‡ (J/mol·K)ΔG‡ (kJ/mol)Source
513.15144.93-44.44167.73Quijano et al.[3]
525.15144.83-44.63168.27Quijano et al.[3]
537.15144.73-44.82168.80Quijano et al.[3]
550.15144.62-45.03169.38Quijano et al.[3]
563.15144.51-45.24169.98Quijano et al.[3]

Reaction Pathways and Mechanisms

The thermodynamic stability of this compound is chiefly influenced by its isomerization to prenol and its thermal decomposition.

Isomerization to 3-methyl-2-buten-1-ol (Prenol)

This compound (isoprenol) can undergo a thermodynamically favorable isomerization to form the more stable internal alkene, 3-methyl-2-buten-1-ol (prenol).[5] This reaction is typically catalyzed by transition metals, such as palladium.[7]

Isomerization Isoprenol This compound (Isoprenol) Prenol 3-methyl-2-buten-1-ol (Prenol) Isoprenol->Prenol Catalyst (e.g., Pd) ΔG° ≈ -10 kJ/mol

Isomerization of this compound to Prenol.
Thermal Decomposition

Experimental and computational studies have shown that the primary thermal decomposition pathway for this compound in an inert solvent like m-xylene (B151644) proceeds through a one-step, six-membered cyclic transition state.[3][8] This retro-ene type reaction yields isobutene and formaldehyde (B43269) as the main products.[8] An alternative, higher-energy pathway involving a four-membered transition state to produce isoprene (B109036) and water is significantly less favorable.[8]

Decomposition cluster_main Primary Pathway cluster_minor Minor Pathway This compound This compound Six-membered TS Six-membered Transition State This compound->Six-membered TS ΔG‡ ≈ 167 kJ/mol at 563.15 K Four-membered TS Four-membered Transition State This compound->Four-membered TS ΔG‡ ≈ 267 kJ/mol at 563.15 K Isobutene Isobutene Six-membered TS->Isobutene Formaldehyde Formaldehyde Six-membered TS->Formaldehyde Isoprene Isoprene Four-membered TS->Isoprene Water Water Four-membered TS->Water

Thermal Decomposition Pathways of this compound.

Experimental Protocols for Stability Assessment

A multi-technique approach is recommended for a thorough assessment of the thermodynamic stability of this compound.

Workflow for Thermodynamic Stability Analysis

Workflow start Sample of This compound tga Thermogravimetric Analysis (TGA) start->tga Determine mass loss vs. temperature dsc Differential Scanning Calorimetry (DSC) start->dsc Determine transition temperatures & enthalpies decomp_study Isothermal/Ramped Decomposition Study start->decomp_study data Data Analysis and Kinetic/Thermodynamic Modeling tga->data dsc->data analysis Product Analysis (GC-MS, NMR) decomp_study->analysis Identify & quantify decomposition products analysis->data

Experimental Workflow for Stability Assessment.
Thermal Decomposition Kinetics Study

This protocol is adapted from the study by Quijano et al.[3]

  • Objective: To determine the kinetic and thermodynamic parameters of the thermal decomposition of this compound.

  • Materials:

    • This compound (high purity)

    • m-Xylene (or another suitable high-boiling, inert solvent)

    • Inert gas (e.g., Nitrogen or Argon)

    • Glass ampoules or a high-pressure reactor

  • Equipment:

    • Thermostatically controlled oven or oil bath

    • Gas Chromatograph with a Flame Ionization Detector (GC-FID) and/or Mass Spectrometer (GC-MS)

  • Procedure:

    • Prepare dilute solutions of this compound in m-xylene (e.g., 0.1 M).

    • Place the solution into several glass ampoules, purge with inert gas, and seal.

    • Place the ampoules in a pre-heated oven at a constant temperature (e.g., between 513 K and 563 K).[8]

    • At regular time intervals, remove an ampoule and quench the reaction by rapid cooling (e.g., in an ice bath).

    • Analyze the concentration of the remaining this compound in each sample using GC-FID.

    • Identify the decomposition products using GC-MS.

    • Repeat the experiment at several different temperatures to determine the temperature dependence of the reaction rate.

  • Data Analysis:

    • Plot the natural logarithm of the concentration of this compound versus time to determine the rate constant (k) at each temperature.

    • Construct an Arrhenius plot (ln(k) vs. 1/T) to determine the activation energy (Ea) and the pre-exponential factor (A).

    • Use the Eyring equation to calculate the enthalpy (ΔH‡), entropy (ΔS‡), and Gibbs free energy (ΔG‡) of activation.

Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA)
  • Objective: To determine the onset of thermal events (e.g., boiling, decomposition) and mass loss as a function of temperature.

  • Equipment:

    • DSC instrument

    • TGA instrument

  • Procedure (General):

    • Calibrate the instruments using appropriate standards.

    • Place a small, accurately weighed sample of this compound into an appropriate sample pan (e.g., aluminum).

    • Heat the sample under a controlled atmosphere (e.g., nitrogen) at a constant rate (e.g., 10 °C/min).

    • Record the heat flow (DSC) and mass change (TGA) as a function of temperature.

  • Data Analysis:

    • TGA: The resulting curve will show the temperature at which mass loss begins, indicating the onset of decomposition or evaporation.

    • DSC: The thermogram will show endothermic peaks corresponding to boiling and potentially exothermic peaks if decomposition releases energy.

Computational Methodologies

Computational chemistry, particularly Density Functional Theory (DFT), is a powerful tool for predicting the thermodynamic properties and reaction mechanisms of molecules like this compound.

  • Methodology: A common approach involves:

    • Geometry Optimization: The 3D structures of the reactant, transition states, and products are optimized to find their lowest energy conformations.

    • Frequency Calculations: Vibrational frequency calculations are performed on the optimized structures to confirm they are true minima (no imaginary frequencies) or transition states (one imaginary frequency) and to calculate zero-point vibrational energies and thermal corrections.

    • Energy Calculations: High-level single-point energy calculations are often performed on the optimized geometries to obtain more accurate electronic energies.

  • Application to this compound:

    • The study by Quijano et al. utilized the M05-2X functional with the 6-31+G(d,p) basis set to investigate the thermal decomposition pathway.[3][8] This level of theory was used to calculate the Gibbs free energies of activation for the competing decomposition mechanisms, confirming the favorability of the six-membered transition state.[8]

    • The Joback group contribution method has been used to estimate properties like the standard enthalpy and Gibbs free energy of formation for both this compound and prenol.[6]

Safety and Handling

This compound is a flammable liquid and vapor and can cause serious eye irritation.[1]

  • Handling:

    • Keep away from heat, sparks, open flames, and hot surfaces.[9]

    • Use in a well-ventilated area.[4]

    • Wear appropriate personal protective equipment (PPE), including safety goggles and gloves.[1]

  • Storage:

    • Store in a tightly closed container in a cool, dry, and well-ventilated place.[9]

    • Keep in a flammables-area.[10]

  • In Case of Fire:

    • Use dry chemical, carbon dioxide, or alcohol-resistant foam to extinguish.[11]

Always consult the latest Safety Data Sheet (SDS) from the supplier before handling this chemical.[1][4][9][10][11]

References

In-Depth Technical Guide: Health and Safety Information for 3-Methyl-3-buten-1-ol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides comprehensive health and safety information for 3-Methyl-3-buten-1-ol (CAS No. 763-32-6), also known as isoprenol. The information is intended for use by professionals in research, scientific, and drug development fields. This document summarizes key toxicological and safety data, outlines experimental protocols for pivotal studies, and presents logical workflows for safety assessment and emergency procedures.

Physicochemical and Toxicological Data Summary

The following tables summarize the key quantitative data for this compound, facilitating easy comparison and reference.

Table 1: Physical and Chemical Properties

PropertyValueReference
Molecular Formula C5H10O[1]
Molecular Weight 86.13 g/mol [1]
Appearance Colorless liquid[1]
Boiling Point 130-132 °C[2][3]
Melting Point -20 °C
Flash Point 42 °C (107.6 °F) - closed cup[4]
Density 0.853 g/mL at 25 °C[2][3]
Vapor Pressure 20.0 mmHg[1]
Solubility in Water 170 g/L at 20 °C[1]
Refractive Index n20/D 1.433[3]

Table 2: Toxicological Data

EndpointSpeciesRouteValueClassificationReference
Acute Oral Toxicity (LD50) Rat (male and female)Oral> 5440 mg/kgNot Classified[5]
Acute Inhalation Toxicity (LCLo) Rat (male and female)Inhalation> 21.5 mg/l (8 h)Not Classified
Skin Corrosion/Irritation RabbitDermalNo skin irritationNot Classified
Serious Eye Damage/Irritation RabbitOcularCauses serious eye damageCategory 1[1][6]
Germ Cell Mutagenicity (Ames Test) S. typhimuriumIn vitroNegativeNot Classified

Table 3: GHS Hazard Classification

Hazard ClassCategoryHazard Statement
Flammable Liquids 3H226: Flammable liquid and vapor[1][6]
Serious Eye Damage/Eye Irritation 1H318: Causes serious eye damage[1][6]
Skin Sensitization 1H317: May cause an allergic skin reaction[6]
Carcinogenicity 1BH350: May cause cancer[6]

Experimental Protocols

The toxicological data presented in this guide are based on studies conducted in accordance with internationally recognized guidelines. The following are detailed methodologies for the key experiments cited.

Acute Oral Toxicity - OECD Test Guideline 401

The acute oral toxicity of this compound was assessed in rats following the principles of the now-deleted OECD Test Guideline 401.[1] This method was designed to determine the median lethal dose (LD50) of a substance after a single oral administration.

  • Test Animals: Healthy, young adult rats of a single strain were used. Animals were fasted prior to dosing.

  • Administration of the Substance: The test substance was administered orally by gavage in graduated doses to several groups of experimental animals, with one dose per group.[1] For substances with low expected toxicity, a limit test of a single high dose (e.g., 5000 mg/kg) could be used.

  • Observation Period: Animals were observed for mortality, clinical signs of toxicity, and changes in body weight for at least 14 days after administration.

  • Pathology: All animals (those that died during the study and survivors at the end of the observation period) were subjected to a gross necropsy.

  • Data Analysis: The LD50 was calculated using a recognized statistical method. The result of > 5440 mg/kg for this compound indicates low acute oral toxicity.[5]

Skin Corrosion/Irritation - OECD Test Guideline 404

The potential of this compound to cause skin irritation was evaluated in rabbits according to OECD Test Guideline 404. This test assesses the potential for a substance to produce reversible inflammatory changes in the skin.

  • Test Animals: Healthy, young adult albino rabbits with intact skin were used.

  • Application of the Substance: A small amount (0.5 mL of liquid or 0.5 g of solid) of the test substance was applied to a small area of clipped skin on the back of the rabbit and covered with a gauze patch.

  • Exposure Duration: The exposure period was typically 4 hours.

  • Observation: After the exposure period, the patch was removed, and the skin was observed for signs of erythema (redness) and edema (swelling) at specified intervals (e.g., 1, 24, 48, and 72 hours) after patch removal.

  • Scoring: The severity of the skin reactions was scored according to a standardized system. The results indicated that this compound is not a skin irritant.

Serious Eye Damage/Eye Irritation - OECD Test Guideline 405

The potential for this compound to cause serious eye damage or irritation was assessed in rabbits following OECD Test Guideline 405.[7]

  • Test Animals: Healthy, young adult albino rabbits were used.

  • Application of the Substance: A single dose of the test substance (0.1 mL of liquid) was instilled into the conjunctival sac of one eye of each animal. The other eye served as a control.

  • Observation: The eyes were examined for signs of corneal opacity, iritis, conjunctival redness, and chemosis at 1, 24, 48, and 72 hours after instillation, and then daily for up to 21 days if effects persisted.

  • Scoring: The ocular lesions were scored according to a standardized system. The results indicated that this compound causes serious eye damage.[1][6]

Germ Cell Mutagenicity (Ames Test) - OECD Test Guideline 471

The mutagenic potential of this compound was evaluated using the bacterial reverse mutation assay, commonly known as the Ames test, following OECD Test Guideline 471. This in vitro assay uses strains of Salmonella typhimurium and Escherichia coli to detect point mutations.

  • Test System: Histidine-dependent strains of S. typhimurium and/or tryptophan-dependent strains of E. coli were used.

  • Methodology: The bacterial strains were exposed to various concentrations of the test substance, both with and without an exogenous metabolic activation system (S9 mix). The mixture was then plated on a minimal medium lacking the required amino acid.

  • Evaluation: The number of revertant colonies (colonies that have regained the ability to synthesize the required amino acid) was counted after a suitable incubation period. A substance is considered mutagenic if it causes a dose-dependent increase in the number of revertant colonies compared to the negative control.

  • Result: this compound tested negative in the Ames test, indicating it did not induce gene mutations under the test conditions.

Signaling Pathways and Toxicological Workflows

Currently, there is no specific information available in the peer-reviewed literature detailing the interaction of this compound with specific cellular signaling pathways. Its toxicity is primarily associated with its flammable nature and its potential to cause severe eye damage upon direct contact.

The following diagrams illustrate the logical workflow for toxicological assessment and a general first aid procedure in case of exposure.

Toxicological_Assessment_Workflow cluster_0 Initial Assessment cluster_1 In Vitro Testing cluster_2 In Vivo Testing cluster_3 Hazard & Risk Assessment PhysChem Physicochemical Properties Genotox Genotoxicity (Ames, Micronucleus) PhysChem->Genotox InSilico In Silico / QSAR InSilico->Genotox AcuteTox Acute Toxicity (Oral, Dermal, Inhalation) Genotox->AcuteTox Cytotox Cytotoxicity Cytotox->AcuteTox HazardID Hazard Identification AcuteTox->HazardID Irritation Skin/Eye Irritation Irritation->HazardID Sensitization Skin Sensitization Sensitization->HazardID DoseResponse Dose-Response Assessment HazardID->DoseResponse RiskChar Risk Characterization DoseResponse->RiskChar

Caption: Toxicological assessment workflow for a chemical substance.

First_Aid_Procedure cluster_routes Route of Exposure cluster_actions First Aid Measures Start Exposure to this compound Inhalation Inhalation Start->Inhalation Skin Skin Contact Start->Skin Eye Eye Contact Start->Eye Ingestion Ingestion Start->Ingestion MoveFreshAir Move to fresh air. Seek medical attention if symptoms persist. Inhalation->MoveFreshAir WashSkin Remove contaminated clothing. Wash skin with soap and water. Skin->WashSkin RinseEyes Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. Immediately call a poison center or doctor. Eye->RinseEyes RinseMouth Do NOT induce vomiting. Rinse mouth. Seek immediate medical attention. Ingestion->RinseMouth

Caption: General first aid procedures for exposure.

Safe Handling and Storage

Personal Protective Equipment (PPE):

  • Eye/Face Protection: Wear chemical safety goggles or a face shield.[6]

  • Skin Protection: Wear chemically resistant gloves (e.g., nitrile rubber) and protective clothing.[6]

  • Respiratory Protection: If engineering controls are not sufficient to control airborne concentrations, use a NIOSH-approved respirator with an organic vapor cartridge.

Handling:

  • Use in a well-ventilated area, preferably in a fume hood.

  • Keep away from heat, sparks, open flames, and other ignition sources.[6]

  • Ground and bond containers when transferring material to prevent static discharge.[6]

  • Avoid contact with skin, eyes, and clothing.

  • Do not breathe vapor or mist.

Storage:

  • Store in a tightly closed container in a cool, dry, and well-ventilated place.[6]

  • Keep away from oxidizing agents.

  • The recommended storage temperature is 15-25 °C.[8]

First Aid Measures

  • Inhalation: Move the person to fresh air. If breathing is difficult, give oxygen. Seek medical attention if symptoms persist.[6]

  • Skin Contact: Take off immediately all contaminated clothing. Rinse skin with water/shower. Wash contaminated clothing before reuse.[6]

  • Eye Contact: Immediately rinse with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. Get medical help immediately.[6]

  • Ingestion: Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.[5]

Fire-Fighting Measures

  • Suitable Extinguishing Media: Use water spray, alcohol-resistant foam, dry chemical, or carbon dioxide.[6]

  • Specific Hazards: Flammable liquid and vapor. Vapors are heavier than air and may travel to a source of ignition and flash back. Containers may explode when heated.[5]

  • Protective Equipment: Wear self-contained breathing apparatus and full protective gear.[5]

Accidental Release Measures

  • Personal Precautions: Evacuate personnel to a safe area. Wear appropriate personal protective equipment. Remove all sources of ignition.[6]

  • Environmental Precautions: Prevent further leakage or spillage if safe to do so. Do not let the product enter drains.

  • Methods for Cleaning Up: Absorb with inert material (e.g., sand, vermiculite) and place in a suitable container for disposal. Use spark-proof tools and explosion-proof equipment.[5]

References

Methodological & Application

Application Notes: Prins Reaction for 3-Methyl-3-buten-1-ol Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

The Prins reaction is a powerful acid-catalyzed carbon-carbon and carbon-oxygen bond-forming reaction involving the electrophilic addition of an aldehyde or ketone to an alkene.[1][2][3] This application note details the synthesis of 3-Methyl-3-buten-1-ol (also known as isoprenol), a valuable intermediate in the production of fine chemicals, pharmaceuticals, and fragrances like citral.[4][5] The synthesis is achieved through the Prins condensation of isobutylene (B52900) and formaldehyde (B43269).[4][5] The reaction is typically catalyzed by a Brønsted or Lewis acid.[1] Depending on the reaction conditions, various products can be formed; however, by carefully controlling the parameters, high selectivity for this compound can be achieved.[2][3] This document provides an overview of the reaction mechanism, a summary of catalytic data, and a detailed experimental protocol for researchers.

Reaction Mechanism

The synthesis of this compound from isobutylene and formaldehyde proceeds via a well-established electrophilic addition mechanism.[2][6] The key steps are:

  • Activation of Formaldehyde: A proton from the acid catalyst protonates the carbonyl oxygen of formaldehyde, forming a highly electrophilic oxonium ion.[2]

  • Electrophilic Attack: The electron-rich double bond of isobutylene acts as a nucleophile, attacking the activated formaldehyde. This forms a tertiary carbocation intermediate, which is the more stable carbocation.[6]

  • Product Formation: In the absence of water, the carbocation intermediate loses a proton to form the allylic alcohol, this compound, as the primary product.[2]

// Reaction Flow Formaldehyde -> Activated_F [label="+ H⁺", color="#EA4335"]; {rank=same; Isobutylene; Activated_F;} edge [style=invis]; Isobutylene -> Carbocation; Activated_F -> Carbocation [lhead=cluster_intermediate, label="Electrophilic\nAttack", dir=none, style=solid, color="#34A853"]; Carbocation -> Product [label="- H⁺", color="#EA4335"]; Product -> Proton_Out [style=invis];

// Invisible nodes for alignment node [style=invis]; p1 [group=g1]; p2 [group=g2]; p3 [group=g3]; p4 [group=g4]; Formaldehyde -> p1 -> Activated_F; Activated_F -> p2 -> Carbocation; Carbocation -> p3 -> Product; } caption: "Figure 1. Reaction mechanism of the Prins reaction."

Data Presentation: Catalyst Performance

The choice of catalyst is crucial for achieving high conversion and selectivity.[4] Heterogeneous catalysts, such as zeolites, are often preferred as they can be easily separated and reused.[7][8] The table below summarizes the performance of various H-ZSM-5 zeolite catalysts.

CatalystSi/Al RatioFormaldehyde Conversion (%)This compound Selectivity (%)Key ByproductsReference
H-ZSM-52543.880.0t-Butanol, Isoprene, 4,4-dimethyl-1,3-dioxane[7]
H-ZSM-540~40.084.8Isoprene, Six-carbon species[7]
H-ZSM-514059.089.8Isoprene[7]
CsH₂PO₄-HZSM-5N/A10093.6Dioxane derivatives[4]

Note: Reaction conditions vary between studies, impacting direct comparability. The CsH₂PO₄-modified HZSM-5 catalyst was used with supercritical CO₂ as the solvent, which significantly enhanced conversion and selectivity.[4]

Experimental Protocol

This protocol describes a general procedure for the synthesis of this compound using a solid acid catalyst in a batch reactor.

1. Materials and Reagents

  • Isobutylene (or t-butanol as a precursor)[7]

  • Paraformaldehyde (as a source of formaldehyde)[7]

  • Solid Acid Catalyst (e.g., H-ZSM-5 with Si/Al ratio of 40)[7]

  • Solvent (e.g., Dioxane, or solvent-free)

  • Nitrogen (for inert atmosphere)

  • Sodium Hydroxide (B78521) solution (for quenching)

  • Anhydrous Magnesium Sulfate (for drying)

  • Standard organic solvents for extraction (e.g., Diethyl ether)

2. Equipment

  • High-pressure batch reactor (e.g., Parr autoclave) equipped with a magnetic stirrer, thermocouple, pressure gauge, and sampling valve.

  • Heating mantle or oil bath with temperature controller.

  • Schlenk line for inert atmosphere operations.

  • Standard laboratory glassware (separatory funnel, round-bottom flasks, etc.).

  • Rotary evaporator.

  • Fractional distillation apparatus.

  • Gas Chromatography (GC) system for reaction monitoring and product analysis.

3. Experimental Procedure

Workflow Start Catalyst Activation (if required, e.g., calcination) Charge Charge Reactor: - Catalyst (e.g., H-ZSM-5) - Paraformaldehyde - Solvent (optional) - Isobutylene Start->Charge Seal Seal, Purge with N₂, and Pressurize Charge->Seal React Heat & Stir (e.g., 150°C / 423 K) Monitor via GC sampling Seal->React Cool Cool Reactor to Room Temperature React->Cool Quench Depressurize & Quench (e.g., with NaOH solution) Cool->Quench Extract Phase Separation & Organic Extraction Quench->Extract Dry Dry Organic Phase (e.g., MgSO₄) & Filter Extract->Dry Concentrate Remove Solvent (Rotary Evaporator) Dry->Concentrate Purify Purify by Fractional Distillation Concentrate->Purify Analyze Characterize Product (GC, NMR, IR) Purify->Analyze

Step-by-Step Method:

  • Catalyst Preparation: Activate the H-ZSM-5 catalyst by calcining it under a flow of air at an elevated temperature (e.g., 550°C) for several hours to remove any adsorbed water or impurities. Allow it to cool under a dry, inert atmosphere.

  • Reactor Charging: Charge the batch reactor with the activated H-ZSM-5 catalyst (e.g., 1-5 wt% relative to reactants) and paraformaldehyde. If a solvent is used, add it at this stage.

  • Sealing and Inerting: Seal the reactor securely. Purge the reactor multiple times with nitrogen to establish an inert atmosphere.

  • Reactant Addition: Introduce a known amount of liquefied isobutylene into the sealed reactor.

  • Reaction Execution: Begin stirring and heat the reactor to the desired temperature (e.g., 150°C / 423 K).[7] The reaction progress can be monitored by periodically taking samples through the sampling valve and analyzing them by GC.

  • Reaction Completion and Cooling: Once the desired conversion of formaldehyde is achieved (typically after several hours), stop the heating and allow the reactor to cool to room temperature.

  • Work-up: Carefully vent any excess pressure from the reactor. Open the reactor and transfer the contents to a flask. Quench the reaction by adding a dilute solution of sodium hydroxide to neutralize the acid catalyst.

  • Extraction and Drying: If the reaction mixture is biphasic, separate the organic layer. Extract the aqueous layer with a suitable organic solvent (e.g., diethyl ether) two to three times. Combine all organic fractions and dry them over anhydrous magnesium sulfate.

  • Purification: Filter off the drying agent and remove the solvent using a rotary evaporator. The crude product is then purified by fractional distillation under atmospheric or reduced pressure to isolate the this compound.

  • Characterization: Confirm the identity and purity of the final product using standard analytical techniques such as Gas Chromatography (GC), Nuclear Magnetic Resonance (NMR) spectroscopy, and Infrared (IR) spectroscopy.

Safety Precautions

  • The Prins reaction should be conducted in a well-ventilated fume hood.

  • Isobutylene is a flammable gas; handle with care and avoid ignition sources.

  • Formaldehyde (from paraformaldehyde) is a suspected carcinogen and toxic. Avoid inhalation and skin contact.

  • High-pressure reactors must be operated by trained personnel, following all safety guidelines for the specific equipment.

  • Always wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves.

References

Application Note: Grignard Synthesis of 3-Methyl-3-buten-1-ol

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

3-Methyl-3-buten-1-ol, also known as isoprenol, is a valuable organic intermediate in the synthesis of various fine chemicals, including polycarboxylic acid cement water-reducing agents and pyrethroid insecticides.[1] The Grignard reaction provides a robust and versatile method for the carbon-carbon bond formation required for its synthesis. This application note details a comprehensive protocol for the synthesis of this compound via the Grignard reaction of a methallyl halide with formaldehyde (B43269). The procedure involves the formation of a methallylmagnesium halide Grignard reagent, followed by its nucleophilic addition to formaldehyde and subsequent work-up.

Reaction Scheme

The overall synthesis is a two-step process:

  • Formation of the Grignard Reagent: Methallyl halide reacts with magnesium metal in an anhydrous ether solvent to form the methallylmagnesium halide.

  • Reaction with Formaldehyde: The Grignard reagent attacks the electrophilic carbonyl carbon of formaldehyde. Subsequent acidic work-up protonates the resulting alkoxide to yield this compound.

Experimental Protocols

Materials and Equipment

  • Reactants and Reagents:

    • Magnesium turnings or chips

    • Methallyl halide (e.g., methallyl chloride or methallyl bromide)

    • Formaldehyde or paraformaldehyde

    • Anhydrous solvent (e.g., diethyl ether or tetrahydrofuran (B95107) (THF))

    • Initiator (e.g., bromoethane (B45996) or a small crystal of iodine)

    • Saturated aqueous ammonium (B1175870) chloride (NH₄Cl) solution

    • Anhydrous magnesium sulfate (B86663) (MgSO₄) or sodium sulfate (Na₂SO₄)

    • Inert gas (e.g., Nitrogen or Argon)

  • Equipment:

    • Three-necked round-bottom flask

    • Reflux condenser

    • Pressure-equalizing dropping funnel

    • Magnetic stirrer and stir bar

    • Heating mantle or oil bath

    • Ice-water bath

    • Separatory funnel

    • Rotary evaporator

    • Glassware for distillation (optional, for purification)

Procedure

Part A: Preparation of the Grignard Reagent (Methallylmagnesium Halide)

  • Apparatus Setup: Assemble a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a reflux condenser, a gas inlet adapter, and a pressure-equalizing dropping funnel under an inert atmosphere (e.g., nitrogen or argon).

  • Initiation: To the flask, add magnesium chips. Under the protection of the inert gas, add the anhydrous solvent (ether or THF). Then, add a small amount of an initiator like bromoethane or a crystal of iodine to activate the magnesium surface.[1]

  • Grignard Formation: Slowly add a solution of methallyl halide in the anhydrous solvent from the dropping funnel to the magnesium suspension. The reaction is exothermic, and the addition rate should be controlled to maintain a gentle reflux. The reaction temperature should be kept below 40°C.[1] After the addition is complete, continue stirring the mixture for an additional 1-2 hours to ensure complete formation of the Grignard reagent.[1] The successful formation of the Grignard reagent is indicated by the disappearance of the magnesium metal and the formation of a grayish, cloudy solution.

Part B: Reaction with Formaldehyde

  • Addition of Formaldehyde: Cool the freshly prepared Grignard reagent solution in an ice-water bath. Slowly add formaldehyde or paraformaldehyde to the cooled Grignard reagent.[1] The addition should be done portion-wise or as a solution/slurry in the anhydrous solvent to control the exothermic reaction.

  • Reaction: After the addition is complete, allow the reaction mixture to stir at a controlled temperature. The specific temperature and time may vary, but stirring for several hours at room temperature is typical.

Part C: Work-up and Purification

  • Quenching: Carefully quench the reaction by slowly adding a saturated aqueous solution of ammonium chloride while cooling the reaction flask in an ice bath. This will protonate the alkoxide and dissolve the magnesium salts.

  • Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer, and extract the aqueous layer with a suitable organic solvent like diethyl ether.

  • Washing and Drying: Combine the organic layers and wash them with brine (saturated aqueous NaCl solution). Dry the organic layer over an anhydrous drying agent such as magnesium sulfate or sodium sulfate.

  • Solvent Removal and Purification: Filter to remove the drying agent and then remove the solvent under reduced pressure using a rotary evaporator to obtain the crude this compound. The product can be further purified by distillation if necessary.

Data Presentation

Table 1: Stoichiometry and Yields

Reactant/ReagentMolar RatioTypical Yield (%)Purity (%)Reference
Methallyl halide176 - 82>99[1]
Magnesium chips1.1 - 1.2[1]
Formaldehyde (as (CH₂O)n)1.0 - 1.1[1]

Table 2: Spectroscopic Data for this compound

Spectroscopic TechniqueCharacteristic PeaksReference
¹H NMR (CDCl₃, TMS)δ = 1.76 (s, 3H, -CH₃), 2.30-2.32 (t, J=5.6Hz, -CH₂-), 2.35 (s, 1H, -OH), 3.70-3.73 (t, J=6.4Hz, -CH₂-), 4.78 (s, 1H), 4.84 (s, 1H)[1]
IR (KBr, cm⁻¹)2940, 1705, 1651, 1445, 1376, 1179, 1049, 890[1]
EI-MS (75eV, m/z (%))86 (25, M⁺), 71 (12, [M-CH₃]⁺), 68 (81, [M-OH]⁺), 56 (96), 41 (100)[1]

Mandatory Visualization

Grignard_Synthesis_Workflow start Start setup Apparatus Setup (Flame-dried glassware, inert atmosphere) start->setup grignard_formation Grignard Reagent Formation setup->grignard_formation reaction_formaldehyde Reaction with Formaldehyde grignard_formation->reaction_formaldehyde reactants_grignard Mg turnings Methallyl Halide Anhydrous Ether/THF reactants_grignard->grignard_formation workup Work-up reaction_formaldehyde->workup formaldehyde_add Formaldehyde or Paraformaldehyde formaldehyde_add->reaction_formaldehyde quench Quench with sat. aq. NH₄Cl workup->quench extract Extraction with Ether quench->extract dry Drying over MgSO₄ extract->dry purification Purification dry->purification evaporation Solvent Evaporation purification->evaporation distillation Distillation (optional) evaporation->distillation product This compound distillation->product end End product->end Reaction_Mechanism cluster_grignard Grignard Reagent Formation cluster_addition Nucleophilic Addition cluster_workup Work-up (Protonation) Methallyl-X Methallyl Halide (CH₂=C(CH₃)CH₂-X) Grignard Methallylmagnesium Halide (CH₂=C(CH₃)CH₂-MgX) Methallyl-X->Grignard Mg Mg Mg->Grignard Alkoxide Magnesium Alkoxide Intermediate Grignard->Alkoxide Formaldehyde Formaldehyde (H₂C=O) Formaldehyde->Alkoxide Product This compound (CH₂=C(CH₃)CH₂CH₂OH) Alkoxide->Product H3O+ H₃O⁺ (from aq. NH₄Cl) H3O+->Product

References

The Versatility of 3-Methyl-3-buten-1-ol: A Key Building Block in Organic Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

Introduction

3-Methyl-3-buten-1-ol, also known as isoprenol, is a C5 branched-chain unsaturated alcohol that serves as a versatile and economically important building block in organic synthesis. Its unique structure, featuring both a primary alcohol and a terminal double bond, allows for a wide range of chemical transformations, making it a valuable precursor for the synthesis of a diverse array of commercially significant molecules. This document provides detailed application notes and experimental protocols for the use of this compound in various fields, including the production of fragrances, pharmaceuticals, agrochemicals, and polymers.

Application Notes

Fragrance and Flavor Industry

This compound is a key starting material in the fragrance and flavor industry, primarily as a precursor to other important aroma chemicals like prenol, citral (B94496), and linalool (B1675412).

  • Prenol (3-Methyl-2-buten-1-ol): Isoprenol is readily isomerized to prenol, which possesses a fresh, green, and fruity aroma.[1] Prenol and its esters are used directly in fragrance formulations.

  • Citral: A crucial intermediate in the synthesis of ionones (violet and raspberry aromas) and vitamins A and E, citral is produced from this compound derivatives.[2][3] The synthesis typically involves the reaction of prenol with prenal (3-methyl-2-butenal), which can also be derived from isoprenol.[2][4]

  • Linalool: This naturally occurring terpene alcohol, valued for its pleasant floral scent, can be synthesized from derivatives of this compound.[5]

Pharmaceutical and Drug Development

The isoprene (B109036) unit is a fundamental component of many natural products and pharmaceuticals. This compound provides a convenient synthetic handle to introduce this five-carbon fragment into complex molecules.

  • Terpenoid Synthesis: Isoprenoids are a large and diverse class of natural products with a wide range of biological activities.[6] this compound is a substrate for the engineered Isopentenol (B1216264) Utilization Pathway (IUP), which provides a more direct and efficient route to the universal isoprenoid precursors, isopentenyl diphosphate (B83284) (IPP) and dimethylallyl diphosphate (DMAPP), compared to native metabolic pathways.[7][8] This has been successfully applied to the microbial production of various isoprenoids, including linalool and geranyllinalool (B138775).[5][9]

  • Chiral Building Blocks: The double bond of this compound can be subjected to asymmetric reactions, such as Sharpless asymmetric epoxidation, to generate chiral epoxides.[10][11] These epoxides are valuable intermediates in the synthesis of enantiomerically pure pharmaceuticals.

Agrochemicals

This compound is an essential precursor for the synthesis of synthetic pyrethroids, a major class of broad-spectrum insecticides with low mammalian toxicity.[1][12] The synthesis of the acid component of many pyrethroids, such as chrysanthemic acid, often utilizes intermediates derived from prenol, the isomer of this compound.[13][14]

Polymer Industry

This compound is used as a monomer in the production of polycarboxylate superplasticizers. These polymers are critical additives in high-performance concrete, enhancing its workability and strength.

Quantitative Data

Table 1: Synthesis of this compound via Prins Reaction

CatalystSolventTemperature (°C)Pressure (MPa)Formaldehyde Conversion (%)This compound Selectivity (%)Reference
HZSM-5 (Si/Al=40)tert-Butanol150Autogenous44.394.0[9]
CsH₂PO₄/HZSM-5Supercritical CO₂1801010093.6[2]

Table 2: Isomerization of this compound to Prenol

CatalystSolventTemperature (°C)AtmosphereIsoprenol Conversion (%)Prenol Selectivity (%)Reference
0.5% Pd/Al₂O₃-70H₂/N₂ (10% H₂)-94[4]
0.5% Pd-0.05% Se-0.3% Ce/SiO₂-60-100H₂4593-94[4]
Pd on carbon-80Air--[5]

Table 3: Microbial Production of Terpenoids using the Isopentenol Utilization Pathway (IUP) with Isoprenol/Prenol Feed

ProductHost OrganismTiter (mg/L)FeedReference
LycopeneE. coli~3002 g/L Isopentenol[15]
β-CaroteneE. coli2482 g/L Isopentenol[15]
R-(-)-LinaloolE. coli3642 g/L Isopentenol[15]
GeranyllinaloolE. coli2060 (in fermenter)Prenol[9]
GeranateE. coli7642 g/L Isopentenols[16]
LinaloolE. coli167Isoprenol/Prenol[5]

Experimental Protocols

Protocol 1: Synthesis of this compound via Prins Reaction

This protocol is based on the acid-catalyzed reaction of isobutylene (B52900) and formaldehyde.

Materials:

  • Paraformaldehyde

  • Isobutylene

  • tert-Butanol (solvent)

  • HZSM-5 (Si/Al = 40) catalyst[9]

Equipment:

  • High-pressure autoclave reactor with stirrer

  • Gas inlet and outlet valves

  • Temperature and pressure controls

  • Product collection system

Procedure:

  • Charge the autoclave reactor with paraformaldehyde, tert-butanol, and the HZSM-5 catalyst.

  • Seal the reactor and purge with an inert gas (e.g., nitrogen).

  • Introduce isobutylene into the reactor.

  • Heat the reactor to 150°C and monitor the pressure.[9]

  • Maintain the reaction for a specified time (e.g., 4-8 hours), monitoring the progress by GC analysis of aliquots.

  • After the reaction is complete, cool the reactor to room temperature and carefully vent the excess pressure.

  • Collect the liquid product.

  • Filter the catalyst from the reaction mixture.

  • Purify the crude product by fractional distillation to isolate this compound.

Protocol 2: Isomerization of this compound to Prenol

This protocol describes the palladium-catalyzed isomerization of isoprenol.

Materials:

  • This compound (from Protocol 1)

  • Palladium on carbon (Pd/C) catalyst (e.g., 5 wt%)

  • High-boiling alkane solvent (e.g., dodecane)

  • Hydrogen gas

Equipment:

  • Glass reactor with a stirrer, condenser, and gas inlet

  • Heating mantle with temperature control

  • Filtration apparatus

  • Rotary evaporator

  • Fractional distillation setup

Procedure:

  • If required, activate the Pd/C catalyst by reduction in a hydrogen stream at an elevated temperature.

  • Charge the reactor with this compound, the solvent, and the activated palladium catalyst.[1]

  • Heat the mixture to 60-100°C under a slow stream of hydrogen while stirring.[1]

  • Monitor the reaction progress by GC until the desired conversion is achieved.

  • Cool the reaction mixture to room temperature and remove the catalyst by filtration.

  • Remove the solvent from the filtrate using a rotary evaporator.

  • Purify the resulting prenol by fractional distillation.

Protocol 3: Synthesis of Citral from Prenol and Prenal

This protocol outlines the synthesis of citral via the formation and rearrangement of a diprenyl acetal (B89532).[4]

Materials:

  • Prenol (3-Methyl-2-buten-1-ol)

  • Prenal (3-Methyl-2-butenal)

  • Toluene (solvent)

  • p-Toluenesulfonic acid (catalyst)

  • Sodium bicarbonate solution (5%)

  • Brine

  • Anhydrous sodium sulfate

Equipment:

  • Round-bottom flask with a magnetic stirrer

  • Reflux condenser

  • Dean-Stark trap

  • Heating mantle

  • Separatory funnel

  • Vacuum distillation apparatus

Procedure:

  • Set up the reaction apparatus with the Dean-Stark trap filled with toluene.

  • Charge the round-bottom flask with prenol, prenal, and toluene.

  • Add a catalytic amount of p-toluenesulfonic acid to the mixture.

  • Heat the mixture to reflux and azeotropically remove the water formed during the reaction using the Dean-Stark trap.

  • Once acetal formation is complete (monitored by TLC or GC), increase the reaction temperature to facilitate the thermal rearrangement to citral.

  • Cool the reaction mixture and transfer it to a separatory funnel.

  • Wash the organic layer with sodium bicarbonate solution and then with brine.

  • Dry the organic layer over anhydrous sodium sulfate.

  • Remove the solvent under reduced pressure.

  • Purify the crude citral by vacuum distillation.

Protocol 4: Production of Linalool using the Isopentenol Utilization Pathway (IUP) in E. coli

This protocol provides a general workflow for the microbial production of linalool from isoprenol/prenol.[5]

Materials:

  • E. coli strain engineered with the IUP and a linalool synthase gene

  • Terrific Broth (TB) medium

  • Appropriate antibiotics

  • Glucose

  • Isoprenol and/or prenol

  • Inducers (e.g., IPTG, anhydro-tetracycline)

  • n-Nonane (for organic overlay)

Equipment:

  • Shaker incubator

  • Glass screw-capped vials

  • Centrifuge

  • GC-MS for product analysis

Procedure:

  • Inoculate a starter culture of the engineered E. coli strain in TB medium with antibiotics and grow overnight at 37°C with shaking.

  • Inoculate a larger volume of TB medium containing glucose and antibiotics with the overnight culture.

  • Grow the culture at 37°C with shaking until the OD₆₀₀ reaches a mid-log phase (e.g., 0.6-0.8).

  • Induce protein expression by adding the appropriate inducers.

  • Simultaneously, add isoprenol and/or prenol to the culture and add an organic overlay of n-nonane to capture the volatile product.

  • Continue incubation at a suitable temperature (e.g., 30°C) for 24-72 hours.

  • Separate the organic layer from the culture broth by centrifugation.

  • Analyze the organic layer for linalool content using GC-MS.

Visualizations

Synthesis_Pathways cluster_0 Synthesis of Isoprenol cluster_1 Key Transformations of Isoprenol Isobutylene Isobutylene Isoprenol Isoprenol Isobutylene->Isoprenol Prins Reaction (H+ catalyst) Formaldehyde Formaldehyde Formaldehyde->Isoprenol Prenol Prenol Citral Citral Prenol->Citral Condensation with Prenal Pyrethroids Pyrethroids Prenol->Pyrethroids Multi-step synthesis Terpenoids Terpenoids Isoprenol_ref Isoprenol Isoprenol_ref->Prenol Isomerization (Pd catalyst) Isoprenol_ref->Terpenoids Isopentenol Utilization Pathway (IUP)

Caption: Key synthetic transformations of this compound.

IUP_Workflow Start Start Inoculation Inoculate engineered E. coli Start->Inoculation Growth Grow cells to mid-log phase Inoculation->Growth Induction Induce gene expression (e.g., with IPTG) Growth->Induction Substrate_Addition Add Isoprenol/Prenol & Organic Overlay Induction->Substrate_Addition Incubation Incubate for product formation Substrate_Addition->Incubation Extraction Separate organic layer Incubation->Extraction Analysis Analyze product by GC-MS Extraction->Analysis End End Analysis->End

Caption: Experimental workflow for terpenoid production via the IUP.

Signaling_Pathway Isoprenol Isoprenol IPP Isopentenyl Diphosphate (IPP) Isoprenol->IPP Isopentenol Utilization Pathway (IUP) DMAPP Dimethylallyl Diphosphate (DMAPP) IPP->DMAPP Isomerase Terpenoids Terpenoids IPP->Terpenoids DMAPP->IPP Isomerase DMAPP->Terpenoids

Caption: The Isopentenol Utilization Pathway for terpenoid synthesis.

References

Application of 3-Methyl-3-buten-1-ol in the Synthesis of Pyrethroid Insecticides

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document outlines the application of 3-Methyl-3-buten-1-ol as a key starting material in the synthesis of pyrethroid insecticides. Pyrethroids are a major class of synthetic insecticides that mimic the structure and insecticidal properties of the natural pyrethrins. The protocols detailed below focus on the synthesis of Permethrin, a widely used photostable pyrethroid, showcasing a multi-step synthetic pathway commencing with this compound.

Introduction

Pyrethroid insecticides are valued for their high efficacy against a broad spectrum of insects and low mammalian toxicity. Their synthesis often involves the esterification of a cyclopropanecarboxylic acid derivative, typically a substituted chrysanthemic acid, with an appropriate alcohol. This compound, a readily available C5 alcohol, serves as a versatile precursor for the construction of the chrysanthemic acid core. The synthetic strategy hinges on a key carbon-carbon bond-forming reaction, the Johnson-Claisen rearrangement, followed by cyclopropanation and final esterification to yield the target pyrethroid.

Synthetic Pathway Overview

The synthesis of Permethrin from this compound can be conceptualized in three main stages:

  • Formation of a γ,δ-Unsaturated Ester via Johnson-Claisen Rearrangement: this compound is reacted with an orthoester to form an intermediate that undergoes a[1][1]-sigmatropic rearrangement to yield a γ,δ-unsaturated ester.

  • Cyclopropanation to form the Chrysanthemic Acid Core: The γ,δ-unsaturated ester is converted to a cyclopropane (B1198618) derivative, forming the characteristic chrysanthemic acid backbone.

  • Esterification to Yield Permethrin: The synthesized chrysanthemic acid derivative is coupled with 3-phenoxybenzyl alcohol to produce Permethrin.

dot

Synthesis_Pathway MBO This compound UnsaturatedEster Ethyl 3,3-dimethyl-4-pentenoate MBO->UnsaturatedEster Johnson-Claisen Rearrangement Orthoester Triethyl Orthoacetate Orthoester->UnsaturatedEster Chrysanthemate Ethyl Chrysanthemate UnsaturatedEster->Chrysanthemate Cyclopropanation Cyclopropanation_reagent Ethyl Diazoacetate Cyclopropanation_reagent->Chrysanthemate ChrysanthemicAcid Chrysanthemic Acid Chrysanthemate->ChrysanthemicAcid Hydrolysis Hydrolysis Hydrolysis->ChrysanthemicAcid AcidChloride Chrysanthemoyl Chloride ChrysanthemicAcid->AcidChloride Activation Activation (e.g., SOCl2) Activation->AcidChloride Permethrin Permethrin AcidChloride->Permethrin Esterification PhenoxybenzylAlcohol 3-Phenoxybenzyl Alcohol PhenoxybenzylAlcohol->Permethrin JCR_Workflow cluster_setup Reaction Setup cluster_reaction Reaction cluster_workup Work-up & Purification Reactants Combine this compound and Triethyl Orthoacetate Catalyst Add Propionic Acid Reactants->Catalyst Heat Heat to 130-140 °C Catalyst->Heat Monitor Monitor by TLC/GC Heat->Monitor Cool Cool to Room Temperature Monitor->Cool Evaporate Remove Volatiles Cool->Evaporate Purify Fractional Distillation Evaporate->Purify Esterification_Workflow cluster_setup Reaction Setup cluster_reaction Reaction cluster_workup Work-up & Purification Dissolve Dissolve 3-Phenoxybenzyl Alcohol in Toluene Add_Acid_Chloride Slowly Add Acid Chloride Dissolve->Add_Acid_Chloride Stir_RT Stir at Room Temperature Add_Acid_Chloride->Stir_RT Heat Heat to 80-85 °C for 3-4h Stir_RT->Heat Cool_Quench Cool and Quench with Water Heat->Cool_Quench Separate_Wash Separate and Wash Organic Layer Cool_Quench->Separate_Wash Dry_Evaporate Dry and Evaporate Solvent Separate_Wash->Dry_Evaporate Recrystallize Recrystallize from Methanol/Water Dry_Evaporate->Recrystallize

References

Application Notes and Protocols for the Polymerization of 3-Methyl-3-buten-1-ol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed overview of the primary techniques for the polymerization of 3-methyl-3-buten-1-ol, also known as isoprenol. This versatile monomer, containing both a reactive double bond and a hydroxyl group, offers a gateway to synthesizing functional polymers with potential applications in drug delivery, biomaterials, and specialty coatings. This document outlines protocols for cationic polymerization, Reversible Addition-Fragmentation chain Transfer (RAFT) polymerization, and Atom Transfer Radical Polymerization (ATRP), complete with quantitative data and mechanistic diagrams.

Introduction to this compound Polymerization

This compound is a valuable monomer for creating polymers with pendent hydroxyl groups. These functional groups can be leveraged for post-polymerization modification, enabling the attachment of bioactive molecules, tuning of hydrophilicity, or cross-linking. The primary challenge in polymerizing this monomer lies in controlling the reactivity of the allylic carbocation in cationic polymerization and managing potential side reactions in radical polymerization. This document details controlled polymerization techniques that offer precise control over molecular weight, polydispersity, and polymer architecture.

Polymerization Techniques: A Comparative Overview

The choice of polymerization technique significantly impacts the resulting polymer's properties. Below is a summary of the key characteristics of each method discussed in these notes.

Polymerization TechniqueCatalyst/Initiator SystemKey AdvantagesTypical Molar Mass ( g/mol )Polydispersity Index (PDI)
Cationic Polymerization Strong Protic Acids (e.g., H₂SO₄) or Lewis Acids (e.g., BF₃, AlCl₃)Simple initiator systemVariable, often low to moderateBroad (>1.5)
RAFT Polymerization AIBN (initiator) + RAFT agent (e.g., CPDT)Excellent control over MW and PDI, tolerant to a wide range of functional groups5,000 - 100,000+Narrow (1.1 - 1.3)
ATRP Cu(I)Br/Ligand (e.g., Bipyridine) + Initiator (e.g., Ethyl-2-bromoisobutyrate)Well-controlled polymerization, allows for synthesis of block copolymers10,000 - 50,000+Narrow (1.1 - 1.5)

Cationic Polymerization Protocol

Cationic polymerization of this compound is initiated by an electrophilic attack on the double bond, leading to the formation of a resonance-stabilized allylic carbocation. This method is sensitive to reaction conditions, and careful control is necessary to achieve desired polymer characteristics and avoid unwanted side reactions.

Experimental Protocol

Materials:

  • This compound (freshly distilled)

  • Lewis Acid (e.g., Boron trifluoride diethyl etherate (BF₃·OEt₂)) or a strong protic acid (e.g., sulfuric acid)

  • Anhydrous solvent (e.g., dichloromethane, hexane)

  • Quenching agent (e.g., methanol)

  • Inert gas supply (Nitrogen or Argon)

  • Dry glassware

Procedure:

  • Reaction Setup: Under an inert atmosphere, add the anhydrous solvent to a dry, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a thermometer.

  • Monomer Addition: Add the freshly distilled this compound to the reaction flask.

  • Cooling: Cool the reaction mixture to the desired temperature (typically between -78°C to 0°C) using a suitable cooling bath (e.g., dry ice/acetone or ice/water).

  • Initiator Preparation: In the dropping funnel, prepare a dilute solution of the Lewis acid or protic acid initiator in the anhydrous solvent.

  • Initiation: Add the initiator solution dropwise to the stirred monomer solution over a period of 15-30 minutes. Monitor the temperature closely to control any exotherm.

  • Polymerization: Allow the reaction to proceed for the desired time (typically 1-24 hours). The progress of the polymerization can be monitored by techniques such as ¹H NMR or by observing an increase in viscosity.

  • Termination: Quench the polymerization by adding a cold nucleophilic solvent, such as methanol, to the reaction mixture.

  • Isolation: Precipitate the polymer by pouring the reaction mixture into a large volume of a non-solvent (e.g., cold hexane (B92381) or methanol).

  • Purification: Collect the precipitated polymer by filtration, wash it with the non-solvent, and dry it under vacuum to a constant weight.

Cationic Polymerization Mechanism

Cationic_Polymerization cluster_initiation Initiation cluster_propagation Propagation cluster_termination Termination Initiator Initiator (H⁺) Monomer This compound Initiator->Monomer Attack on double bond Carbocation Allylic Carbocation Monomer->Carbocation Formation Growing_Chain Propagating Chain (Cationic) New_Monomer Monomer Growing_Chain->New_Monomer Addition of monomer Longer_Chain Elongated Chain New_Monomer->Longer_Chain Terminating_Agent Terminating Agent (e.g., Methanol) Longer_Chain->Terminating_Agent Chain termination Polymer Final Polymer Terminating_Agent->Polymer RAFT_Workflow Start Start Prep Prepare reaction mixture: Monomer, RAFT Agent, Initiator, Solvent Start->Prep Degas Degas via Freeze-Pump-Thaw Cycles Prep->Degas Polymerize Heat to initiate polymerization (e.g., 70°C) Degas->Polymerize Monitor Monitor conversion (NMR/GC) Polymerize->Monitor Quench Terminate reaction (cool & expose to air) Monitor->Quench Isolate Precipitate polymer in non-solvent Quench->Isolate Purify Redissolve and re-precipitate Isolate->Purify Dry Dry under vacuum Purify->Dry End End Dry->End ATRP_Mechanism cluster_equilibrium ATRP Equilibrium cluster_propagation Propagation Dormant Dormant Chain (P-X) Active Active Radical (P•) Dormant->Active ka Activator Activator (Cu(I)/L) Deactivator Deactivator (Cu(II)X/L) Activator->Deactivator Active->Dormant kdeact Monomer Monomer (M) Active->Monomer kp Propagating Propagating Chain (P-M•) Monomer->Propagating

Application Notes and Protocols: The Role of 3-Methyl-3-buten-1-ol in Fragrance Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the synthesis and utilization of 3-methyl-3-buten-1-ol (isoprenol) as a versatile C5 building block in the fragrance industry. This document details key synthetic transformations, including the preparation of isoprenol, its isomerization to the valuable intermediate 3-methyl-2-buten-1-ol (B147165) (prenol), and the subsequent synthesis of commercially significant fragrance compounds such as prenyl esters and terpenoids like linalool (B1675412) and geraniol.

Introduction: this compound as a Precursor in Fragrance Chemistry

This compound, also known as isoprenol, is a pivotal organic intermediate in the synthesis of a diverse array of aroma chemicals.[1] Its structure, featuring a reactive double bond and a primary hydroxyl group, allows for a variety of chemical modifications, making it a valuable starting material for creating complex fragrance molecules.[2] While isoprenol itself possesses a sweet, fruity odor, its primary importance lies in its role as a precursor to other fragrance ingredients.[3]

A key transformation of isoprenol in fragrance synthesis is its isomerization to 3-methyl-2-buten-1-ol (prenol). Prenol exhibits a fresh, green, and slightly fruity scent profile and is used to impart top and middle notes in perfumes.[4] More significantly, prenol serves as a fundamental building block for the synthesis of numerous terpenoids, which are major constituents of essential oils and key components in many fragrance formulations.[5]

This document outlines the synthetic pathways starting from the preparation of this compound, its conversion to prenol, and its subsequent use in the synthesis of important fragrance molecules.

Synthesis of this compound

There are two primary industrial routes for the synthesis of this compound: the Prins reaction between isobutylene (B52900) and formaldehyde (B43269), and a Grignard reaction involving a methallyl halide.

The Prins reaction is an acid-catalyzed addition of an aldehyde to an alkene.[6] In this case, isobutylene reacts with formaldehyde to produce this compound.[7]

Experimental Protocol: Synthesis of this compound via Prins Reaction

Materials:

  • Isobutylene

  • Paraformaldehyde

  • Acid catalyst (e.g., HZSM-5 zeolite, sulfuric acid)

  • Solvent (e.g., dioxane, or supercritical CO2 for greener synthesis)

  • High-pressure autoclave reactor

Procedure:

  • Catalyst Preparation (if using a solid catalyst): Prepare the HZSM-5 catalyst as per established literature procedures.

  • Reaction Setup: In a high-pressure autoclave, charge the solvent, paraformaldehyde, and the acid catalyst.

  • Reactant Addition: Introduce isobutylene into the sealed reactor. The molar ratio of isobutylene to formaldehyde is a critical parameter to optimize.

  • Reaction Conditions: Heat the reactor to the desired temperature (e.g., 150-250°C) and pressure (e.g., 5-10 MPa) and stir for a specified duration (e.g., 1-4 hours).

  • Work-up: After cooling the reactor, carefully vent any excess isobutylene. Filter the reaction mixture to remove the solid catalyst.

  • Purification: The crude product is purified by fractional distillation under reduced pressure to yield pure this compound.

An alternative synthesis involves the reaction of a methallyl Grignard reagent with formaldehyde.[8]

Experimental Protocol: Synthesis of this compound via Grignard Reaction [8]

Materials:

Procedure:

  • Grignard Reagent Formation: In a flame-dried, three-necked flask equipped with a reflux condenser and a dropping funnel, place magnesium turnings under an inert atmosphere (e.g., nitrogen or argon). Add a small amount of anhydrous ether or THF and a crystal of iodine to initiate the reaction. Slowly add a solution of methallyl chloride in the anhydrous solvent to maintain a gentle reflux. After the addition is complete, reflux the mixture for 30-60 minutes to ensure complete formation of the Grignard reagent.

  • Reaction with Formaldehyde: Cool the Grignard reagent in an ice bath. Slowly add a suspension of dry paraformaldehyde in the anhydrous solvent. Control the addition rate to maintain a gentle reaction.

  • Quenching: After the addition is complete, remove the ice bath and stir the reaction mixture at room temperature for 1-2 hours. Quench the reaction by slowly adding saturated aqueous ammonium chloride solution.

  • Extraction and Purification: Separate the organic layer and extract the aqueous layer with diethyl ether. Combine the organic layers, dry over anhydrous sodium sulfate, and filter. Remove the solvent by rotary evaporation. Purify the crude product by distillation under reduced pressure.

Isomerization of this compound to 3-Methyl-2-buten-1-ol (Prenol)

The isomerization of isoprenol to the thermodynamically more stable prenol is a crucial step in many fragrance synthesis pathways.[6] This reaction is typically catalyzed by transition metals, such as palladium.[9]

Experimental Protocol: Isomerization of this compound [9]

Materials:

  • This compound

  • Palladium-based catalyst (e.g., 0.5% Pd on a support like silica (B1680970) or alumina)

  • Solvent (optional)

  • Hydrogen gas

Procedure:

  • Reaction Setup: In a suitable reactor, charge the this compound and the palladium catalyst. A solvent can be used if necessary.

  • Reaction Conditions: Heat the mixture to the desired temperature (e.g., 60-100°C) under a slow stream of hydrogen and stir.[9]

  • Monitoring: The progress of the reaction can be monitored by techniques such as Gas Chromatography (GC).

  • Work-up: Upon completion, cool the reaction mixture to room temperature and remove the catalyst by filtration.

  • Purification: If a solvent was used, remove it by rotary evaporation. The resulting crude prenol can be purified by fractional distillation.

Synthesis of Fragrance Compounds from Prenol

Prenol is a key starting material for a variety of important fragrance ingredients, including prenyl esters and terpenoids.

Prenyl esters, such as prenyl acetate (B1210297), possess fruity and floral aromas and are used in a variety of fragrance compositions. They can be synthesized through the Fischer esterification of prenol with a carboxylic acid.[10][11]

Experimental Protocol: Synthesis of Prenyl Acetate [12]

Materials:

  • 3-Methyl-2-buten-1-ol (Prenol)

  • Acetic acid

  • Acid catalyst (e.g., concentrated sulfuric acid)

  • Diethyl ether or other suitable extraction solvent

  • Saturated sodium bicarbonate solution

  • Anhydrous sodium sulfate

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser, combine prenol and an excess of acetic acid.

  • Catalyst Addition: Carefully add a catalytic amount of concentrated sulfuric acid.

  • Reflux: Heat the mixture to reflux for 1-2 hours.

  • Work-up: Cool the reaction mixture and transfer it to a separatory funnel. Dilute with water and extract with diethyl ether.

  • Neutralization: Wash the organic layer with saturated sodium bicarbonate solution to neutralize the excess acid, followed by a wash with brine.

  • Drying and Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent by rotary evaporation. The crude prenyl acetate can be purified by distillation.

Linalool is a naturally occurring terpene alcohol with a floral, woody scent, and is a cornerstone of many perfumes. One industrial synthesis of linalool involves the reaction of 6-methyl-5-hepten-2-one (B42903) with acetylene (B1199291) to form dehydrolinalool, which is then selectively hydrogenated. 6-methyl-5-hepten-2-one can be prepared from prenol.

Experimental Protocol: Synthesis of Linalool from 6-Methyl-5-hepten-2-one [5]

Step 1: Synthesis of Dehydrolinalool

  • Reaction Setup: In a high-pressure autoclave, add liquid ammonia (B1221849).

  • Acetylene Addition: Introduce acetylene gas and a catalytic amount of a strong base (e.g., 50 wt% aqueous potassium hydroxide (B78521) solution).

  • Ketone Addition: Add 6-methyl-5-hepten-2-one to the reaction mixture.

  • Reaction Conditions: Control the temperature at 30-50°C and react for 2-6 hours.

  • Work-up: After the reaction, release the pressure to remove excess acetylene and ammonia gas.

Step 2: Selective Hydrogenation to Linalool

  • Reaction Setup: In a hydrogenation reactor, dissolve the crude dehydrolinalool in a suitable solvent. Add a Lindlar catalyst.

  • Hydrogenation: Pressurize the reactor with hydrogen gas (0.1-2.0 MPa).

  • Reaction Conditions: Maintain the reaction temperature between 30-70°C and stir for 3-8 hours. Monitor the reaction progress by GC.

  • Work-up and Purification: After the reaction is complete, filter off the catalyst. The linalool is then purified by distillation under reduced pressure.

Geraniol, with its characteristic rose-like scent, is another vital fragrance ingredient. It can be synthesized from linalool through rearrangement, or from other terpene precursors.

Experimental Protocol: Synthesis of Geraniol from Linalool [5]

Materials:

  • Linalool

  • Vanadium-based catalyst (e.g., vanadyl acetylacetonate)

  • Boric acid ester co-catalyst

Procedure:

  • Reaction Setup: In a suitable reactor, charge linalool, the vanadium catalyst, and the boric acid ester co-catalyst.

  • Reaction Conditions: Heat the reaction mixture to 100-150°C and stir for 4-12 hours. Monitor the reaction by GC.

  • Work-up and Purification: After the reaction, cool the mixture and wash with water to remove the catalyst. The organic layer is then dried, and the solvent is removed. Geraniol is purified by fractional distillation.

Role in the Synthesis of Rose Ketones (Damascones)

Rose ketones, such as damascones and damascenone, are powerful fragrance ingredients with characteristic fruity, floral, and rosy scents.[13] While a direct, one-step synthesis from this compound is not common, this C5 unit is a fundamental building block in the overall retrosynthesis of these complex molecules. The synthesis of damascones often involves the reaction of a cyclogeranic acid derivative with an organometallic reagent containing a C4 chain, which can be conceptually derived from precursors like isoprenol. For instance, the synthesis of β-damascenone can be achieved from 1-acetyl-2,6,6-trimethylcyclohexa-1,3-diene, a molecule built from smaller isoprenoid units.[2]

Data Presentation

Table 1: Physical and Chemical Properties of this compound

PropertyValue
CAS Number 763-32-6
Molecular Formula C₅H₁₀O
Molecular Weight 86.13 g/mol
Appearance Colorless liquid
Odor Sweet, fruity
Boiling Point 130-132 °C
Density 0.853 g/mL at 25 °C
Refractive Index n20/D 1.433

Table 2: Summary of Key Synthetic Reactions

ReactionStarting MaterialProductKey Reagents/CatalystsTypical Yield
Prins Reaction Isobutylene, FormaldehydeThis compoundAcid catalyst (e.g., HZSM-5)Variable
Grignard Reaction Methallyl halide, FormaldehydeThis compoundMg, Anhydrous ether/THFGood
Isomerization This compound3-Methyl-2-buten-1-ol (Prenol)Pd-based catalyst, H₂Up to 94% selectivity
Fischer Esterification 3-Methyl-2-buten-1-ol, Acetic acidPrenyl acetateH₂SO₄Good to high
Linalool Synthesis 6-Methyl-5-hepten-2-oneLinalool1. Acetylene, KOH2. H₂, Lindlar catalystHigh
Geraniol Synthesis LinaloolGeraniolVanadium-based catalystGood

Visualizations

Synthesis_of_3_Methyl_3_buten_1_ol_Prins isobutylene Isobutylene catalyst Acid Catalyst (e.g., HZSM-5) isobutylene->catalyst formaldehyde Formaldehyde formaldehyde->catalyst product This compound catalyst->product Prins Reaction

Synthesis of this compound via Prins Reaction.

Synthesis_of_3_Methyl_3_buten_1_ol_Grignard methallyl_halide Methallyl Halide mg Mg methallyl_halide->mg grignard Methallyl Grignard Reagent mg->grignard formaldehyde Formaldehyde grignard->formaldehyde product This compound formaldehyde->product Addition

Synthesis of this compound via Grignard Reaction.

Isomerization_and_Fragrance_Synthesis isoprenol This compound (Isoprenol) prenol 3-Methyl-2-buten-1-ol (Prenol) isoprenol->prenol Isomerization (Pd catalyst) prenyl_esters Prenyl Esters (Fruity/Floral) prenol->prenyl_esters Fischer Esterification terpenoids Terpenoids (Linalool, Geraniol) prenol->terpenoids Multi-step Synthesis

Synthetic pathways from this compound to fragrances.

Linalool_Synthesis_Workflow start 6-Methyl-5-hepten-2-one ethynylation Ethynylation with Acetylene start->ethynylation dehydrolinalool Dehydrolinalool ethynylation->dehydrolinalool hydrogenation Selective Hydrogenation (Lindlar Catalyst) dehydrolinalool->hydrogenation linalool Linalool hydrogenation->linalool

References

Application Notes and Protocols for the Synthesis of Citral from 3-Methyl-3-buten-1-ol

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Citral (B94496) (3,7-dimethyl-2,6-octadienal) is a key acyclic monoterpenoid aldehyde renowned for its strong lemon fragrance. It is a crucial raw material in the fragrance and flavor industries and serves as a vital intermediate for the synthesis of ionones, which are precursors to Vitamin A and various carotenoids.[1] The synthesis of citral from 3-methyl-3-buten-1-ol (isoprenol) represents a significant industrial process, proceeding through a multi-step pathway that involves the formation of key intermediates.[2][3] This document provides detailed protocols for the synthesis of citral from isoprenol, targeting researchers, scientists, and professionals in drug development and fine chemical synthesis. The process involves the parallel synthesis of two key intermediates, 3-methyl-2-buten-1-ol (B147165) (prenol) and 3-methyl-2-butenal (B57294) (prenal), from the common precursor, isoprenol. These intermediates are then condensed to form an acetal (B89532), which subsequently rearranges to yield citral.[4]

Overall Synthetic Pathway

The synthesis of citral from this compound is not a direct conversion but a multi-step process. Isoprenol is first converted into two critical intermediates: prenol through isomerization and prenal via oxidative dehydrogenation. These two intermediates are then reacted to form citral.

G isoprenol This compound (Isoprenol) prenol 3-Methyl-2-buten-1-ol (Prenol) isoprenol->prenol Isomerization (Pd/Se or Te catalyst) prenal 3-Methyl-2-butenal (Prenal) isoprenol->prenal Oxidative Dehydrogenation (Ag catalyst) acetal 3-Methyl-2-butenal diprenyl acetal prenol->acetal prenal->acetal Condensation (Acid Catalyst) citral Citral acetal->citral Rearrangement & Cleavage

Figure 1. Overall reaction scheme for the synthesis of citral.

Experimental Protocols

This section details the methodologies for the key transformations in the synthesis of citral from this compound.

Protocol 1: Oxidative Dehydrogenation of this compound to 3-Methyl-2-butenal (Prenal)

This protocol describes the vapor-phase oxidative dehydrogenation of isoprenol to prenal using a supported silver catalyst. This reaction is highly exothermic, and strict temperature control is crucial.[2]

Materials:

  • This compound (Isoprenol)

  • Supported silver catalyst

  • Oxygen-containing gas (e.g., air)

  • Inert gas (e.g., Nitrogen)

  • Tube reactor with a heating system

Procedure:

  • Pack a tube reactor (inner diameter: 1-2 cm, length: 35-60 cm) with a supported silver catalyst.[2]

  • Heat the reactor to the reaction temperature, typically between 300°C and 600°C.[2]

  • Evaporate the this compound to create a vapor stream.

  • Mix the alcohol vapor with an oxygen-containing gas.

  • Pass the gas mixture through the heated catalyst bed. The reaction is highly exothermic, so careful monitoring and control of the temperature are essential.[2]

  • The product stream, containing prenal, unreacted isoprenol, and side products, is cooled and condensed.

  • Purify the resulting mixture of isomeric aldehydes, primarily 3-methyl-2-butenal (prenal), by distillation.

Protocol 2: Isomerization of this compound to 3-Methyl-2-buten-1-ol (Prenol)

This protocol details the isomerization of isoprenol to prenol, a necessary precursor for the subsequent acetal formation.

Materials:

  • This compound (Isoprenol)

  • Palladium and selenium (or tellurium) on a silica (B1680970) support catalyst[2]

  • Hydrogen gas

  • Fixed-bed reactor

Procedure:

  • Pack a fixed-bed reactor with the palladium and selenium/tellurium on silica catalyst.[2]

  • Heat the reactor to the desired temperature.

  • Introduce a stream of hydrogen gas into the reactor.

  • Feed the this compound into the reactor.

  • The isomerization occurs as the isoprenol passes over the catalyst bed in the presence of hydrogen.[2]

  • The product stream is collected, and the prenol is purified from any unreacted starting material or byproducts by distillation.

Protocol 3: Synthesis of Citral from Prenol and Prenal

This two-step, one-pot protocol involves the acid-catalyzed formation of 3-methyl-2-butenal diprenyl acetal, followed by its thermal rearrangement to citral.[5]

Materials:

  • 3-Methyl-2-buten-1-ol (Prenol)

  • 3-Methyl-2-butenal (Prenal)

  • Acid catalyst (e.g., senecioic acid[6], lithium chloride[7], or phosphoric acid[8][9])

  • Anhydrous solvent for azeotropic water removal (e.g., Toluene)

  • Sodium bicarbonate solution (for neutralization)

  • Anhydrous sodium sulfate (B86663) (for drying)

  • Round-bottom flask, reflux condenser, Dean-Stark trap

Procedure: Step A: Acetal Formation

  • To a round-bottom flask equipped with a magnetic stirrer, reflux condenser, and a Dean-Stark trap, add prenol, prenal (molar ratio of prenol to prenal should be at least 2:1), and toluene.[7][8]

  • Add a catalytic amount of the chosen acid catalyst (e.g., 0.3% senecioic acid relative to prenal).[6]

  • Heat the mixture to reflux (approximately 70-100°C).[7] Water formed during the reaction will be removed azeotropically and collected in the Dean-Stark trap.[5]

  • Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography (GC) until the formation of the acetal is complete.[5]

Step B: Rearrangement to Citral and Purification

  • Once acetal formation is complete, carefully neutralize the majority (90-95%) of the acid catalyst if required by the specific protocol.[8][9]

  • Increase the temperature of the reaction mixture to 120-130°C to facilitate the thermal rearrangement of the acetal to citral.[6]

  • After the rearrangement is complete (monitor by GC), cool the reaction mixture to room temperature.

  • Wash the mixture with a mild base like sodium bicarbonate solution to neutralize any remaining acid, followed by a brine wash.[5]

  • Dry the organic layer over anhydrous sodium sulfate.[5]

  • Remove the solvent under reduced pressure.

  • Purify the crude citral by vacuum distillation to obtain the final product.[5]

Data Presentation

The following tables summarize typical quantitative data for the key reactions in the synthesis of citral.

Table 1: Acetalization of Prenal with Prenol

Parameter Value Reference
Catalyst 0.3% Senecioic Acid [6]
Temperature 70-75 °C [6]
Reaction Time 8 hours [6]
Prenal Conversion 63-64% [6]
Acetal Yield 96.8% [6]

| Acetal Purity | 97.5% |[6] |

Table 2: Acetal Elimination and Rearrangement to Citral

Parameter Value Reference
Catalyst 0.2-0.5% Ammonium Dihydrogen Phosphate [6]
Temperature 120-130 °C [6]
Intermediate Yield (Dienyl ether) 97.0% [6]
Intermediate Purity (Dienyl ether) 95.9% [6]
Final Citral Yield 90.2% [6]

| Final Citral Purity | 97.5% |[6] |

Table 3: Alternative Citral Synthesis from Prenol and Prenal

Parameter Value Reference
Catalyst Phosphoric Acid [8][9]
Prenol/Prenal Molar Ratio 2 - 2.5 [8]
Acetalization Temperature 60 - 90 °C [8]
Prenal Conversion Rate 77% [8]
Acetal Yield (relative to prenal) 74% [8]

| Final Citral Yield (relative to converted prenal) | 78% |[8][9] |

Experimental Workflow Visualization

The following diagram illustrates the logical flow of the experimental process for the synthesis of citral.

G cluster_prep Intermediate Preparation cluster_synthesis Citral Synthesis cluster_purification Workup and Purification isoprenol Start: this compound oxidation Protocol 1: Oxidative Dehydrogenation isoprenol->oxidation isomerization Protocol 2: Isomerization isoprenol->isomerization prenal Intermediate: Prenal oxidation->prenal prenol Intermediate: Prenol isomerization->prenol acetal_formation Protocol 3 (Step A): Acetal Formation prenal->acetal_formation prenol->acetal_formation rearrangement Protocol 3 (Step B): Rearrangement acetal_formation->rearrangement workup Neutralization & Washing rearrangement->workup drying Drying Organic Layer workup->drying evaporation Solvent Evaporation drying->evaporation distillation Vacuum Distillation evaporation->distillation product Final Product: Citral distillation->product

References

Application Notes and Protocols: 3-Methyl-3-buten-1-ol in the Production of Polycarboxylate Superplasticizers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the synthesis and application of polycarboxylate superplasticizers (PCEs) utilizing 3-methyl-3-buten-1-ol (isoprenol) as a key starting material. The information is intended to guide researchers in the development and evaluation of high-performance concrete admixtures.

Introduction

Polycarboxylate superplasticizers are essential admixtures in modern concrete technology, enabling the production of high-strength, durable, and workable concrete with reduced water content. The molecular architecture of PCEs, characterized by a backbone with grafted polyether side chains, is crucial to their function. This compound is a valuable precursor for the synthesis of the polyether macromonomer, isopentenol (B1216264) polyoxyethylene ether (IPEG), which forms the side chains of the PCE. These side chains provide steric hindrance between cement particles, preventing agglomeration and improving dispersion.[1][2][3][4]

Synthesis Pathway Overview

The production of a this compound based polycarboxylate superplasticizer involves a two-step synthesis:

  • Ethoxylation of this compound: This step involves the reaction of this compound with ethylene (B1197577) oxide to produce isopentenol polyoxyethylene ether (IPEG), the macromonomer. The length of the polyoxyethylene chain can be controlled by the molar ratio of the reactants.

  • Copolymerization: The IPEG macromonomer is then copolymerized with a carboxylic acid monomer, typically acrylic acid, via free radical polymerization to form the final comb-like polycarboxylate superplasticizer.

Synthesis_Pathway MBO This compound IPEG Isopentenol Polyoxyethylene Ether (IPEG) MBO->IPEG Ethoxylation EO Ethylene Oxide EO->IPEG PCE Polycarboxylate Superplasticizer (PCE) IPEG->PCE Copolymerization AA Acrylic Acid AA->PCE

Caption: Synthesis pathway of PCE from this compound.

Experimental Protocols

Protocol 1: Synthesis of Isopentenol Polyoxyethylene Ether (IPEG)

This protocol describes the synthesis of IPEG with a target molecular weight of approximately 2400 g/mol .

Materials:

  • This compound (Isoprenol)

  • Ethylene Oxide

  • Potassium Hydroxide (B78521) (KOH) or Sodium Hydroxide (NaOH) (catalyst)

  • Nitrogen gas

  • Distilled water

  • Autoclave reactor equipped with a stirrer, temperature control, and gas inlet/outlet

Procedure:

  • Reactor Preparation: Thoroughly clean and dry a 2.5L autoclave reactor.

  • Catalyst Loading: Add 60 g of this compound and 0.92 g of solid potassium hydroxide to the reactor.[5]

  • Inerting: Purge the reactor with nitrogen gas to remove air and moisture.

  • Initial Heating: Heat the mixture to 70°C under vacuum.

  • Ethoxylation (Step 1): Gradually introduce 400 g of ethylene oxide into the reactor over 12 hours. Maintain the reaction temperature between 70°C and 140°C.[5]

  • Slaking: After the addition of ethylene oxide, maintain the temperature until the pressure inside the reactor no longer decreases, indicating the completion of the reaction (approximately 1.5 hours).[5]

  • Intermediate Product Removal and Catalyst Addition: Cool the reactor to 60°C and remove 230 g of the intermediate product. Add an additional 3.64 g of solid potassium hydroxide.[5]

  • Dehydration: Heat the mixture to 90-120°C under vacuum for 60 minutes to remove any water.[5]

  • Ethoxylation (Step 2): Heat the reactor to 100°C and gradually introduce 1878 g of ethylene oxide over 20 hours, maintaining the reaction temperature between 90°C and 140°C.[5]

  • Final Slaking: Once the addition is complete, continue to heat until the pressure stabilizes.

  • Neutralization and Product Recovery: Cool the reactor and neutralize the catalyst with an appropriate acid (e.g., acetic acid) to a pH of approximately 6-7. The final product is the IPEG macromonomer.

Protocol 2: Synthesis of Polycarboxylate Superplasticizer (PCE)

This protocol outlines the free radical copolymerization of the synthesized IPEG with acrylic acid.

Materials:

  • Isopentenyl polyoxyethylene ether (IPEG, Mw ≈ 2400 g/mol )

  • Acrylic Acid (AA)

  • Ammonium (B1175870) persulfate (APS) (initiator)

  • Mercaptoacetic acid or other chain transfer agent

  • Sodium hydroxide solution (32%)

  • Deionized water

  • Four-necked flask equipped with a stirrer, condenser, thermometer, and dropping funnels

Procedure:

  • Monomer Solution Preparation: In the four-necked flask, dissolve the IPEG macromonomer (0.03 mol) in deionized water. The concentration of the polyether solution can range from 40-55% by mass.[2]

  • Initiator and Monomer Feeds: Prepare two separate dropping funnels. In the first, prepare an aqueous solution of acrylic acid. The molar ratio of IPEG to acrylic acid can range from 1:3.1 to 1:7.[2] In the second, prepare a mixed aqueous solution of the chain transfer agent and a reducing agent (if a redox initiation system is used).[2] Separately, prepare an aqueous solution of the oxidant (e.g., ammonium persulfate or hydrogen peroxide). The amount of oxidant can be 1-3% of the mass of IPEG.[2]

  • Reaction Initiation: Heat the IPEG solution to the desired reaction temperature (e.g., 75-80°C).[6] Add the oxidant to the flask and stir.

  • Monomer Addition: Begin the dropwise addition of the acrylic acid solution and the chain transfer agent solution simultaneously into the flask over a period of 3 to 3.5 hours.[2]

  • Polymerization: After the addition is complete, maintain the reaction temperature for an additional 1-2 hours to ensure complete polymerization.

  • Neutralization: Cool the reaction mixture to room temperature and adjust the pH to approximately 7 using a 32% sodium hydroxide solution.[2]

  • Final Product: The resulting solution is the polycarboxylate superplasticizer.

PCE_Synthesis_Workflow cluster_IPEG IPEG Synthesis cluster_PCE PCE Synthesis MBO This compound Reactor1 Autoclave MBO->Reactor1 EO Ethylene Oxide EO->Reactor1 Catalyst1 KOH/NaOH Catalyst1->Reactor1 IPEG_product IPEG Macromonomer Reactor1->IPEG_product Ethoxylation IPEG_input IPEG Macromonomer IPEG_product->IPEG_input Reactor2 Four-necked Flask IPEG_input->Reactor2 AA Acrylic Acid AA->Reactor2 Dripwise Initiator Initiator (APS) Initiator->Reactor2 CTA Chain Transfer Agent CTA->Reactor2 Dripwise PCE_product PCE Solution Reactor2->PCE_product Copolymerization

Caption: Experimental workflow for PCE synthesis.

Mechanism of Action

The performance of polycarboxylate superplasticizers in cement paste is attributed to a combination of electrostatic repulsion and steric hindrance.

  • Adsorption: The carboxylate groups (-COO⁻) on the PCE backbone adsorb onto the positively charged surface of cement particles.

  • Electrostatic Repulsion: The adsorbed negatively charged backbone creates electrostatic repulsion between the cement particles, contributing to their initial dispersion.

  • Steric Hindrance: The long polyoxyethylene side chains extend into the surrounding water, creating a steric barrier that physically prevents the cement particles from approaching each other and re-agglomerating.[1][2][3][4] This steric hindrance is the dominant mechanism for the high-range water reduction and slump retention properties of PCEs.

Mechanism_of_Action cluster_before Flocculated Cement Particles cluster_after Dispersed Cement Particles CP1 Cement Particle CP2 Cement Particle CP3 Cement Particle PCE_CP1 Cement Particle CP2->PCE_CP1 Addition of PCE PCE_CP2 Cement Particle p1 p1->PCE_CP1 p2 p2->PCE_CP2 l1 PCE Molecule (Adsorbed) l2 Steric Hindrance (Side Chains) l3 Electrostatic Repulsion

Caption: Mechanism of cement dispersion by PCEs.

Quantitative Data

The performance of polycarboxylate superplasticizers is evaluated based on several key metrics, primarily related to their effect on the workability and water demand of cementitious mixtures.

Performance MetricTypical Range for IPEG-based PCETest Method
Water Reduction (%) 25 - 40ASTM C494/C494M
Slump Flow (mm) 200 - 280 (initial)GB/T 8077-2012
Slump Retention (%) > 70% after 1 hourGB/T 8077-2012
Dosage (% by weight of cement) 0.15 - 0.3Manufacturer's recommendation

Note: The performance can vary depending on the specific molecular weight of the IPEG, the acid-to-ether ratio, and the cement composition.

Protocol 3: Evaluation of PCE Performance in Cement Paste

This protocol describes the method for assessing the fluidity and slump retention of a cement paste containing the synthesized PCE.

Materials:

  • Portland cement (e.g., CEM I 42.5 R)

  • Synthesized PCE solution

  • Deionized water

  • Planetary mixer

  • Slump cone (mini)

  • Glass plate

  • Timer

Procedure:

  • Dosage Calculation: Determine the required amount of PCE solution to achieve the desired dosage (e.g., 0.2% solid content by weight of cement).

  • Mixing:

    • Place 300 g of cement into the mixer bowl.

    • Add the calculated amount of PCE solution and the required amount of deionized water (maintaining a constant water-to-cement ratio, e.g., 0.29).

    • Mix at low speed for 120 seconds.

    • Stop the mixer for 15 seconds to scrape down the sides of the bowl.

    • Mix at high speed for another 120 seconds.[4]

  • Initial Slump Flow Measurement:

    • Immediately after mixing, place the mini slump cone in the center of the glass plate.

    • Fill the cone with the cement paste.

    • Lift the cone vertically and allow the paste to spread.

    • Measure the diameter of the spread paste in two perpendicular directions and calculate the average. This is the initial slump flow.

  • Slump Retention Measurement:

    • Cover the remaining paste in the mixer bowl to prevent evaporation.

    • After a specified time (e.g., 60 minutes), re-mix the paste at high speed for 60 seconds.

    • Repeat the slump flow measurement as described in step 3.

    • Calculate the slump retention as a percentage of the initial slump flow.

Protocol 4: Measuring the Effect on Cement Hydration Kinetics

Isothermal calorimetry is used to measure the heat evolution during cement hydration, providing insights into the accelerating or retarding effect of the PCE.

Materials:

  • Isothermal calorimeter (e.g., TAM Air)

  • Cement

  • Synthesized PCE solution

  • Deionized water

  • Sample vials

Procedure:

  • Sample Preparation:

    • Accurately weigh a specific amount of cement (e.g., 5 g) into the sample vial.

    • Prepare a solution of the PCE in deionized water to achieve the desired dosage and water-to-cement ratio (e.g., 0.45).[1]

  • Calorimeter Setup:

    • Place the sample vial and a reference vial (containing an inert material like silica (B1680970) sand) into the calorimeter and allow them to reach thermal equilibrium at the desired temperature (e.g., 20°C).[2]

  • Initiation of Hydration:

    • Inject the PCE solution into the sample vial containing the cement.

    • Thoroughly mix the paste inside the vial (if the calorimeter has a mixing function) or mix externally and quickly place the vial in the calorimeter. The time between water addition and the start of measurement should be minimized.[2]

  • Data Acquisition:

    • Record the heat flow (in mW/g) over time for at least 48 hours.

  • Data Analysis:

    • Plot the heat flow versus time to obtain the hydration curve.

    • Analyze the curve to determine key parameters such as the time to the main hydration peak, the total heat evolved, and the duration of the induction period. Compare these parameters to a control sample without PCE to quantify the retarding or accelerating effect.[7]

References

Application Notes and Protocols for the Synthesis of 3-Methyl-3-buten-1-ol

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

3-Methyl-3-buten-1-ol, also known as isoprenol, is a valuable organic intermediate in the synthesis of various fine chemicals, pharmaceuticals, and fragrances.[1][2] It is a key precursor for the production of pyrethroid insecticides and polycarboxylate superplasticizers.[2] This document outlines two common and effective experimental protocols for the synthesis of this compound: the Prins reaction of isobutylene (B52900) and formaldehyde (B43269), and a Grignard reaction-based synthesis.

Data Presentation

The following table summarizes the key quantitative data for the two primary synthesis methods described in this document.

ParameterPrins Reaction (Two-Step)Grignard Reaction
Reactants Isobutylene, Paraformaldehyde, Carboxylic AcidMethallyl Halide, Magnesium, Formaldehyde
Reaction Temp. Step 1: 120-130°C; Step 2: 60-100°CStep 1: <40°C; Step 2: 40-70°C
Reaction Pressure Step 1: 1.2-1.5 MPaAtmospheric Pressure
Reaction Time Step 1: 4-8 hours; Step 2: 0.1-0.5 hoursStep 1: 1-2 hours; Step 2: 2-6 hours
Overall Yield 84-91%Not explicitly stated, but generally moderate to high

Experimental Protocols

Protocol 1: Synthesis via Prins Reaction (Two-Step Method)

This protocol involves the condensation and esterification of isobutylene and formaldehyde with a carboxylic acid, followed by hydrolysis of the resulting ester to yield this compound.[2]

Materials:

  • Isobutylene

  • Paraformaldehyde

  • Carboxylic Acid (e.g., Formic Acid, Acetic Acid, Propionic Acid)[2]

  • Sodium Hydroxide (NaOH) solution (e.g., 10-40 wt%)[2]

  • High-pressure stirred tank reactor

  • Stirred tank reactor

  • Reduced pressure distillation apparatus

Procedure:

Step 1: Condensation and Esterification

  • Charge the high-pressure stirred tank reactor with the chosen carboxylic acid (e.g., formic acid), paraformaldehyde, and isobutylene.[2]

  • Heat the reactor to the specified reaction temperature (e.g., 130°C) and pressure (e.g., 1.5 MPa).[2]

  • Maintain the reaction for the specified duration (e.g., 4 hours).[2]

  • After the reaction, perform reduced pressure distillation on the resulting solution to obtain the this compound carboxylate.[2]

Step 2: Hydrolysis

  • Transfer the purified this compound carboxylate to a stirred tank reactor.

  • Add the NaOH solution and heat the mixture to the specified temperature (e.g., 60°C) for the required time (e.g., 0.5 hours).[2]

  • After the reaction is complete, allow the mixture to stand and separate into two phases.

  • The organic phase contains the desired this compound. The aqueous phase contains the carboxylate salt.[2]

  • Isolate and purify the this compound from the organic phase, typically by distillation.

Protocol 2: Synthesis via Grignard Reaction

This method utilizes a Grignard reagent, prepared from a methallyl halide and magnesium, which then reacts with formaldehyde.[3]

Materials:

  • Magnesium chips

  • Anhydrous solvent (e.g., Tetrahydrofuran)

  • Inert gas (e.g., Argon or Nitrogen)

  • Bromoethane (B45996) (as an initiator)

  • Methallyl halide (e.g., methallyl chloride, methallyl bromide)[3]

  • Formaldehyde or Paraformaldehyde

  • Saturated aqueous ammonium (B1175870) chloride solution

  • Drying agent (e.g., Magnesium sulfate)

  • Distillation apparatus

Procedure:

Step 1: Preparation of the Grignard Reagent

  • Under an inert gas atmosphere, add magnesium chips to an anhydrous solvent in a reaction flask.

  • Add a small amount of bromoethane to initiate the reaction.

  • Once the reaction begins (indicated by a color change), slowly add the methallyl halide to sustain the reaction and form the Grignard reagent. The reaction temperature should be maintained below 40°C.[3]

  • The reaction is typically complete within 1-2 hours.[3]

Step 2: Addition Reaction with Formaldehyde

  • Add formaldehyde (or paraformaldehyde) to the prepared Grignard reagent.

  • Maintain the reaction at a temperature between 40-70°C for 2-6 hours.[3]

Step 3: Work-up and Purification

  • After the addition reaction is complete, quench the reaction by adding an excess of saturated aqueous ammonium chloride solution.

  • Separate the organic layer and extract the aqueous layer with a suitable solvent.

  • Combine the organic phases, dry with a drying agent, and then purify by distillation to obtain this compound.[3]

Mandatory Visualization

Prins_Reaction_Workflow cluster_step1 Step 1: Condensation & Esterification cluster_step2 Step 2: Hydrolysis reactants Isobutylene + Paraformaldehyde + Carboxylic Acid reactor1 High-Pressure Stirred Tank Reactor (120-130°C, 1.2-1.5 MPa) reactants->reactor1 distillation1 Reduced Pressure Distillation reactor1->distillation1 ester This compound Carboxylate distillation1->ester reactor2 Stirred Tank Reactor (60-100°C) ester->reactor2 naoh NaOH Solution naoh->reactor2 separation Phase Separation reactor2->separation product This compound separation->product

Caption: Workflow for the synthesis of this compound via the Prins Reaction.

Grignard_Reaction_Workflow cluster_step1 Step 1: Grignard Reagent Formation cluster_step2 Step 2 & 3: Addition & Work-up reactants1 Methallyl Halide + Magnesium reactor1 Anhydrous Solvent (<40°C, Inert Atm.) reactants1->reactor1 initiator Bromoethane initiator->reactor1 grignard Methallylmagnesium Halide reactor1->grignard reactor2 Addition Reaction (40-70°C) grignard->reactor2 formaldehyde Formaldehyde formaldehyde->reactor2 workup Quench (aq. NH4Cl) & Extraction reactor2->workup purification Drying & Distillation workup->purification product This compound purification->product

Caption: Workflow for the synthesis of this compound via the Grignard Reaction.

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of 3-Methyl-3-buten-1-ol

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and answers to frequently asked questions concerning the synthesis of 3-Methyl-3-buten-1-ol. The information is tailored for researchers, scientists, and professionals in drug development to help improve synthesis yields and address common experimental challenges.

Troubleshooting Guide

This section addresses specific issues that may be encountered during the synthesis of this compound, providing potential causes and actionable solutions.

Q1: Why is the yield of this compound lower than expected in the Prins reaction?

Potential Causes and Solutions:

  • Suboptimal Reaction Conditions: The Prins reaction is highly sensitive to temperature and pressure. High temperatures can lead to the formation of side products.[1] Conversely, temperatures that are too low may result in incomplete reactions.

    • Solution: Optimize the reaction temperature and pressure. For instance, using a CsH2PO4-modified HZSM-5 catalyst in supercritical CO2 has shown that increasing the reaction pressure from 8.53 MPa to 12.52 MPa can increase formaldehyde (B43269) conversion from 51.94% to 100%, and selectivity for this compound from 91.52% to 93.13%.[2]

  • Catalyst Inactivity or Inappropriateness: The choice and condition of the acid catalyst are crucial. Both Brønsted and Lewis acids can catalyze the reaction, but their activity and selectivity can vary significantly.[3][4]

    • Solution: Ensure the catalyst is active and suitable for the reaction. H-ZSM-5 has been shown to be a selective catalyst for this synthesis.[3][4][5] Catalyst preparation and activation are key; for example, HZSM-5 can be modified with cesium dihydrogen phosphate (B84403) via impregnation.[6]

  • Formation of Side Products: Several side reactions can reduce the yield of the desired product. These include the formation of 4-methyl-1,3-dioxane (B1663929) and other cyclic ethers, especially with an excess of formaldehyde at lower temperatures.[1] At higher temperatures, the desired product can also undergo dehydration to form isoprene (B109036).[3][4]

    • Solution: To minimize dioxane formation, use a stoichiometric amount of formaldehyde.[1] To reduce dehydration, a subsequent isomerization step to the more stable 3-methyl-2-buten-1-ol (B147165) (prenol) can be performed, which is less prone to dehydration.[6] The use of a medium-pore zeolite like H-ZSM-5 can suppress the formation of larger six-carbon byproducts.[3][4]

Q2: My reaction produces a significant amount of side products, primarily 4-methyl-1,3-dioxane. How can I improve the selectivity for this compound?

Potential Causes and Solutions:

  • Excess Formaldehyde: An excess of formaldehyde, particularly at low reaction temperatures, favors the formation of dioxane.[1]

  • Catalyst Choice: The type of catalyst and its acidic properties can influence the product distribution.

    • Solution: H-ZSM-5 zeolite catalysts have demonstrated high selectivity for this compound over other products like dioxanes.[3][4] H-MFI zeolites are also noted as potential catalysts for producing unsaturated alcohols with reduced side products.[7]

  • Reaction Temperature: Lower temperatures can favor the thermodynamic product, which may be the dioxane in some conditions.

    • Solution: Increasing the reaction temperature can sometimes shift the selectivity away from dioxane formation, but this must be balanced against the risk of dehydration to isoprene.[3][4]

Q3: I am having difficulty purifying the final product. What are the recommended purification methods?

Potential Causes and Solutions:

  • Presence of Close-Boiling Impurities: The crude product may contain unreacted starting materials or side products with boiling points close to that of this compound.

    • Solution: Fractional distillation is the most effective method for purifying this compound.[6] Careful control of the distillation temperature and the use of an efficient fractionating column are necessary to separate the desired product from impurities. The boiling point of this compound is approximately 130-132 °C at atmospheric pressure.

Frequently Asked Questions (FAQs)

Q1: What are the primary industrial synthesis methods for this compound?

The most common industrial method for synthesizing this compound (also known as isoprenol) is the Prins reaction, which involves the acid-catalyzed condensation of isobutylene and formaldehyde.[1][6] An alternative two-step method involves the condensation and esterification of isobutylene, formaldehyde, and a carboxylic acid to form a this compound carboxylate intermediate, which is then hydrolyzed to yield the final product.[8] Another route involves the isomerization of isoprenol's isomer, prenol, which can be synthesized from isoprene.[5]

Q2: What catalysts are most effective for the Prins reaction synthesis of this compound?

Heterogeneous acid catalysts are often preferred for their ease of separation and potential for reuse. Zeolite catalysts, particularly H-ZSM-5, have been shown to be highly effective and selective for this reaction.[3][4] The catalytic rates for H-ZSM-5 are reported to be higher than for H-beta zeolite.[3][4] The Si/Al ratio of the H-ZSM-5 catalyst can also influence the reaction, with a ratio of 40 being optimal in some studies for either the direct formation of isoprene or the intermediate alcohol.[3][4]

Q3: What are the typical reaction conditions for the HZSM-5 catalyzed Prins reaction?

Typical reaction conditions involve heating isobutylene and formaldehyde in the presence of an H-ZSM-5 catalyst in a high-pressure autoclave reactor. Temperatures can range from 150-250 °C.[9] The reaction can be carried out in a solvent such as tert-butanol (B103910) or, for a greener approach, in supercritical CO2.[6]

Data Presentation

Table 1: Comparison of Catalysts for the Prins Reaction Synthesis of this compound

CatalystSi/Al RatioTemperature (°C)Formaldehyde Conversion (%)Selectivity for this compound (%)Reference
H-ZSM-540150~4084.8[3]
H-ZSM-525Not Specified43.880[3]
H-betaNot SpecifiedNot Specified18.0Low (Main product is a six-carbon species)[3]
CsH2PO4/HZSM-5Not Specified19510093.63[2]

Table 2: Effect of Reaction Parameters on this compound Yield in a Two-Step Synthesis [8]

Carboxylic AcidReaction Temperature (°C)Reaction Time (h)Hydrolysis Yield (%)Overall Yield (%)
Formic Acid130498.193.0
Acetic AcidNot Specified896.487.4
Propionic AcidNot SpecifiedNot Specified90.784.4
Dichloroacetic AcidNot SpecifiedNot Specified97.493.8

Experimental Protocols

Protocol 1: Synthesis of this compound via Prins Reaction using HZSM-5 Catalyst [6]

  • Materials:

    • Paraformaldehyde

    • Isobutylene

    • tert-Butanol (solvent)

    • HZSM-5 (Si/Al = 50) catalyst, modified with Cesium Dihydrogen Phosphate (CsH2PO4)

  • Equipment:

    • High-pressure autoclave reactor with stirrer

    • Gas inlet and outlet valves

    • Temperature and pressure controls

    • Product collection system

  • Procedure:

    • Catalyst Preparation: The HZSM-5 catalyst is modified with CsH2PO4 via impregnation.

    • Reactor Charging: The autoclave is charged with paraformaldehyde, tert-butanol, and the prepared catalyst.

    • Reaction Execution: The reactor is sealed and purged with an inert gas. Isobutylene is then introduced to the desired pressure. The reaction mixture is heated to 170-200°C and stirred for approximately 4 hours.

    • Reaction Quenching and Product Isolation: After the reaction is complete, the reactor is cooled to room temperature, and the pressure is carefully released. The liquid product is collected.

    • Purification: The crude product is purified by fractional distillation to isolate this compound.

Protocol 2: Two-Step Synthesis of this compound via Carboxylate Intermediate [8]

  • Step 1: Condensation Esterification

    • Add formic acid, paraformaldehyde, and isobutene to a high-pressure stirred tank.

    • Control the reaction temperature at 130°C and the pressure at 1.5 MPa.

    • After 4 hours of reaction, rectify the reaction solution under reduced pressure to obtain this compound formate (B1220265).

  • Step 2: Hydrolysis

    • Add the this compound formate to a stirred tank reactor.

    • Add a 15wt% NaOH solution and react at 50°C for 0.8 hours.

    • After the reaction, allow the layers to separate. The organic layer contains this compound.

Protocol 3: Purification of this compound by Fractional Distillation [6]

  • Equipment:

    • Round-bottom flask

    • Fractionating column (e.g., Vigreux column)

    • Condenser

    • Receiving flask

    • Heating mantle with temperature control

  • Procedure:

    • The crude this compound is placed in the round-bottom flask with boiling chips.

    • The fractional distillation apparatus is assembled.

    • The flask is heated, and the temperature at the top of the column is monitored.

    • The fraction that distills at the boiling point of this compound (approximately 130-132 °C at atmospheric pressure) is collected.

Visualizations

Prins_Reaction_Mechanism cluster_reactants Reactants cluster_catalyst Catalyst cluster_intermediates Intermediates cluster_product Product Isobutylene Isobutylene Carbocation Tertiary Carbocation Isobutylene->Carbocation Electrophilic Attack Formaldehyde Formaldehyde Protonated_Formaldehyde Protonated Formaldehyde Formaldehyde->Protonated_Formaldehyde Protonation H_plus H+ (Acid Catalyst) Protonated_Formaldehyde->Carbocation MBO This compound Carbocation->MBO Deprotonation MBO->H_plus Regenerates Catalyst

Caption: Mechanism of the acid-catalyzed Prins reaction for this compound synthesis.

Experimental_Workflow cluster_synthesis Synthesis cluster_workup Work-up cluster_purification Purification Reactants Charge Reactor: Isobutylene, Formaldehyde, Catalyst, Solvent Reaction Heat and Stir under Pressure (e.g., 170-200°C) Reactants->Reaction Cooling Cool Reactor and Vent Pressure Reaction->Cooling Filtration Filter to Remove Catalyst Cooling->Filtration Distillation Fractional Distillation Filtration->Distillation Final_Product Pure this compound Distillation->Final_Product

Caption: General experimental workflow for the synthesis and purification of this compound.

Troubleshooting_Yield cluster_solutions_conversion Conversion Issues cluster_solutions_selectivity Selectivity Issues Start Low Yield of This compound Check_Conversion Is Formaldehyde Conversion Low? Start->Check_Conversion Check_Selectivity Is Selectivity to Desired Product Low? Check_Conversion->Check_Selectivity No Increase_Temp_Pressure Increase Temperature/Pressure Check_Conversion->Increase_Temp_Pressure Yes Check_Catalyst Check Catalyst Activity Check_Conversion->Check_Catalyst Yes Optimize_Stoichiometry Adjust Reactant Stoichiometry Check_Selectivity->Optimize_Stoichiometry Yes Change_Catalyst Change Catalyst Type (e.g., to H-ZSM-5) Check_Selectivity->Change_Catalyst Yes Modify_Temp Modify Temperature Check_Selectivity->Modify_Temp Yes

Caption: Troubleshooting decision tree for addressing low yield in this compound synthesis.

References

Technical Support Center: Prins Synthesis of 3-Methyl-3-buten-1-ol

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing side reactions encountered during the Prins synthesis of 3-Methyl-3-buten-1-ol from isobutylene (B52900) and formaldehyde (B43269).

Troubleshooting Guides

This section addresses common issues observed during the synthesis, their potential causes, and recommended solutions.

Problem Potential Cause Recommended Solution
Low Yield of this compound 1. Incomplete reaction: Reaction may not have reached completion.- Monitor reaction progress using Gas Chromatography (GC). - Increase reaction time or temperature cautiously. - Consider using a more active catalyst.[1]
2. Dominant side reactions: Formation of byproducts such as isoprene (B109036) or dioxane is consuming starting materials.[1]- Lower the reaction temperature to favor the desired pathway.[1] - Select a milder catalyst.[1] - Ensure anhydrous conditions if using a catalyst sensitive to water.
3. Suboptimal stoichiometry: Incorrect ratio of isobutylene to formaldehyde.- Optimize the molar ratio of the reactants. An excess of formaldehyde can lead to dioxane formation, especially at lower temperatures.[1]
High Yield of Isoprene 1. Dehydration of this compound: The desired product is converting to isoprene.- Lower the reaction temperature. - Choose a catalyst with lower acidity or optimize the Si/Al ratio in zeolite catalysts.[2]
Significant Formation of 4,4-Dimethyl-1,3-dioxane 1. Excess formaldehyde: A high concentration of formaldehyde favors the formation of the dioxane byproduct.[1]- Use a stoichiometric amount of formaldehyde relative to isobutylene. - Increase the reaction temperature, as lower temperatures can favor dioxane formation.[1]
2. Catalyst choice: Certain acidic catalysts may promote dioxane formation.- Screen different Brønsted or Lewis acid catalysts. Zeolites like H-ZSM-5 can offer higher selectivity to the desired alcohol.[2]
Formation of a Complex Mixture of Unidentified Byproducts 1. High reaction temperature: Elevated temperatures can lead to various side reactions and product degradation.- Lower the reaction temperature and shorten the reaction time.
2. Catalyst deactivation or unselective catalysis: The catalyst may be promoting multiple reaction pathways or deactivating, leading to a loss of selectivity.- Consider using a more selective heterogeneous catalyst to simplify product separation and improve selectivity. - Analyze the crude reaction mixture by GC-MS to identify major byproducts and adjust reaction conditions accordingly.

Frequently Asked Questions (FAQs)

???+ question "What are the most common side reactions in the Prins synthesis of this compound?"

???+ question "How does the choice of catalyst influence the selectivity of the reaction?"

???+ question "What is the effect of temperature on the product distribution?"

???+ question "How can I monitor the progress of the reaction and identify byproducts?"

Data Presentation

Table 1: Influence of Catalyst on Product Selectivity in the Prins Reaction of Isobutylene and Formaldehyde

CatalystTemperature (°C)Formaldehyde Conversion (%)This compound Selectivity (%)Isoprene Selectivity (%)Dioxane Derivative Selectivity (%)Other Byproducts (%)
H-ZSM-5 (Si/Al=25)15049.894.95.1--
H-ZSM-5 (Si/Al=40)15050.194.06.0--
H-ZSM-5 (Si/Al=140)15044.389.810.2--
H-beta15018.0-44.155.9t-butanol (17.0% yield)

Data synthesized from multiple sources for comparative purposes.[2]

Experimental Protocols

Protocol 1: Synthesis of this compound using a Solid Acid Catalyst

Materials:

  • Isobutylene

  • Paraformaldehyde

  • Solid acid catalyst (e.g., H-ZSM-5)

  • Solvent (e.g., an inert hydrocarbon)

  • Anhydrous sodium sulfate

Equipment:

  • High-pressure autoclave reactor with a stirrer, temperature and pressure controls

  • Gas inlet and outlet

  • Condenser

  • Fractional distillation apparatus

Procedure:

  • Catalyst Activation: If required, activate the solid acid catalyst according to the manufacturer's instructions (e.g., by heating under a stream of inert gas).

  • Reactor Setup: Charge the autoclave with the solid acid catalyst and paraformaldehyde.

  • Purging: Seal the reactor and purge with an inert gas (e.g., nitrogen or argon) to remove air and moisture.

  • Addition of Reactants: Introduce the solvent and then charge the reactor with isobutylene to the desired pressure.

  • Reaction: Heat the reactor to the optimized temperature (e.g., 150-200°C) with constant stirring. Monitor the reaction progress by taking aliquots and analyzing them by GC.

  • Workup: Once the reaction is complete, cool the reactor to room temperature and carefully vent the excess pressure.

  • Isolation: Filter the reaction mixture to remove the catalyst. Wash the catalyst with a small amount of fresh solvent.

  • Purification: Combine the filtrate and washes. Dry the organic solution over anhydrous sodium sulfate. The crude product can be purified by fractional distillation to yield pure this compound.[3]

Protocol 2: Analysis of Reaction Mixture by GC-MS

Sample Preparation:

  • Quench a small aliquot of the reaction mixture by cooling it in an ice bath.

  • Dilute the sample with a suitable solvent (e.g., dichloromethane (B109758) or ethyl acetate).

  • Filter the diluted sample through a syringe filter (0.22 µm) to remove any particulate matter.

GC-MS Parameters (Illustrative):

  • Column: HP-5MS (or equivalent), 30 m x 0.25 mm ID, 0.25 µm film thickness

  • Inlet Temperature: 250°C

  • Oven Program: Initial temperature 50°C, hold for 2 min, ramp to 250°C at 10°C/min, hold for 5 min.

  • Carrier Gas: Helium, constant flow of 1 mL/min

  • MS Transfer Line Temperature: 280°C

  • Ion Source Temperature: 230°C

  • Mass Range: m/z 35-400

This method allows for the separation and identification of this compound and common byproducts like isoprene and 4,4-dimethyl-1,3-dioxane.

Visualizations

Prins_Reaction_Pathways Isobutylene Isobutylene Carbocation Tertiary Carbocation Intermediate Isobutylene->Carbocation + Formaldehyde + H+ Formaldehyde Formaldehyde Formaldehyde->Carbocation Main_Product This compound (Desired Product) Carbocation->Main_Product - H+ Dioxane 4,4-Dimethyl-1,3-dioxane Carbocation->Dioxane + Formaldehyde (Excess HCHO, Low Temp) Other_Byproducts Other Condensation Products Carbocation->Other_Byproducts + Further Condensation Isoprene Isoprene Main_Product->Isoprene - H₂O (High Temp, Acidity)

Caption: Reaction pathways in the Prins synthesis of this compound.

Troubleshooting_Workflow Start Start: Low Yield or High Byproduct Formation Analysis Analyze Reaction Mixture by GC-MS Start->Analysis High_Isoprene High Isoprene Content? Analysis->High_Isoprene High_Dioxane High Dioxane Content? Analysis->High_Dioxane Complex_Mixture Complex Mixture? Analysis->Complex_Mixture High_Isoprene->High_Dioxane No Lower_Temp Lower Reaction Temperature High_Isoprene->Lower_Temp Yes Change_Catalyst Change Catalyst/ Optimize Acidity High_Isoprene->Change_Catalyst Yes High_Dioxane->Complex_Mixture No Stoichiometry Adjust Reactant Stoichiometry (Reduce Formaldehyde) High_Dioxane->Stoichiometry Yes Optimize_Conditions Optimize Reaction Conditions (Temp, Time, Catalyst) Complex_Mixture->Optimize_Conditions Yes End Optimized Synthesis Complex_Mixture->End No Lower_Temp->End Change_Catalyst->End Stoichiometry->End Optimize_Conditions->End

Caption: Troubleshooting workflow for Prins synthesis side reactions.

References

Technical Support Center: Purification of 3-Methyl-3-buten-1-ol

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the purification of 3-Methyl-3-buten-1-ol (isoprenol).

Troubleshooting Guides

This section addresses specific issues that may be encountered during the purification of this compound.

Issue 1: Poor separation of this compound from its isomer, 3-Methyl-2-buten-1-ol (prenol), during distillation.

  • Question: My GC analysis shows incomplete separation of isoprenol and prenol after fractional distillation. How can I improve the separation?

  • Answer: The boiling points of this compound (~130-132°C) and 3-Methyl-2-buten-1-ol (~140°C) are relatively close, making simple distillation challenging.[1] To enhance separation:

    • Increase Column Efficiency: Employ a longer fractionating column with a higher number of theoretical plates. Vigreux columns or packed columns (e.g., with Raschig rings or metal sponges) are recommended.

    • Optimize Reflux Ratio: A higher reflux ratio can improve separation but will increase the distillation time. An optimal balance is necessary.

    • Vacuum Distillation: Performing the distillation under reduced pressure will lower the boiling points and can sometimes improve the separation efficiency.

Issue 2: Presence of water in the purified this compound.

  • Question: Despite distillation, my product contains a significant amount of water. What is the cause and how can I remove it?

  • Answer: this compound can form an azeotropic mixture with water, making complete separation by simple distillation difficult.[2][3] To address this:

    • Azeotropic Distillation: An entrainer, a solvent that forms a new, lower-boiling azeotrope with one of the components (in this case, water), can be added.[3] Benzene or toluene (B28343) are common entrainers for water.[3] The ternary azeotrope is distilled off, and upon condensation, the entrainer and water separate, allowing for the removal of water.

    • Extractive Distillation: This method involves adding a high-boiling, non-volatile solvent (entrainer) that alters the relative volatility of the components.[4][5][6][7] For alcohol-water mixtures, glycols are often used as entrainers.

    • Drying Agents: Before distillation, the crude product can be dried using anhydrous drying agents like magnesium sulfate (B86663) or sodium sulfate to remove the bulk of the water.

Issue 3: Product degradation or discoloration during distillation.

  • Question: The distillation pot residue is dark, and the purified product has a yellowish tint. What is causing this degradation?

  • Answer: this compound can be sensitive to high temperatures and acidic conditions.[8]

    • High Temperature: Prolonged heating at atmospheric pressure can lead to polymerization or decomposition.[8] Vacuum distillation is highly recommended to lower the boiling point and minimize thermal stress.

    • Acidic Impurities: Traces of acid can catalyze the rearrangement of this compound to its more stable isomer, 3-Methyl-2-buten-1-ol, or other byproducts.[8] Ensure all glassware is thoroughly cleaned and free of acidic residues. A pre-distillation wash with a dilute sodium bicarbonate solution can neutralize any acidic impurities.

Issue 4: Low recovery of purified product after column chromatography.

  • Question: I am losing a significant amount of my product on the silica (B1680970) gel column. How can I improve my recovery?

  • Answer: Product loss during column chromatography can be due to several factors:

    • Irreversible Adsorption: The hydroxyl group of this compound can interact strongly with the acidic sites on silica gel. Deactivating the silica gel by pre-treating it with a small amount of a base, such as triethylamine, in the eluent can mitigate this.[9]

    • Improper Solvent System: If the eluent is not polar enough, the product will not move down the column efficiently. If it is too polar, it will elute too quickly with poor separation. Optimize the solvent system using thin-layer chromatography (TLC) beforehand to achieve an Rf value of 0.25-0.35 for the product.[10]

    • Column Overloading: Exceeding the capacity of the column will lead to poor separation and potential product loss in mixed fractions.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities found in crude this compound?

A1: Common impurities often originate from the synthesis process. These can include:

  • 3-Methyl-2-buten-1-ol (Prenol): The thermodynamic isomer of this compound.[11]

  • Unreacted Starting Materials: Depending on the synthetic route, these could include isobutylene, formaldehyde, or intermediates from the Prins reaction.[12]

  • Solvents: Residual solvents from the reaction or extraction steps.

  • Water: As it can form an azeotrope with the product.

  • Oxidation Products: Such as 3-methyl-2-butenal, if the compound has been exposed to air for extended periods.[11]

Q2: What is the recommended method for analyzing the purity of this compound?

A2: Gas Chromatography (GC) is the most common and effective method for purity analysis.

  • GC-FID (Flame Ionization Detection): A robust and widely used technique for quantifying volatile organic compounds.[11]

  • GC-MS (Mass Spectrometry): Provides both separation and structural identification of impurities.[11][13][14][15]

Q3: What are the ideal storage conditions for purified this compound?

A3: To maintain purity and prevent degradation, this compound should be stored in a cool, dry, and dark place.[1][8] It is advisable to store it under an inert atmosphere, such as nitrogen or argon, to prevent oxidation.[8] Avoid contact with acidic substances to prevent isomerization.[8]

Q4: Can I use vacuum distillation for the purification of this compound?

A4: Yes, vacuum distillation is a highly recommended method. It lowers the boiling point of the compound, which helps to prevent thermal degradation and can improve the separation from higher-boiling impurities.

Data Presentation

Table 1: Comparison of Purification Methods for this compound

Purification MethodPrincipleTypical PurityTypical YieldScaleAdvantagesDisadvantages
Fractional Distillation Separation based on differences in boiling points.95-98%Moderate to HighLab to IndustrialScalable, good for removing non-volatile impurities.Can be ineffective for separating close-boiling isomers and azeotropes.
Vacuum Distillation Distillation at reduced pressure to lower boiling points.>98%HighLab to IndustrialPrevents thermal degradation, improves separation from high-boiling impurities.Requires specialized equipment (vacuum pump, pressure gauge).
Extractive Distillation Addition of an entrainer to alter relative volatilities.>99%ModerateIndustrialEffective for breaking azeotropes and separating close-boiling components.Requires an additional step to separate the product from the entrainer.
Flash Column Chromatography Separation based on differential adsorption to a stationary phase.>99%Low to ModerateLab ScaleHigh purity achievable, good for separating isomers and polar impurities.Not easily scalable, can be time-consuming, potential for product loss on the column.

Experimental Protocols

Protocol 1: Purification by Vacuum Distillation

  • Preparation:

    • Ensure all glassware is clean, dry, and free of any acidic residue.

    • If the crude product contains a significant amount of water, pre-dry it with anhydrous magnesium sulfate, followed by filtration.

    • To neutralize any acidic impurities, the crude material can be washed with a saturated solution of sodium bicarbonate, followed by washing with brine, and then dried over anhydrous sodium sulfate.

  • Apparatus Setup:

    • Assemble a vacuum distillation apparatus, including a round-bottom flask, a short-path distillation head with a condenser, a collection flask, and a vacuum adapter.

    • Use a magnetic stirrer and a heating mantle to heat the distillation flask.

    • Connect the apparatus to a vacuum pump with a cold trap in between to protect the pump.

    • Place a thermometer with the bulb positioned at the level of the side arm leading to the condenser.

  • Distillation:

    • Place the crude this compound into the round-bottom flask.

    • Slowly evacuate the system to the desired pressure (e.g., 20-50 mmHg).

    • Begin heating the flask with stirring.

    • Collect any low-boiling fractions (forerun) in a separate flask.

    • Collect the main fraction of this compound at a constant temperature. The boiling point will depend on the pressure.

    • Stop the distillation when the temperature starts to rise again or when only a small amount of residue is left in the distillation flask.

  • Post-Distillation:

    • Allow the apparatus to cool down to room temperature before slowly releasing the vacuum.

    • Analyze the purity of the collected fraction using GC-FID or GC-MS.

Protocol 2: Purification by Flash Column Chromatography

  • Preparation:

    • Determine a suitable eluent system using thin-layer chromatography (TLC). A mixture of hexanes and ethyl acetate (B1210297) is a common choice. The ideal solvent system should give an Rf value of approximately 0.25-0.35 for this compound.[10]

    • Prepare a slurry of silica gel (230-400 mesh) in the chosen eluent.

  • Column Packing:

    • Plug the bottom of a glass chromatography column with glass wool or cotton.

    • Add a layer of sand.

    • Pour the silica gel slurry into the column and allow it to pack under gravity or with gentle pressure.

    • Add another layer of sand on top of the packed silica gel.

    • Equilibrate the column by running the eluent through it until the packing is stable.

  • Sample Loading:

    • Dissolve the crude this compound in a minimal amount of the eluent.

    • Carefully load the sample onto the top of the silica gel column.

  • Elution and Fraction Collection:

    • Add the eluent to the column and apply gentle positive pressure (e.g., with a pump or air line) to start the elution.

    • Collect fractions in test tubes or vials.

    • Monitor the elution of the product by TLC analysis of the collected fractions.

  • Product Recovery:

    • Combine the fractions that contain the pure product.

    • Remove the solvent using a rotary evaporator to obtain the purified this compound.

    • Confirm the purity of the final product by GC-FID or GC-MS.

Mandatory Visualizations

experimental_workflow crude Crude this compound pre_treatment Pre-treatment (Drying/Neutralization) crude->pre_treatment distillation Purification Method pre_treatment->distillation vacuum_dist Vacuum Distillation distillation->vacuum_dist For large scale & thermal sensitivity column_chrom Column Chromatography distillation->column_chrom For high purity & small scale analysis Purity Analysis (GC/MS) vacuum_dist->analysis column_chrom->analysis pure_product Pure this compound analysis->pure_product

Caption: General experimental workflow for the purification of this compound.

troubleshooting_logic start Purification Issue impurity Impurity Detected (e.g., Isomer, Water) start->impurity degradation Product Degradation start->degradation low_yield Low Yield start->low_yield impurity_type Impurity Type? impurity->impurity_type degradation_cause Cause? degradation->degradation_cause yield_method Method? low_yield->yield_method isomer Isomer (Prenol) impurity_type->isomer Close boiling point water Water impurity_type->water Azeotrope solution_isomer Increase column efficiency or use vacuum distillation isomer->solution_isomer solution_water Azeotropic/Extractive Distillation or use drying agents water->solution_water high_temp High Temperature degradation_cause->high_temp acidic Acidic Conditions degradation_cause->acidic solution_high_temp Use Vacuum Distillation high_temp->solution_high_temp solution_acidic Neutralize before purification acidic->solution_acidic chromatography Chromatography yield_method->chromatography distillation_yield Distillation yield_method->distillation_yield solution_chromatography Deactivate silica or optimize eluent chromatography->solution_chromatography solution_distillation Check for leaks and optimize conditions distillation_yield->solution_distillation

Caption: A logical relationship diagram for troubleshooting common purification issues.

References

Technical Support Center: 3-Methyl-3-buten-1-ol Reaction Optimization

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for 3-Methyl-3-buten-1-ol. This resource is designed to assist researchers, scientists, and drug development professionals in optimizing reactions involving this versatile compound. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and key data presented in a clear and accessible format.

Frequently Asked Questions (FAQs)

Q1: What are the most common reactions that this compound undergoes?

A1: this compound (also known as isoprenol) is a valuable building block in organic synthesis due to its reactive carbon-carbon double bond and primary hydroxyl group.[1] Common reactions include:

  • Esterification: Reaction with carboxylic acids or their derivatives to form esters.[1]

  • Oxidation: Conversion of the primary alcohol to an aldehyde or carboxylic acid.[1][2][3]

  • Etherification: Formation of ethers by reaction with alkyl halides or other alcohols.[1]

  • Prins Reaction: It is synthesized via the Prins reaction of isobutene and formaldehyde (B43269).[1][4]

  • Addition Reactions: The double bond can undergo various addition reactions.[1]

  • Polymerization: The presence of the double bond and hydroxyl group allows it to be used in polymerization processes.[1]

Q2: How can I improve the yield of this compound synthesis via the Prins Reaction?

A2: Optimizing the Prins reaction between isobutene and formaldehyde requires careful selection of catalyst and reaction conditions. Using a modified HZSM-5 catalyst with Cesium Dihydrogen Phosphate (CsH₂PO₄) can enhance selectivity.[4] The use of supercritical CO₂ as a solvent has also been investigated.[1] Key factors to consider for optimization include reaction temperature, pressure, and the molar ratio of reactants.

Q3: What are the key challenges in handling and storing this compound?

A3: this compound can be susceptible to rearrangement, oxidation, and polymerization upon storage.[5] To maintain its purity, it should be stored in a cool, dark place under an inert atmosphere (e.g., nitrogen or argon).[5] It is crucial to avoid contact with acidic substances, as they can catalyze the rearrangement to its isomer, 2-methyl-3-buten-2-ol.[5]

Troubleshooting Guides

Esterification Reactions
Issue Possible Cause Recommended Action
Low Ester Yield Reaction equilibrium not shifted towards products.Use a Dean-Stark apparatus with an azeotropic solvent (e.g., toluene) to remove water.[6] Alternatively, use a large excess of one reactant.[6]
Insufficient catalyst activity.Use a fresh, anhydrous acid catalyst like p-toluenesulfonic acid (p-TsOH) or concentrated sulfuric acid.[6]
Side Product Formation (e.g., Ether) High reaction temperature with a strong acid catalyst.Lower the reaction temperature or opt for a milder catalyst.[6]
Incomplete Reaction Low reaction temperature.Ensure the reaction is heated to the appropriate reflux temperature for the chosen solvent.[6]
Oxidation Reactions (e.g., Swern Oxidation)
Issue Possible Cause Recommended Action
Low Aldehyde Yield Reaction temperature too high.Maintain a low temperature (typically -78 °C) throughout the addition of reagents to minimize side reactions.[3]
Impure or wet reagents/solvents.Use anhydrous solvents and freshly opened or purified reagents.[3]
Formation of Byproducts Incorrect stoichiometry of reagents.Ensure precise addition of oxalyl chloride, DMSO, and the alcohol.
Reaction Does Not Go to Completion Insufficient reaction time after addition of base.Allow the reaction to warm to room temperature and stir for 1-2 hours after the addition of triethylamine (B128534).[3]

Experimental Protocols

Protocol 1: Two-Step Synthesis of this compound via Esterification and Hydrolysis

This method avoids the high pressure and temperature often required for the direct Prins reaction.[7][8]

Step 1: Condensation and Esterification

  • Charge a high-pressure reactor with a carboxylic acid (e.g., formic acid, 805g), paraformaldehyde (210g), and isobutene (1372g).[7]

  • Heat the reactor to the desired temperature (e.g., 130°C) and maintain the pressure (e.g., 1.5 MPa).[7]

  • Allow the reaction to proceed for a set time (e.g., 4 hours).[7]

  • After cooling, the resulting ester (e.g., this compound formate) is purified by vacuum distillation.[7]

Step 2: Hydrolysis

  • Add the purified ester to a stirred tank reactor.

  • Introduce an aqueous solution of a strong base (e.g., 15 wt% NaOH).[8]

  • Maintain the reaction at a specific temperature (e.g., 50°C) for a defined period (e.g., 0.8 hours).[8]

  • After the reaction, allow the mixture to stand and separate into aqueous and organic layers. The organic layer contains the desired this compound.[8]

Optimization Parameters for Hydrolysis:

Carboxylate EsterBaseBase Concentration (wt%)Temperature (°C)Time (h)Hydrolysis Yield (%)
FormateNaOH15500.898.1[8]
AcetateNaOH40600.596.4[8]
PropionateNaOH101000.190.7[8]
ChloroacetateKOH25600.595.7[8]
DichloroacetateKOH15600.597.4[8]
Protocol 2: Swern Oxidation of this compound

This protocol describes a mild oxidation of this compound to 3-methylbut-3-enal.[3]

  • Reaction Setup: In a flame-dried, three-neck round-bottom flask under a nitrogen atmosphere, dissolve oxalyl chloride in anhydrous dichloromethane (B109758) and cool the solution to -78 °C using a dry ice/acetone bath.[3]

  • Activation of DMSO: Slowly add a solution of dimethyl sulfoxide (B87167) (DMSO) in anhydrous dichloromethane to the oxalyl chloride solution, maintaining the internal temperature at -78 °C. Stir the mixture for 15 minutes.[3]

  • Addition of Alcohol: Prepare a solution of 3-methylbut-3-en-1-ol in anhydrous dichloromethane and add it dropwise to the reaction mixture, ensuring the temperature remains at -78 °C. Stir for 45 minutes at this temperature.[3]

  • Quenching: Add triethylamine (TEA) dropwise to the reaction mixture. A thick white precipitate will form. Allow the reaction mixture to warm to room temperature and stir for 1-2 hours.[3]

  • Work-up: Quench the reaction with water. Separate the organic layer and wash it sequentially with water and saturated brine. Dry the organic layer over anhydrous sodium sulfate (B86663) or magnesium sulfate.[3]

  • Purification: Filter off the drying agent and concentrate the organic phase under reduced pressure. The crude product can be purified by flash column chromatography on silica (B1680970) gel.[3]

Visualizations

experimental_workflow cluster_synthesis Synthesis of this compound isobutene Isobutene prins_reaction Prins Reaction (Acid Catalyst) isobutene->prins_reaction esterification Esterification with Carboxylic Acid isobutene->esterification formaldehyde Formaldehyde formaldehyde->prins_reaction formaldehyde->esterification product This compound prins_reaction->product Direct intermediate_ester Intermediate Ester esterification->intermediate_ester hydrolysis Hydrolysis (Base) intermediate_ester->hydrolysis hydrolysis->product Two-Step

Caption: Synthesis pathways for this compound.

swern_oxidation_pathway start Start: this compound step1 1. Add Oxalyl Chloride in DCM (-78 °C) start->step1 step2 2. Add DMSO in DCM (-78 °C) Forms Chloro(dimethyl)sulfonium chloride step1->step2 step3 3. Add this compound (-78 °C) Forms Alkoxysulfonium salt step2->step3 step4 4. Add Triethylamine (TEA) Warm to RT E2-like Elimination step3->step4 end Product: 3-Methylbut-3-enal step4->end

Caption: Workflow for the Swern Oxidation of this compound.

References

Technical Support Center: Catalyst Degradation in 3-Methyl-3-buten-1-ol Production

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address challenges related to catalyst degradation in the synthesis of 3-Methyl-3-buten-1-ol (isoprenol).

Frequently Asked Questions (FAQs)

Q1: What are the common catalysts used for this compound synthesis and their primary modes of deactivation?

A1: this compound is primarily synthesized via two routes: the Prins reaction of isobutylene (B52900) and formaldehyde, or the isomerization of 3-methyl-2-buten-1-ol. The catalysts employed and their typical degradation pathways are:

  • Solid Acid Catalysts (e.g., HZSM-5 Zeolite) for the Prins Reaction:

    • Primary Deactivation Mechanism: Coking, which involves the formation of carbonaceous deposits on the catalyst surface, blocking active sites and pores.[1][2] This is often accelerated at higher reaction temperatures.

    • Secondary Deactivation Mechanism: Leaching of active components, such as aluminum from the zeolite framework, leading to a permanent loss of acidity and activity.[1]

  • Palladium-Based Catalysts (e.g., Pd/C, Pd/Al₂O₃) for Isomerization:

    • Primary Deactivation Mechanisms:

      • Poisoning: Strong chemisorption of impurities from the feedstock or solvent, such as sulfur compounds, onto the active palladium sites.[3][4]

      • Leaching: Dissolution of active palladium species into the reaction medium, particularly in alcohol solvents.[1][5]

      • Sintering: Agglomeration of palladium nanoparticles at high temperatures, which reduces the active surface area.[1]

  • Bimetallic Catalysts (e.g., Cu-Fe/Al₂O₃) for Hydrogenation/Isomerization:

    • Primary Deactivation Mechanism: Changes in the oxidation state of the active metals and potential segregation of the metallic components, affecting the synergistic interaction required for catalytic activity.[6][7]

Q2: My HZSM-5 catalyst is showing a rapid decline in activity during the Prins reaction. What is the likely cause and how can I address it?

A2: A rapid decline in activity for HZSM-5 in the Prins reaction is most likely due to coking .[8][9] High molecular weight byproducts can form and deposit within the zeolite pores, blocking access to the active sites.[9]

  • Troubleshooting Steps:

    • Characterize the Spent Catalyst: Use Thermogravimetric Analysis (TGA) to quantify the amount of coke.

    • Optimize Reaction Conditions: Consider lowering the reaction temperature or reducing the residence time to minimize coke formation.[10]

    • Regenerate the Catalyst: If coking is confirmed, the catalyst can often be regenerated.

  • Regeneration Protocol: A common method for regenerating coked zeolites is calcination . This involves a controlled burn-off of the carbonaceous deposits in the presence of air or a diluted oxygen stream.[10]

Q3: I am observing a loss of palladium from my supported catalyst into the reaction mixture. How can I prevent this?

A3: The loss of palladium, known as leaching , is a common issue, especially when using alcohol-based solvents.[1][5]

  • Mitigation Strategies:

    • Solvent Selection: Evaluate different solvents to find one that minimizes the solubility of the active palladium species.

    • Catalyst Support Modification: Enhancing the interaction between the palladium nanoparticles and the support can reduce leaching. This can involve using functionalized supports.

    • Immobilization Techniques: Employing stronger methods to anchor the palladium to the support can improve its stability.[3]

Q4: Can sulfur-containing impurities in my feedstock deactivate my palladium catalyst?

A4: Yes, sulfur compounds are potent poisons for palladium catalysts.[4][11] They strongly adsorb to the active palladium sites, rendering them inactive for the desired reaction.[11] It is crucial to ensure that both the feedstock and the solvent are free from sulfur-containing impurities.

Troubleshooting Guides

Problem 1: Decreased Catalytic Activity

A gradual or sudden drop in the conversion of reactants is a primary indicator of catalyst deactivation. Follow this workflow to diagnose and resolve the issue.

start Decreased Activity Observed check_purity Analyze Feedstock and Solvent Purity start->check_purity impurity Impurities Detected? (e.g., Sulfur) check_purity->impurity purify Purify Feedstock/Solvent impurity->purify Yes no_impurity No Significant Impurities impurity->no_impurity No purify->start char_catalyst Characterize Spent Catalyst no_impurity->char_catalyst xps XPS Analysis char_catalyst->xps tpd TPD/TGA Analysis char_catalyst->tpd tem TEM Analysis char_catalyst->tem icpms ICP-MS of Filtrate char_catalyst->icpms diagnosis Diagnose Deactivation Mechanism xps->diagnosis tpd->diagnosis tem->diagnosis icpms->diagnosis poisoning Poisoning diagnosis->poisoning Surface Contaminants (XPS) coking Coking/Fouling diagnosis->coking Weight Loss (TGA) Carbon Deposits sintering Sintering diagnosis->sintering Particle Agglomeration (TEM) leaching Leaching diagnosis->leaching Metal in Solution (ICP-MS) action_poison Implement Feed Purification Consider Guard Bed poisoning->action_poison action_coke Optimize Reaction Conditions (Lower Temp.) Regenerate via Calcination coking->action_coke action_sinter Optimize Reaction Conditions (Lower Temp.) Redesign Catalyst with Thermal Stabilizers sintering->action_sinter action_leach Modify Catalyst Support Change Solvent Optimize Recovery leaching->action_leach

Caption: Troubleshooting workflow for catalyst deactivation.

Problem 2: Low Selectivity to this compound

An increase in byproducts indicates a change in the catalyst's selectivity.

  • Possible Cause 1: Change in Active Sites due to Deactivation

    • Troubleshooting: Coking can not only block active sites but also alter the electronic properties of the remaining sites, favoring side reactions. Poisoning can selectively deactivate sites responsible for the main reaction. It is recommended to characterize the spent catalyst using techniques like XPS and TPD to understand changes in the catalyst's surface chemistry.

  • Possible Cause 2: Sub-optimal Reaction Conditions

    • Troubleshooting: High temperatures can promote side reactions and catalyst degradation.[1] Re-evaluate the reaction temperature and pressure to find an optimal balance between conversion and selectivity.

Quantitative Data Summary

The following tables provide a summary of quantitative data related to catalyst performance and deactivation.

Table 1: Performance of Catalysts in this compound Synthesis

CatalystReaction TypeTemperature (°C)PressureConversion (%)Selectivity (%)Reference
H-MFI ZeolitePrins Reaction150Liquid Phase-Potential for 3-buten-1-ol (B139374) synthesis[8][9]
H-BEA ZeolitePrins Reaction150Liquid PhaseHighHigh for buta-1,3-diene[8][9]
Pd-basedIsomerization60-100AtmosphericHighDependent on conditions[12]
5% Cu-5% Fe/Al₂O₃Hydrogenation1702 MPa H₂9882 (for isoprenol)Bimetallic Cu-Fe catalysts have shown high conversion and selectivity in the hydrogenation of isoprenyl acetate (B1210297) to isoprenol.

Table 2: Impact of Poisons on Palladium Catalyst Performance

PoisonCatalystEffect on ActivityRegeneration PotentialReference
Sulfur (SO₂)Pd/Al₂O₃Rapid decrease in hydrocarbon conversionPartial regeneration under a reducing atmosphere (H₂)[11]
PhosphorousPd/Al₂O₃Deactivation in < 50 hours in lean burn gas engine exhaustNot specified[11]

Detailed Experimental Protocols

Protocol 1: Temperature-Programmed Desorption (TPD) for Coke Analysis

This protocol is used to characterize the nature and quantity of coke deposited on a solid acid catalyst like HZSM-5.

  • Sample Preparation:

    • Carefully collect the spent catalyst from the reactor.

    • Gently crush the catalyst pellets (if applicable) to a fine powder.

    • Accurately weigh 100-200 mg of the powdered catalyst into a quartz U-tube reactor.

  • Pre-treatment:

    • Place the reactor in the TPD apparatus.

    • Heat the sample to 150°C under a flow of inert gas (e.g., He or Ar at 30 mL/min) for 1 hour to remove any physisorbed water and volatile compounds.

  • TPD Analysis:

    • Cool the sample to room temperature.

    • Increase the temperature of the sample at a linear heating rate (e.g., 10°C/min) up to 800°C under the inert gas flow.

    • Monitor the desorbed species using a thermal conductivity detector (TCD) or a mass spectrometer (MS). The resulting profile of detector signal versus temperature provides information about the different types of coke and their desorption temperatures.

Protocol 2: X-ray Photoelectron Spectroscopy (XPS) for Surface Poisoning Analysis

This protocol is used to identify poisoning elements on the surface of a deactivated palladium catalyst.

  • Sample Preparation:

    • Mount a small amount of the spent catalyst powder onto a sample holder using double-sided carbon tape.

    • Ensure the powder forms a thin, uniform layer.

  • Analysis Chamber:

    • Introduce the sample holder into the XPS ultra-high vacuum (UHV) analysis chamber.

  • Data Acquisition:

    • Use a monochromatic Al Kα (1486.6 eV) or Mg Kα (1253.6 eV) X-ray source.

    • Acquire a survey spectrum over a wide binding energy range (e.g., 0-1100 eV) to identify all elements present on the surface.

    • Perform high-resolution scans over the core level regions of interest (e.g., Pd 3d, S 2p, Cl 2p, etc.) to determine the chemical states and concentrations of the elements.

  • Data Analysis:

    • Calibrate the binding energy scale using the C 1s peak at 284.8 eV.

    • Fit the high-resolution spectra with appropriate functions (e.g., Gaussian-Lorentzian) to identify different chemical species of the same element.

Protocol 3: Transmission Electron Microscopy (TEM) for Sintering Analysis

This protocol is used to visualize the morphology and size of palladium nanoparticles on a support to assess sintering.

  • Sample Preparation:

    • Disperse a small amount of the spent catalyst powder in a volatile solvent like ethanol.

    • Sonciate the suspension for 5-10 minutes to ensure good dispersion.

    • Deposit a drop of the suspension onto a TEM grid (e.g., carbon-coated copper grid).

    • Allow the solvent to evaporate completely.

  • TEM Imaging:

    • Insert the prepared grid into the TEM holder and introduce it into the microscope.

    • Operate the TEM at a suitable accelerating voltage (e.g., 200 kV).

    • Acquire bright-field TEM images at various magnifications to observe the overall morphology and distribution of the palladium nanoparticles.

    • Measure the diameters of a large number of nanoparticles (e.g., >100) to obtain a particle size distribution. Compare this with the fresh catalyst to quantify the extent of sintering.

Protocol 4: Inductively Coupled Plasma - Mass Spectrometry (ICP-MS) for Leaching Analysis

This protocol is used to quantify the amount of leached palladium in the reaction mixture.

  • Sample Preparation:

    • After the reaction, carefully filter the solid catalyst from the liquid reaction mixture.

    • Take a precise volume of the filtrate.

    • If the solvent is organic, a digestion step may be necessary. A common method is microwave-assisted acid digestion.[13] Alternatively, dilution with a suitable organic solvent compatible with the ICP-MS introduction system may be possible.[13]

    • Prepare a series of palladium standard solutions of known concentrations in a matrix that matches the prepared sample.

  • ICP-MS Analysis:

    • Introduce the prepared sample and standards into the ICP-MS.

    • Monitor the intensity of a specific palladium isotope (e.g., ¹⁰⁵Pd or ¹⁰⁶Pd).

    • Construct a calibration curve from the standard solutions.

  • Quantification:

    • Determine the concentration of palladium in the sample by comparing its signal intensity to the calibration curve.

    • Calculate the total amount of leached palladium based on the concentration and the total volume of the reaction mixture.

Reaction Pathways and Deactivation Mechanisms

Synthesis of this compound

The two primary routes for the synthesis of this compound are the Prins reaction and the isomerization of 3-methyl-2-buten-1-ol.

cluster_prins Prins Reaction Pathway cluster_isomerization Isomerization Pathway isobutylene Isobutylene prins_intermediate Carbocation Intermediate isobutylene->prins_intermediate formaldehyde Formaldehyde formaldehyde->prins_intermediate isoprenol_prins This compound prins_intermediate->isoprenol_prins catalyst_prins Solid Acid Catalyst (e.g., HZSM-5) catalyst_prins->prins_intermediate prenol 3-Methyl-2-buten-1-ol isoprenol_iso This compound prenol->isoprenol_iso catalyst_iso Palladium Catalyst catalyst_iso->prenol cluster_poisoning Poisoning cluster_sintering Sintering cluster_coking Coking/Fouling cluster_leaching Leaching catalyst Active Catalyst (e.g., Pd nanoparticles on support) poison Poison Molecule (e.g., Sulfur) sintered_catalyst Agglomerated Nanoparticles (Reduced Surface Area) catalyst->sintered_catalyst High Temperature coke Coke Precursors poisoned_catalyst Poisoned Active Site poison->poisoned_catalyst Strong Adsorption coked_catalyst Blocked Pores/Sites coke->coked_catalyst Deposition solvent Solvent leached_catalyst Dissolved Active Metal solvent->leached_catalyst Dissolution start Observe Catalyst Deactivation (e.g., Decreased Yield) collect_samples Collect Spent Catalyst and Reaction Filtrate start->collect_samples initial_analysis Initial Macroscopic Analysis collect_samples->initial_analysis filtrate_analysis Filtrate Analysis collect_samples->filtrate_analysis catalyst_characterization Spent Catalyst Characterization collect_samples->catalyst_characterization visual_inspection Visual Inspection (Color Change, Agglomeration) initial_analysis->visual_inspection data_interpretation Data Interpretation and Correlation of Findings visual_inspection->data_interpretation icpms_analysis ICP-MS for Leached Metals filtrate_analysis->icpms_analysis icpms_analysis->data_interpretation tga_analysis TGA for Coking catalyst_characterization->tga_analysis xps_analysis XPS for Surface Poisoning catalyst_characterization->xps_analysis tem_analysis TEM for Sintering catalyst_characterization->tem_analysis tga_analysis->data_interpretation xps_analysis->data_interpretation tem_analysis->data_interpretation conclusion Identify Root Cause of Deactivation data_interpretation->conclusion optimization Develop Mitigation Strategy (Regeneration, Condition Optimization) conclusion->optimization

References

Technical Support Center: Industrial Scale-up of 3-Methyl-3-buten-1-ol (Isoprenol) Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides comprehensive troubleshooting guides, frequently asked questions (FAQs), and detailed protocols for researchers, scientists, and drug development professionals involved in the industrial scale-up of 3-Methyl-3-buten-1-ol (MBO) synthesis.

Troubleshooting Guides

This section addresses common challenges encountered during the synthesis of this compound, particularly focusing on the industrial scale-up of the Prins reaction between isobutylene (B52900) and formaldehyde (B43269).

Question 1: Low Conversion of Reactants and Poor Yield of this compound

Possible Causes:

  • Insufficient Catalyst Activity: The catalyst may be deactivated or possess low intrinsic activity. For instance, in the case of zeolite catalysts like HZSM-5, the acidity and pore structure are crucial for performance.

  • Suboptimal Reaction Conditions: Temperature, pressure, and reactant molar ratios significantly impact conversion rates. The Prins reaction often requires high temperatures (100-300°C) and pressures (5-50 MPa) to achieve reasonable conversion.

  • Mass Transfer Limitations: In large-scale reactors, inefficient mixing can lead to poor contact between the gaseous isobutylene, liquid formaldehyde, and solid catalyst, thereby limiting the reaction rate.

  • Presence of Impurities: Water or other impurities in the feedstock can negatively affect catalyst activity and reaction kinetics.

Solutions:

  • Catalyst Selection and Activation:

    • Ensure the use of a highly active and selective catalyst. For the Prins reaction, solid acid catalysts like HZSM-5 are commonly employed.[1][2]

    • Implement a catalyst activation procedure before use. For example, HZSM-5 can be calcined at high temperatures (e.g., 450°C) to remove adsorbed water and other impurities.

    • Consider catalyst modification to enhance performance. For instance, modification of HZSM-5 with cesium dihydrogen phosphate (B84403) has been shown to improve selectivity.[2]

  • Optimization of Reaction Parameters:

    • Systematically vary the temperature, pressure, and isobutylene-to-formaldehyde molar ratio to identify the optimal operating window for your specific reactor setup.

    • Refer to the data in Table 1 for typical reaction conditions and their impact on yield and selectivity.

  • Reactor Design and Operation:

    • Employ a reactor with efficient mixing capabilities, such as a continuous stirred-tank reactor (CSTR) or a packed-bed reactor, to minimize mass transfer limitations.

    • Ensure proper feed distribution to maintain a consistent reactant concentration throughout the catalyst bed.

  • Feedstock Purification:

    • Use high-purity isobutylene and formaldehyde with low water content to prevent catalyst deactivation and side reactions.

Question 2: High Selectivity Towards Unwanted Byproducts

Possible Causes:

  • Reaction Conditions Favoring Side Reactions: The Prins reaction is often accompanied by the formation of byproducts such as 4,4-dimethyl-1,3-dioxane, pyran derivatives, and oligomers of isobutylene.[1] High temperatures and strong acid catalysts can promote these side reactions.

  • Inappropriate Catalyst: The choice of catalyst can significantly influence the product distribution. Some catalysts may favor the formation of cyclic ethers over the desired linear alcohol.

  • Long Residence Times: Extended reaction times can lead to the conversion of the desired product into byproducts.

Solutions:

  • Fine-tuning Reaction Conditions:

    • Lowering the reaction temperature can sometimes suppress the formation of byproducts, although this may also reduce the overall conversion rate.

    • Adjusting the reactant molar ratio can also influence selectivity.

  • Catalyst Selection:

    • Select a catalyst with high selectivity for this compound. For example, H-MFI zeolites have been reported to be selective for the synthesis of 3-buten-1-ol.[3]

  • Control of Residence Time:

    • Optimize the flow rate of reactants in a continuous reactor to minimize the residence time and prevent further reactions of the desired product.

Question 3: Catalyst Deactivation and Short Lifespan

Possible Causes:

  • Coke Formation: At high temperatures, organic molecules can decompose and deposit as coke on the catalyst surface, blocking active sites.

  • Poisoning: Impurities in the feedstock, such as sulfur compounds, can irreversibly bind to the active sites of the catalyst, leading to deactivation.

  • Sintering: At elevated temperatures, the small metal particles of a supported catalyst can agglomerate, reducing the active surface area.

Solutions:

  • Catalyst Regeneration:

    • Implement a regeneration procedure to remove coke deposits. This typically involves controlled oxidation of the coke by passing a stream of air or a mixture of air and inert gas over the catalyst at elevated temperatures.

  • Feedstock Purification:

    • Remove potential catalyst poisons from the feedstock before they enter the reactor.

  • Operating Conditions:

    • Operate the reactor within a temperature range that minimizes coke formation and sintering.

Frequently Asked Questions (FAQs)

Q1: What are the main industrial synthesis routes for this compound?

A1: The primary industrial method is the Prins reaction of isobutylene and formaldehyde. Alternative routes that avoid the harsh conditions of the Prins reaction include the Grignard reaction of methallyl magnesium halide with formaldehyde, and a two-step process involving the condensation of isobutylene and formaldehyde with a carboxylic acid to form an ester, followed by hydrolysis.

Q2: What are the major byproducts in the Prins reaction for this compound synthesis?

A2: Common byproducts include 4,4-dimethyl-1,3-dioxane, 4-methyl-4-penten-2-ol, and various pyran derivatives. The formation of these byproducts is highly dependent on the reaction conditions and the catalyst used.[1]

Q3: How can the purification of this compound be achieved at an industrial scale?

A3: Fractional distillation is the most common method for purifying this compound on an industrial scale. Due to the presence of byproducts with close boiling points, a distillation column with a high number of theoretical plates is required to achieve high purity.

Q4: What are the safety considerations for the industrial synthesis of this compound?

A4: The synthesis involves flammable and toxic materials such as isobutylene and formaldehyde. Proper handling procedures, personal protective equipment (PPE), and well-ventilated facilities are essential. For the Grignard synthesis route, extreme caution must be taken due to the use of highly reactive Grignard reagents, which are sensitive to moisture and air.

Data Presentation

Table 1: Comparison of Different Synthesis Routes for this compound

ParameterPrins ReactionGrignard ReactionTwo-Step Synthesis (Condensation-Hydrolysis)
Raw Materials Isobutylene, FormaldehydeMethallyl halide, Magnesium, FormaldehydeIsobutylene, Formaldehyde, Carboxylic Acid, Base
Catalyst Solid acids (e.g., HZSM-5), Mineral acidsNoneNone for condensation, Base for hydrolysis
Typical Temperature 100 - 300 °C20 - 70 °CCondensation: 100-150°C, Hydrolysis: 50-100°C
Typical Pressure 5 - 50 MPaAtmosphericCondensation: 1-2 MPa, Hydrolysis: Atmospheric
Reported Yield 65 - 95% (selectivity)~70-80%85 - 95% (overall)[4][5][6][7]
Key Advantages Uses inexpensive raw materials.Milder reaction conditions.High yield and selectivity, avoids harsh acids.[4][5][6][7]
Key Challenges Harsh conditions, byproduct formation, catalyst deactivation.Higher cost of methallyl halide, moisture sensitive.Multi-step process, waste salt formation.

Experimental Protocols

Protocol 1: Prins Reaction for this compound Synthesis in a High-Pressure Autoclave

Materials:

  • Paraformaldehyde

  • Isobutylene

  • HZSM-5 catalyst (pre-activated)

  • Solvent (e.g., tert-Butanol or supercritical CO2)

Equipment:

  • High-pressure autoclave reactor with stirrer, gas inlet/outlet, temperature and pressure controls.

  • Product collection system.

Procedure:

  • Charge the reactor with the HZSM-5 catalyst and paraformaldehyde.

  • Seal the reactor and purge with an inert gas (e.g., nitrogen).

  • Introduce the solvent into the reactor.

  • Pressurize the reactor with isobutylene to the desired pressure.

  • Heat the reactor to the target temperature (e.g., 185°C) while stirring.

  • Maintain the reaction conditions for the desired duration (e.g., 4 hours).

  • After the reaction, cool the reactor to room temperature and carefully vent the excess pressure.

  • Collect the liquid product for analysis and purification.

Protocol 2: Purification of this compound by Fractional Distillation

Equipment:

  • Fractional distillation unit with a high-efficiency packed column.

  • Heating mantle.

  • Condenser.

  • Receiving flasks.

Procedure:

  • Charge the crude reaction product into the distillation flask.

  • Assemble the fractional distillation apparatus.

  • Gradually heat the distillation flask to the boiling point of the lowest boiling component.

  • Carefully control the heating rate to maintain a slow and steady distillation.

  • Collect the different fractions based on their boiling points. The fraction corresponding to the boiling point of this compound (130-132°C) should be collected separately.

  • Analyze the purity of the collected fractions using gas chromatography (GC).

Mandatory Visualization

Experimental_Workflow_Prins_Reaction cluster_prep Preparation cluster_reaction Reaction cluster_purification Purification prep_catalyst Catalyst Activation (e.g., Calcination of HZSM-5) reactor_charging Reactor Charging (Catalyst, Formaldehyde, Solvent) prep_catalyst->reactor_charging prep_reagents Feedstock Preparation (Isobutylene, Formaldehyde) prep_reagents->reactor_charging reaction_step Prins Reaction (High Temp & Pressure) reactor_charging->reaction_step product_collection Crude Product Collection reaction_step->product_collection distillation Fractional Distillation product_collection->distillation final_product Pure this compound distillation->final_product

Caption: Workflow for the industrial synthesis of this compound via the Prins reaction.

Troubleshooting_Logic start Low Yield or Selectivity Issue check_conversion Check Reactant Conversion start->check_conversion low_conversion Low Conversion check_conversion->low_conversion Low high_conversion High Conversion check_conversion->high_conversion High check_catalyst Evaluate Catalyst Activity low_conversion->check_catalyst check_byproducts Analyze Byproduct Profile high_conversion->check_byproducts catalyst_ok Catalyst OK check_catalyst->catalyst_ok OK catalyst_bad Catalyst Deactivated check_catalyst->catalyst_bad Bad optimize_conditions Optimize T, P, Molar Ratio catalyst_ok->optimize_conditions regenerate_catalyst Regenerate or Replace Catalyst catalyst_bad->regenerate_catalyst high_byproducts High Byproducts check_byproducts->high_byproducts High low_byproducts Low Byproducts (Product Loss) check_byproducts->low_byproducts Low adjust_conditions Adjust Conditions to Favor MBO (e.g., lower temp, different catalyst) high_byproducts->adjust_conditions check_purification Review Purification Efficiency low_byproducts->check_purification

Caption: Troubleshooting logic for low yield in this compound synthesis.

References

Technical Support Center: Overcoming Low Selectivity in 3-Methyl-3-buten-1-ol Reactions

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address challenges related to low selectivity in reactions involving 3-methyl-3-buten-1-ol (isoprenol).

FAQs

Q1: What are the common side reactions that lead to low selectivity with this compound?

This compound, also known as isoprenol, is a homoallylic alcohol. Its structure, containing both a hydroxyl group and a terminal double bond, makes it susceptible to a variety of side reactions that can lower the selectivity of a desired transformation.[1] Common side reactions include:

  • Isomerization: Under certain conditions, this compound can isomerize to its more thermodynamically stable allylic alcohol isomer, 3-methyl-2-buten-1-ol (B147165) (prenol).[1][2] This is often catalyzed by acids or transition metals.

  • Etherification: In the presence of acid catalysts, isoprenol can undergo self-condensation or react with other alcohols to form ethers, such as di-isoprenyl ether.[3]

  • Dimerization and Polymerization: Acidic conditions or high temperatures can promote the dimerization or polymerization of the starting material, leading to a complex mixture of higher molecular weight byproducts.[3]

  • Cyclization Reactions (e.g., Prins Reaction): In reactions with aldehydes or ketones, instead of the desired addition, cyclization can occur to form tetrahydropyran (B127337) derivatives.[3][4]

  • Rearrangement Reactions: Carbocationic intermediates, often formed under acidic conditions, can undergo rearrangements, leading to a variety of isomeric products.

  • Over-oxidation: During oxidation reactions, the desired aldehyde can be further oxidized to a carboxylic acid, reducing the selectivity for the target product.[5]

Q2: How does the choice of catalyst influence selectivity in reactions with this compound?

The catalyst plays a pivotal role in directing the reaction towards the desired product and minimizing side reactions.

  • Acid Catalysts: The type of acid catalyst, whether Brønsted or Lewis acid, significantly impacts selectivity. Strong Brønsted acids can promote undesired side reactions like polymerization and etherification.[3] Lewis acids can offer better selectivity by coordinating with specific functional groups, thereby activating the substrate for a particular transformation.[3] For instance, in the Prins reaction, Lewis acids can favor the desired condensation over competing pathways.[3]

  • Transition Metal Catalysts: In reactions like hydroformylation or oxidation, the choice of metal and ligands is crucial. For example, in hydroformylation, rhodium catalysts with specific phosphine (B1218219) ligands can control the regioselectivity, favoring either the linear or branched aldehyde.[6][7][8] In oxidation reactions, palladium-based catalysts have shown high selectivity for the corresponding aldehyde.[9]

  • Enzyme Catalysts (Biocatalysis): Enzymes offer high chemo-, regio-, and stereoselectivity under mild reaction conditions, minimizing byproduct formation.[5] For example, specific alcohol dehydrogenases can selectively oxidize the primary alcohol without affecting the double bond.[10]

Q3: What role does the solvent play in controlling selectivity?

The solvent can significantly influence reaction pathways and, consequently, selectivity.

  • Polarity: The polarity of the solvent can affect the stability of intermediates and transition states. A change in solvent can alter the energy barriers for different reaction pathways, favoring one over the other.

  • Coordinating vs. Non-coordinating Solvents: Coordinating solvents can interact with the catalyst or reactants, modifying their reactivity and selectivity.

  • Supercritical Fluids: Supercritical carbon dioxide (scCO₂) has been used as a solvent in the Prins reaction to improve the selectivity for this compound.[4][11] Its unique properties can enhance mass transfer and influence reaction equilibria.

Troubleshooting Guides

This section provides a structured approach to troubleshooting common issues of low selectivity in reactions involving this compound.

Issue 1: Formation of Isomeric Byproducts (e.g., 3-Methyl-2-buten-1-ol)

Possible Causes:

  • Presence of acid or metal impurities that catalyze isomerization.

  • High reaction temperatures.

  • Inappropriate choice of catalyst or support.

Troubleshooting Steps:

  • Purify Starting Materials: Ensure the this compound and solvents are free from acidic or metallic impurities.

  • Optimize Reaction Temperature: Lowering the reaction temperature can often suppress isomerization.[2]

  • Catalyst Selection:

    • If using a heterogeneous catalyst, consider changing the support material (e.g., from Al₂O₃ to SiO₂).[2]

    • For transition metal-catalyzed reactions, screen different ligands to find one that disfavors isomerization.

  • pH Control: In aqueous reactions, buffering the reaction mixture can prevent unwanted acid-catalyzed isomerization.

Issue 2: Low Selectivity in Oxidation Reactions (Formation of Carboxylic Acid or Other Byproducts)

Possible Causes:

  • Over-oxidation of the desired aldehyde.

  • Side reactions at the double bond (e.g., epoxidation).

  • Use of a non-selective oxidizing agent.

Troubleshooting Steps:

  • Choice of Oxidant: Employ milder and more selective oxidizing agents. Common choices for allylic alcohols include manganese dioxide (MnO₂), pyridinium (B92312) chlorochromate (PCC), or Swern oxidation conditions.[5]

  • Reaction Time and Temperature Control: Monitor the reaction closely and stop it once the starting material is consumed to prevent over-oxidation. Lowering the reaction temperature is often beneficial.[5]

  • Catalytic Methods: Consider using catalytic oxidation methods, such as those employing palladium or gold catalysts, which can offer high selectivity under mild conditions.[9][12]

  • Biocatalysis: Explore the use of alcohol dehydrogenases for highly selective oxidation.[10]

Issue 3: Poor Regioselectivity in Hydroformylation Reactions

Possible Causes:

  • Inappropriate ligand on the metal catalyst.

  • Suboptimal reaction conditions (temperature, pressure).

Troubleshooting Steps:

  • Ligand Screening: The electronic and steric properties of the phosphine or phosphite (B83602) ligands on the rhodium catalyst are critical for controlling regioselectivity. Experiment with a range of ligands to favor the desired isomer.[6]

  • Optimize Reaction Conditions: Systematically vary the temperature, pressure of CO and H₂, and catalyst concentration to find the optimal conditions for the desired regioselectivity.

  • Use of Additives: In some cases, additives can influence the selectivity of the hydroformylation reaction.[8]

Issue 4: Formation of Ethers and Polymers

Possible Causes:

  • Strongly acidic reaction conditions.

  • High concentration of the alcohol.

  • Prolonged reaction times.

Troubleshooting Steps:

  • Catalyst Modification: Switch from a strong Brønsted acid to a milder Lewis acid catalyst.[3]

  • Stoichiometry Control: Use a higher ratio of the other reactant to this compound to disfavor self-condensation.[3]

  • Reaction Monitoring: Carefully monitor the reaction progress and quench it as soon as the desired product is formed to prevent subsequent side reactions.[3]

Data Presentation

Table 1: Comparison of Catalysts for the Isomerization of this compound to 3-Methyl-2-buten-1-ol
CatalystSupportTemperature (°C)Conversion (%)Selectivity to Prenol (%)Reference
PdSiO₂80>95>98[2]
PdAl₂O₃80>95~90[2]
Pd-SeSiO₂80>95>99[2]
Table 2: Selectivity in the Prins Reaction of Isobutene and Formaldehyde
CatalystSolventTemperature (°C)Formaldehyde Conversion (%)Selectivity to this compound (%)Reference
HZSM-5Dioxane18595.286.0[4]
CsH₂PO₄/HZSM-5scCO₂18510093.6[4]

Experimental Protocols

Protocol 1: Selective Oxidation of this compound using PCC

This protocol describes the selective oxidation of this compound to 3-methyl-3-buten-1-al using pyridinium chlorochromate (PCC).

Materials:

Procedure:

  • In a round-bottom flask, suspend 1.5 equivalents of PCC in anhydrous DCM.

  • To this suspension, add a solution of 1.0 equivalent of this compound in anhydrous DCM.

  • Stir the reaction mixture at room temperature.

  • Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Gas Chromatography (GC).

  • Upon completion, dilute the reaction mixture with diethyl ether and filter through a pad of silica gel to remove the chromium salts.

  • Wash the silica pad thoroughly with diethyl ether.

  • Concentrate the filtrate under reduced pressure to obtain the crude product.

  • Purify the crude product by column chromatography on silica gel if necessary.

Protocol 2: General Procedure for the Prins Reaction

This protocol provides a general method for the Prins reaction between this compound and an aldehyde.

Materials:

  • This compound (prenol)

  • Aldehyde

  • Lewis acid catalyst (e.g., SnCl₄, InBr₃)

  • Anhydrous solvent (e.g., dichloromethane, acetonitrile)

  • Saturated aqueous sodium bicarbonate solution

  • Round-bottom flask

  • Magnetic stirrer

  • Apparatus for extraction and purification

Procedure:

  • To a solution of the aldehyde (1.0 mmol) and the Lewis acid catalyst (e.g., 10 mol%) in a dry solvent (10 mL) at the desired temperature (e.g., 0 °C or room temperature), add a solution of this compound (1.2 mmol) in the same dry solvent (5 mL) dropwise.[3]

  • Monitor the reaction progress by TLC or GC.[3]

  • Upon completion, quench the reaction by adding a saturated aqueous solution of sodium bicarbonate.[3]

  • Separate the organic layer and extract the aqueous layer with the solvent.[3]

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

Visualizations

experimental_workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Workup & Purification start Start reagents Combine Reactants & Solvent start->reagents catalyst Add Catalyst reagents->catalyst monitor Monitor Progress (TLC/GC) catalyst->monitor quench Quench Reaction monitor->quench Reaction Complete extract Extraction quench->extract dry Dry & Concentrate extract->dry purify Purification (Chromatography) dry->purify product Final Product purify->product

Caption: General experimental workflow for a chemical reaction.

troubleshooting_logic cluster_causes Identify Potential Causes cluster_solutions Implement Solutions start Low Selectivity Observed cause1 Side Reactions (e.g., Isomerization) start->cause1 cause2 Suboptimal Catalyst start->cause2 cause3 Incorrect Reaction Conditions start->cause3 solution3 Purify Reagents cause1->solution3 solution1 Modify Catalyst or Solvent cause2->solution1 solution2 Optimize Temperature & Time cause3->solution2 end Improved Selectivity solution1->end solution2->end solution3->end

Caption: Troubleshooting logic for addressing low selectivity.

References

Technical Support Center: Stabilizing 3-Methyl-3-buten-1-ol

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides essential guidance for researchers, scientists, and drug development professionals on the proper storage and handling of 3-Methyl-3-buten-1-ol to ensure its stability and prevent degradation during experiments.

Troubleshooting Guide

This guide addresses common issues encountered during the storage and use of this compound.

Issue Possible Cause Recommended Action
Inconsistent experimental results or appearance of unexpected peaks in analysis (GC, NMR). Degradation of this compound due to improper storage, leading to the formation of peroxides or isomers.Verify storage conditions (see FAQs below). Test for the presence of peroxides before use.[1][2][3] Prepare fresh solutions for critical applications.
Visible changes in the liquid, such as discoloration or increased viscosity. Polymerization or formation of degradation products. This can be initiated by exposure to air (oxygen), light, or heat.[2]Do not use the material. Dispose of the chemical according to your institution's safety guidelines. Review storage procedures to prevent future occurrences.
A freshly opened bottle of this compound fails peroxide testing. Peroxide formation may have occurred during shipping or if the container was not sealed properly. While the product is chemically stable under standard ambient conditions, exposure to oxygen can initiate autoxidation.[2]Contact the supplier for a replacement. Ensure that upon receipt, the container is flushed with an inert gas and stored under recommended conditions.
Reduced reactivity or yield in a chemical synthesis. The concentration of the active this compound may have decreased due to degradation.Re-analyze the purity of the starting material using a suitable analytical method like GC-MS.[4] If degradation is confirmed, use a fresh, properly stored batch.

Frequently Asked Questions (FAQs)

Q1: What are the ideal storage conditions for this compound?

A1: To ensure the stability of this compound, it should be stored in a tightly closed container in a cool, dry, and well-ventilated place, away from heat, sparks, open flames, and other ignition sources.[5] For long-term storage, refrigeration (2-8 °C) in a dark or amber-colored vial under an inert atmosphere (e.g., nitrogen or argon) is recommended to minimize degradation.[2]

Q2: What are the primary degradation pathways for this compound?

A2: The primary degradation pathways for this compound, an allylic alcohol, are peroxide formation through autoxidation upon exposure to air, and potential acid-catalyzed isomerization.[2][3][6] Polymerization can also occur, especially if the compound is exposed to heat or light.[2]

Q3: How can I test for the presence of peroxides in my this compound sample?

A3: A common qualitative test involves adding 1 mL of the sample to a freshly prepared solution of 10% potassium iodide in 10 mL of glacial acetic acid. A yellow to brown color indicates the presence of peroxides. Commercially available peroxide test strips can also be used for a semi-quantitative estimation. For a more precise quantification, spectrophotometric or chromatographic methods can be employed.

Q4: How often should I test for peroxides?

A4: For opened containers of peroxide-forming chemicals like this compound, it is recommended to test for peroxides every 3-6 months.[7] Unopened containers should ideally be used within 12 months of receipt. Always date the container upon receipt and upon opening.

Q5: Are there any chemical inhibitors I can add to prevent degradation?

A5: Many peroxide-forming solvents are supplied with inhibitors like butylated hydroxytoluene (BHT).[1][3] If your application can tolerate an inhibitor and the supplied material does not contain one, adding a small amount of BHT (e.g., 10-20 ppm) can help to slow down the rate of peroxide formation. However, for applications where inhibitors may interfere, it is crucial to rely on strict storage under an inert atmosphere.

Quantitative Data on Stability

Table 1: Storage Stability of Allyl Alcohol (Analogous Compound)

Storage ConditionDurationAverage Recovery (%)
Refrigerated (4 °C)7 days88.8
Refrigerated (4 °C)14 days89.1
Ambient (23 °C)7 days86.6
Ambient (23 °C)14 days83.9

Data is analogous and represents the stability of allyl alcohol, not this compound.

Experimental Protocols

Protocol for Monitoring the Stability of this compound

This protocol outlines a procedure for the accelerated stability testing and routine monitoring of this compound, with a focus on peroxide formation.

1. Materials and Equipment:

  • This compound sample

  • Amber glass vials with PTFE-lined caps

  • Inert gas (Nitrogen or Argon)

  • Temperature-controlled storage chambers (e.g., 4 °C, 25 °C, 40 °C)

  • Potassium iodide (KI)

  • Glacial acetic acid

  • Starch solution (optional, for enhanced visualization)

  • UV-Vis spectrophotometer or commercial peroxide test strips

  • Gas chromatograph with a mass spectrometer (GC-MS) for purity analysis

2. Sample Preparation for Stability Study:

  • Aliquot the this compound into several amber glass vials.

  • Flush the headspace of each vial with an inert gas (e.g., nitrogen) for 1-2 minutes to displace oxygen.

  • Securely seal the vials with PTFE-lined caps.

  • Prepare a control set of vials to be stored under ideal conditions (e.g., refrigerated at 4 °C under inert gas).

  • Place the experimental sets of vials in storage chambers at different temperatures (e.g., 25 °C and 40 °C) and under different conditions (e.g., with and without exposure to light, with and without an inert headspace).

3. Peroxide Detection (Qualitative):

  • Prepare a fresh 10% (w/v) solution of potassium iodide in glacial acetic acid.

  • In a clean, dry test tube, add 1 mL of the this compound sample.

  • Add 1 mL of the freshly prepared KI/acetic acid solution.

  • Gently mix and observe for any color change. A yellow color indicates the presence of peroxides, while a brown color suggests a high concentration.

  • For enhanced sensitivity, a few drops of a starch indicator solution can be added. A blue-black color confirms the presence of peroxides.

4. Purity and Degradation Product Analysis (Quantitative):

  • At specified time points (e.g., 0, 1, 3, 6 months), retrieve a vial from each storage condition.

  • Analyze the sample using a validated GC-MS method to determine the purity of this compound and to identify and quantify any degradation products.[4]

  • A suitable internal standard should be used for accurate quantification.

5. Data Analysis and Reporting:

  • Record the results of the peroxide tests at each time point.

  • Plot the concentration of this compound as a function of time for each storage condition.

  • Calculate the degradation rate under each condition.

  • Summarize the findings in a stability report.

Visualizations

DegradationPathways Potential Degradation Pathways of this compound MBO This compound Peroxide Hydroperoxide Intermediate MBO->Peroxide O2, light, heat (Autoxidation) Polymer Polymer MBO->Polymer Heat, light, initiator Isomer Isomerized Product (e.g., 3-Methyl-2-buten-1-ol) MBO->Isomer Acid catalyst DegradationProducts Aldehydes, Ketones, etc. Peroxide->DegradationProducts Decomposition

Caption: Potential degradation pathways for this compound.

StabilityTestingWorkflow Workflow for Stability Testing of this compound cluster_prep Sample Preparation cluster_storage Storage Conditions cluster_analysis Analysis at Time Points (t=0, 1, 3, 6 mo) Aliquot Aliquot Sample Inert Inert Gas Purge Aliquot->Inert Seal Seal Vials Inert->Seal Condition1 4°C, Dark, Inert Seal->Condition1 Condition2 25°C, Dark Seal->Condition2 Condition3 40°C, Light Seal->Condition3 PeroxideTest Peroxide Test Condition1->PeroxideTest GCMS GC-MS Purity Analysis Condition1->GCMS Condition2->PeroxideTest Condition2->GCMS Condition3->PeroxideTest Condition3->GCMS DataAnalysis Data Analysis & Stability Assessment PeroxideTest->DataAnalysis GCMS->DataAnalysis

Caption: Experimental workflow for stability testing of this compound.

References

Technical Support Center: Byproduct Analysis in 3-Methyl-3-buten-1-ol Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive resource for troubleshooting and analyzing byproducts in the synthesis of 3-Methyl-3-buten-1-ol (MBO), also known as isoprenol.

Frequently Asked Questions (FAQs)

Q1: What are the most common byproducts in the synthesis of this compound via the Prins reaction?

A1: The Prins reaction between isobutylene (B52900) and formaldehyde (B43269) is the most common route to MBO. However, several side reactions can lead to the formation of various byproducts. The most frequently encountered byproducts include:

  • Isomers: 3-Methyl-2-buten-1-ol (prenol), the thermodynamically more stable isomer of MBO.[1]

  • Dioxane Derivatives: 4,4-Dimethyl-1,3-dioxane is a common cyclic ether byproduct.[2]

  • Pyran Derivatives: 4-Methyl-3,6-dihydro-2H-pyran and 4-methylenetetrahydro-2H-pyran can also be formed through secondary reactions.

  • Dehydration Products: Isoprene (B109036) can be formed by the dehydration of MBO, particularly at higher temperatures.

  • Alcohols: Tert-butanol can be present, sometimes used as a solvent or formed under certain conditions.

Q2: How does the choice of catalyst influence byproduct formation?

A2: The catalyst plays a crucial role in the selectivity of the Prins reaction.

  • Brønsted acids (e.g., sulfuric acid, p-toluenesulfonic acid) can promote the formation of a wider range of byproducts, including ethers and polymers, due to their strong protonating ability.

  • Lewis acids (e.g., SnCl₄, ZnCl₂) can offer higher selectivity towards MBO by activating the formaldehyde carbonyl group. However, strong Lewis acids can also promote side reactions.[2]

  • Heterogeneous catalysts , such as zeolites (e.g., H-ZSM-5), are often favored for their shape selectivity, which can suppress the formation of larger byproducts and enhance the yield of MBO.[3][4]

Q3: What analytical techniques are best suited for identifying and quantifying byproducts in my MBO reaction mixture?

A3: Gas Chromatography-Mass Spectrometry (GC-MS) is the most powerful and commonly used technique for this purpose.[5]

  • Gas Chromatography (GC) separates the volatile components of your reaction mixture based on their boiling points and interactions with the stationary phase of the column.

  • Mass Spectrometry (MS) provides structural information about each separated component by analyzing its mass-to-charge ratio after ionization, allowing for confident identification of byproducts.

For quantitative analysis, Gas Chromatography with Flame Ionization Detection (GC-FID) is a robust and reliable method.[6]

Troubleshooting Guide

Problem Potential Cause Suggested Solution
Low Yield of this compound 1. Suboptimal Reaction Temperature: Temperature is too low for sufficient reaction rate or too high, favoring byproduct formation.1. Optimize the reaction temperature. Lower temperatures often favor the desired product in the Prins reaction.
2. Inactive or Inappropriate Catalyst: The catalyst may be deactivated or not suitable for the desired transformation.2. Ensure the catalyst is active. Consider screening different acid catalysts (Lewis vs. Brønsted, heterogeneous) to improve selectivity.
3. Presence of Water: Water can interfere with the reaction, leading to the formation of 1,3-diols.3. Conduct the reaction under anhydrous conditions.
High Levels of 4,4-Dimethyl-1,3-dioxane 1. Excess Formaldehyde: A high concentration of formaldehyde can favor the formation of the dioxane derivative.1. Adjust the stoichiometry to use a smaller excess or a 1:1 ratio of formaldehyde to isobutylene.
2. Low Reaction Temperature: In some cases, lower temperatures can favor the formation of the thermodynamically stable dioxane.2. Carefully increase the reaction temperature while monitoring the product distribution by GC.
Significant Isoprene Formation 1. High Reaction Temperature: The dehydration of MBO to isoprene is favored at elevated temperatures.1. Lower the reaction temperature to minimize dehydration.
2. Strongly Acidic Catalyst: Strong Brønsted acids can promote elimination reactions.2. Use a milder acid catalyst or a heterogeneous catalyst with controlled acidity.
Presence of Isomeric 3-Methyl-2-buten-1-ol (Prenol) 1. Thermodynamic Control: Prenol is the more stable isomer and its formation can be favored under conditions that allow for equilibrium.1. Use kinetic control (lower temperature, shorter reaction time) to favor the formation of the initial product, MBO.
2. Catalyst-Mediated Isomerization: Some catalysts can promote the isomerization of MBO to prenol.2. Screen for a catalyst that minimizes isomerization.

Data on Byproduct Formation

The selectivity for this compound is highly dependent on the reaction conditions and the catalyst employed. The following table summarizes representative data on byproduct distribution under different catalytic systems.

Catalyst Solvent Temperature (°C) Formaldehyde Conversion (%) Selectivity for this compound (%) Major Byproducts and Selectivity (%) Reference
CsH₂PO₄/HZSM-5Supercritical CO₂18510093.633-Methyl-2-buten-1-ol (1.74), Tert-butanol (3.06), 4-Methyl-3,6-dihydro-2H-pyran (1.26), 4-Methylenetetrahydro-2H-pyran (0.55)[7]
H-ZSM-5 (Si/Al=25)1,4-Dioxane7544.394.9Isoprene (5.1)[3]
H-ZSM-5 (Si/Al=140)1,4-Dioxane7549.889.8Isoprene (10.2)[3]
H-beta1,4-Dioxane7518.004,4-dimethyl-1,3-dioxane (55.9), Isoprene (44.1)[3]

Experimental Protocols

Protocol 1: Synthesis of this compound via Prins Reaction with HZSM-5 Catalyst

This protocol is adapted from literature procedures for the synthesis of MBO using a solid acid catalyst.[7]

Materials:

  • Paraformaldehyde

  • Isobutylene

  • HZSM-5 catalyst

  • Supercritical CO₂ (or an appropriate organic solvent like tert-butanol)

  • High-pressure autoclave reactor with stirrer

  • Gas chromatography (GC) system for analysis

Procedure:

  • Catalyst Activation: The HZSM-5 catalyst is activated by calcination at high temperature (e.g., 550°C) to remove any adsorbed water or organic impurities.

  • Reactor Charging: The autoclave reactor is charged with the activated HZSM-5 catalyst and paraformaldehyde.

  • Reactant Addition: The reactor is sealed and purged with an inert gas. A known amount of isobutylene is then introduced into the reactor.

  • Solvent Introduction: Supercritical CO₂ is pumped into the reactor to the desired pressure.

  • Reaction: The reactor is heated to the desired temperature (e.g., 185°C) and the reaction mixture is stirred for a set period.

  • Quenching and Product Recovery: After the reaction is complete, the reactor is cooled, and the pressure is carefully released. The liquid product is collected.

  • Purification: The crude product is purified by fractional distillation to isolate this compound.

Protocol 2: GC-MS Analysis of Reaction Mixture

This protocol provides a general guideline for the analysis of the MBO reaction mixture.[6][8]

Instrumentation:

  • Gas Chromatograph coupled to a Mass Spectrometer (GC-MS)

  • Capillary column suitable for the analysis of volatile organic compounds (e.g., DB-5ms or equivalent)

Sample Preparation:

  • A small aliquot of the crude reaction mixture is diluted with a suitable solvent (e.g., dichloromethane (B109758) or ethyl acetate).

  • An internal standard (e.g., n-butanol) can be added for quantitative analysis.

  • The diluted sample is filtered through a 0.45 µm syringe filter before injection.

GC-MS Conditions (Example):

  • Injector Temperature: 250°C

  • Oven Program:

    • Initial temperature: 50°C, hold for 2 minutes

    • Ramp: 10°C/min to 200°C

    • Hold: 5 minutes at 200°C

  • Carrier Gas: Helium

  • MS Ionization: Electron Ionization (EI) at 70 eV

  • Mass Range: m/z 35-350

Data Analysis:

  • The separated components are identified by comparing their mass spectra with a reference library (e.g., NIST).

  • For quantitative analysis, a calibration curve is generated using standards of known concentrations of MBO and the identified byproducts.

Visualizations

Synthesis_and_Byproduct_Pathway Isobutylene Isobutylene Carbocation Carbocation Intermediate Isobutylene->Carbocation Acid Catalyst Formaldehyde Formaldehyde Formaldehyde->Carbocation Acid Catalyst MBO This compound (MBO) Prenol 3-Methyl-2-buten-1-ol (Prenol) MBO->Prenol Isomerization Isoprene Isoprene MBO->Isoprene Dehydration (High Temp) Pyran Pyran Derivatives MBO->Pyran + Formaldehyde (Secondary Reaction) Carbocation->MBO Deprotonation Dioxane 4,4-Dimethyl-1,3-dioxane Carbocation->Dioxane + Formaldehyde PrinsReaction Prins Reaction Troubleshooting_Workflow Start Low Yield or Purity of MBO Analysis Analyze Reaction Mixture by GC-MS Start->Analysis HighByproducts High Concentration of Byproducts? Analysis->HighByproducts LowConversion Low Conversion of Starting Materials? Analysis->LowConversion HighByproducts->LowConversion No OptimizeConditions Optimize Reaction Conditions (Temperature, Time, Stoichiometry) HighByproducts->OptimizeConditions Yes ChangeCatalyst Screen Different Catalysts (e.g., Heterogeneous, Milder Acid) HighByproducts->ChangeCatalyst Yes CheckPurity Check Purity of Starting Materials and Solvent LowConversion->CheckPurity Yes IncreaseCatalyst Increase Catalyst Loading or Temperature LowConversion->IncreaseCatalyst Yes OptimizeConditions->Analysis ChangeCatalyst->Analysis CheckPurity->Analysis IncreaseCatalyst->Analysis

References

Technical Support Center: Optimizing the Prins Reaction

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address specific challenges encountered when optimizing temperature and pressure in the Prins reaction.

Frequently Asked Questions (FAQs)

Q1: What is the general effect of temperature on the Prins reaction?

Temperature is a critical parameter that significantly influences the product distribution in a Prins reaction. Generally, lower temperatures (ranging from -78°C to room temperature) favor the formation of cyclic products like tetrahydropyrans and dioxanes.[1][2] Conversely, higher temperatures (often above 70°C) tend to promote the formation of allylic alcohols through an elimination pathway.[3] High temperatures can also lead to polymerization and the formation of unidentified byproducts.[1]

Q2: How does pressure influence the outcome of the Prins reaction?

The influence of pressure on the Prins reaction is less commonly documented than temperature. Most Prins reactions are conducted at atmospheric pressure. Pressure may become a significant variable when gaseous reactants, such as formaldehyde (B43269) or isobutylene, are used, as it can affect their concentration in the reaction mixture. In such cases, conducting the reaction in a sealed vessel under autogenous pressure is common. However, systematic studies on the effect of a wide range of pressures on yield and selectivity are not extensively reported in the literature.

Q3: My reaction is producing a low yield of the desired tetrahydropyran (B127337). What should I do?

Low yields of the desired tetrahydropyran can be due to several factors. If the reaction is incomplete, consider increasing the reaction time or switching to a more active catalyst.[2] If side reactions are dominating, lowering the reaction temperature can favor the cyclization pathway over elimination.[2] Also, ensure that the reaction is conducted under anhydrous conditions, as the presence of water can lead to the formation of 1,3-diols instead of the cyclized ether.[1]

Q4: I am observing significant formation of allylic alcohols. How can I minimize this side product?

The formation of allylic alcohols is favored at higher temperatures and in the absence of a suitable nucleophile to trap the carbocation intermediate.[1] To minimize this side product, try running the reaction at a lower temperature.[2] Ensuring the presence of a nucleophile, such as water or acetic acid if a 1,3-diol or its ester is a tolerable alternative, can also prevent the elimination reaction that leads to allylic alcohols.[1]

Q5: What is the cause of dioxane formation and how can it be controlled?

Dioxanes are typically formed when an excess of an aldehyde, particularly formaldehyde, is used at low reaction temperatures.[1] The carbocation intermediate is trapped by a second molecule of the aldehyde, leading to the formation of the 1,3-dioxane.[1] To control this, use a stoichiometric amount of the aldehyde relative to the alkene. If dioxane formation persists, a moderate increase in temperature might be necessary, though this needs to be balanced against the potential for increased allylic alcohol formation.

Troubleshooting Guide

Problem Potential Cause Recommended Solution
Low Conversion 1. Insufficient Catalyst Activity: The chosen Lewis or Brønsted acid is not strong enough. 2. Low Reaction Temperature: The temperature is too low for the reaction to proceed at a reasonable rate.1. Switch to a stronger acid catalyst (e.g., from InCl₃ to SnCl₄). 2. Gradually increase the reaction temperature in increments of 10°C while monitoring the reaction progress.
Low Selectivity for Tetrahydropyran 1. High Reaction Temperature: Elevated temperatures favor the elimination pathway to form allylic alcohols.[2] 2. Presence of Water: Water can act as a nucleophile, leading to the formation of 1,3-diols.[1]1. Decrease the reaction temperature. For some systems, temperatures as low as -78°C may be optimal.[1] 2. Conduct the reaction under strict anhydrous conditions using dried solvents and reagents.
Formation of Dioxane Byproduct 1. Excess Aldehyde: An excess of the aldehyde reactant, especially formaldehyde, promotes dioxane formation.[1] 2. Low Reaction Temperature: Very low temperatures can favor the trapping of the carbocation by a second aldehyde molecule.[1]1. Use a 1:1 stoichiometry of the alkene and aldehyde. 2. Cautiously increase the reaction temperature.
Polymerization of Starting Material 1. Highly Acidic Conditions: A very strong acid catalyst can induce polymerization of the alkene. 2. High Reaction Temperature: High temperatures can accelerate polymerization.[1]1. Use a milder Lewis acid or a lower concentration of the Brønsted acid. 2. Perform the reaction at a lower temperature.
Complex Mixture of Unidentified Byproducts 1. Degradation of Reactants or Products: The reaction conditions may be too harsh.1. Lower the reaction temperature and shorten the reaction time. 2. Use a more selective catalyst.

Quantitative Data on Reaction Parameters

The following table provides illustrative data on how temperature can affect the product distribution in a generic Prins reaction between an alkene and an aldehyde. Note that the optimal conditions are highly substrate-dependent.

Temperature (°C) Pressure (atm) Conversion (%) Selectivity for Tetrahydropyran (%) Selectivity for Allylic Alcohol (%) Selectivity for 1,3-Diol (%)
-2016585105
018075205
25 (Room Temp.)19560355
501>9940555
801>9915805

This data is representative and compiled from general trends described in the literature. Actual results will vary based on the specific reactants, catalyst, and solvent used.

Experimental Protocols

General Protocol for Optimizing Temperature in a Prins Reaction

This protocol outlines a general procedure for determining the optimal temperature for a Prins cyclization to form a tetrahydropyran.

  • Reaction Setup:

    • To a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a thermometer, and a nitrogen inlet, add the alkene (1.0 eq) and the anhydrous solvent (e.g., dichloromethane).

    • Cool the solution to the initial screening temperature (e.g., -20°C) using a suitable cooling bath.

  • Addition of Reagents:

    • In a separate flame-dried flask, prepare a solution of the aldehyde (1.1 eq) in the anhydrous solvent.

    • Slowly add the Lewis acid catalyst (e.g., SnCl₄, 0.1 eq) to the cooled alkene solution, ensuring the temperature does not rise significantly.

    • Add the aldehyde solution dropwise to the reaction mixture over 15-20 minutes.

  • Reaction Monitoring and Workup:

    • Stir the reaction at the set temperature and monitor its progress by TLC or GC-MS at regular intervals (e.g., every hour).

    • Once the reaction is complete (or after a predetermined time), quench the reaction by adding a saturated aqueous solution of sodium bicarbonate.

    • Allow the mixture to warm to room temperature, separate the organic layer, and extract the aqueous layer with the solvent.

    • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Analysis and Optimization:

    • Analyze the crude product mixture by ¹H NMR or GC to determine the conversion and the ratio of products (tetrahydropyran, allylic alcohol, etc.).

    • Repeat the experiment at different temperatures (e.g., 0°C, 25°C, 50°C) to identify the optimal temperature for maximizing the yield of the desired product.

Visualizing Reaction Pathways and Workflows

Prins Reaction Pathways

G Prins Reaction Pathways Reactants Alkene + Aldehyde Oxocarbenium Oxocarbenium Ion Reactants->Oxocarbenium  Acid Catalyst Carbocation Carbocation Intermediate Oxocarbenium->Carbocation  Electrophilic Addition Tetrahydropyran Tetrahydropyran (Cyclization) Carbocation->Tetrahydropyran  Low Temp  Anhydrous AllylicAlcohol Allylic Alcohol (Elimination) Carbocation->AllylicAlcohol  High Temp Diol 1,3-Diol (Nucleophilic Trapping) Carbocation->Diol  + H2O Dioxane 1,3-Dioxane (Trapping by Aldehyde) Carbocation->Dioxane  Excess Aldehyde  Low Temp

Caption: Possible pathways of the Prins reaction intermediate.

Experimental Workflow for Temperature Optimization

G Workflow for Temperature Optimization Setup Reaction Setup (Alkene, Solvent, N2) Cooling Cool to T1 (e.g., -20°C) Setup->Cooling Addition Add Catalyst and Aldehyde Cooling->Addition Reaction Stir and Monitor (TLC/GC-MS) Addition->Reaction Workup Quench and Extract Reaction->Workup Analysis Analyze Product Ratio Workup->Analysis Decision Optimal? Analysis->Decision Repeat Repeat at T2, T3... Decision->Repeat  No End Optimized Protocol Decision->End  Yes Repeat->Cooling

Caption: A systematic approach to optimizing reaction temperature.

References

Validation & Comparative

A Comparative Guide to the Reactivity of 3-Methyl-3-buten-1-ol and 3-Methyl-2-buten-1-ol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the chemical reactivity of two C5 isomeric alkenols: 3-methyl-3-buten-1-ol (isoprenol) and 3-methyl-2-buten-1-ol (B147165) (prenol). A thorough understanding of their distinct reactivity profiles is essential for their strategic application in organic synthesis, particularly in the development of pharmaceuticals, fragrances, and other fine chemicals. This document outlines the key differences in their behavior towards oxidation, esterification, and electrophilic addition, supported by experimental data and detailed methodologies.

Structural and Electronic Differences

The differing reactivity of isoprenol and prenol is a direct consequence of the position of the carbon-carbon double bond relative to the hydroxyl group.[1]

  • This compound (Isoprenol): As a primary homoallylic alcohol, isoprenol possesses a terminal, disubstituted double bond. This double bond is less sterically hindered and more accessible to reagents.[1] Industrially, isoprenol often serves as a precursor to the more thermodynamically stable prenol.[1]

  • 3-Methyl-2-buten-1-ol (Prenol): Prenol is a primary allylic alcohol with an internal, trisubstituted double bond.[1] This double bond is more electron-rich and thermodynamically stable than the terminal double bond in isoprenol, though it is more sterically hindered.[1] The proximity of the double bond to the hydroxyl group can lead to electronic interactions that influence its reactivity.[1]

Figure 1: Structural comparison of Isoprenol and Prenol.

Comparative Reactivity Data

The following tables summarize the key differences in reactivity between isoprenol and prenol in various chemical transformations.

Table 1: Comparison of Oxidation Reactivity

ReactionReagent/ConditionsThis compound (Isoprenol)3-Methyl-2-buten-1-ol (Prenol)Key Observations
Gas-Phase Oxidation with OH RadicalsRelative kinetic technique, 298 KRate Constant (k): 10.04 ± 0.78 x 10⁻¹¹ cm³ molecule⁻¹ s⁻¹Rate Constant (k): 14.55 ± 0.93 x 10⁻¹¹ cm³ molecule⁻¹ s⁻¹Prenol exhibits a higher rate constant, indicating greater reactivity towards OH radicals in the gas phase.
Swern Oxidation(COCl)₂, DMSO, Et₃N, -78 °CExpected to yield 3-methyl-3-butenalExpected to yield 3-methyl-2-butenal (B57294) (prenal)Both are primary alcohols and are readily oxidized under Swern conditions.
Pyrolysis/High-Temp OxidationJet-stirred reactor, 500-1100 KPredominantly undergoes a unimolecular retro-ene reaction to yield formaldehyde (B43269) and isobutene.[1]Dominated by complex radical-mediated pathways.[1]The different substitution of the double bond leads to fundamentally different decomposition pathways at high temperatures.

Table 2: Comparison of Esterification Reactivity

ReactionReagent/ConditionsThis compound (Isoprenol)3-Methyl-2-buten-1-ol (Prenol)Key Observations
Fischer EsterificationAcetic acid, H₂SO₄ catalyst, refluxExpected to form 3-methyl-3-butenyl acetate (B1210297)Expected to form 3-methyl-2-butenyl (B1208987) acetate (prenyl acetate)Both are primary alcohols and undergo esterification. Isoprenol may react slightly faster with bulky reagents due to the less hindered hydroxyl group.[1]

Table 3: Comparison of Electrophilic Addition Reactivity

ReactionReagent/ConditionsThis compound (Isoprenol)3-Methyl-2-buten-1-ol (Prenol)Key Observations
HydrobrominationHBrForms 3-bromo-3-methyl-1-butanolForms 2-bromo-3-methyl-1-butanolPrenol is predicted to react faster due to the more electron-rich, trisubstituted double bond which forms a more stable tertiary carbocation intermediate.[1] Both reactions follow Markovnikov's rule.
BrominationBr₂ in CCl₄Decolorizes bromine solutionDecolorizes bromine solutionThe rate of decolorization is expected to be faster for prenol, indicating higher reactivity of its double bond towards electrophilic bromine.[1]

Experimental Protocols

Comparative Oxidation: Swern Oxidation

This protocol describes the oxidation of a primary alcohol to an aldehyde using Swern conditions and is applicable to both isoprenol and prenol.

Materials:

Procedure:

  • To a flame-dried, three-necked round-bottom flask under an inert atmosphere (e.g., nitrogen), add anhydrous DCM and cool to -78 °C using a dry ice/acetone bath.

  • Slowly add oxalyl chloride to the cooled DCM with stirring.

  • Add a solution of DMSO in anhydrous DCM dropwise, maintaining the temperature below -60 °C. Stir for 15 minutes.

  • Add a solution of the alcohol (isoprenol or prenol) in anhydrous DCM dropwise, ensuring the internal temperature remains below -60 °C. Stir for 45 minutes at -78 °C.

  • Add triethylamine dropwise to quench the reaction.

  • Remove the cooling bath and allow the reaction mixture to warm to room temperature.

  • Add water to the reaction mixture and transfer to a separatory funnel.

  • Extract the aqueous layer multiple times with DCM.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude aldehyde.

  • The product can be purified by flash column chromatography.

Swern_Oxidation_Workflow cluster_Preparation Reagent Preparation and Activation cluster_Reaction Oxidation Reaction cluster_Workup Workup and Purification Oxalyl_Chloride_in_DCM Oxalyl Chloride in DCM at -78°C DMSO_Addition Add DMSO Oxalyl_Chloride_in_DCM->DMSO_Addition Activation Formation of Electrophilic Sulfur Species DMSO_Addition->Activation Alcohol_Addition Add Isoprenol or Prenol Activation->Alcohol_Addition Alkoxysulfonium_Salt Formation of Alkoxysulfonium Salt Alcohol_Addition->Alkoxysulfonium_Salt Base_Addition Add Triethylamine Alkoxysulfonium_Salt->Base_Addition Product_Formation Aldehyde Formation Base_Addition->Product_Formation Quench Quench with Water Product_Formation->Quench Extraction Extraction with DCM Quench->Extraction Purification Purification Extraction->Purification

Figure 2: Experimental workflow for the Swern oxidation.
Comparative Esterification: Fischer Esterification

This protocol outlines the acid-catalyzed esterification of an alcohol with a carboxylic acid and is applicable to both isoprenol and prenol.

Materials:

  • This compound or 3-Methyl-2-buten-1-ol

  • Glacial acetic acid

  • Concentrated sulfuric acid (catalyst)

  • Toluene

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate

Procedure:

  • In a round-bottom flask equipped with a magnetic stirrer and a Dean-Stark apparatus, combine the alcohol, glacial acetic acid, and toluene.

  • Carefully add a catalytic amount of concentrated sulfuric acid.

  • Heat the mixture to reflux. Water will begin to collect in the Dean-Stark trap as an azeotrope with toluene.

  • Continue refluxing until no more water is collected. The reaction progress can be monitored by TLC or GC.

  • Cool the reaction mixture to room temperature.

  • Transfer the mixture to a separatory funnel and wash with saturated sodium bicarbonate solution to neutralize the acid catalyst and excess acetic acid.

  • Wash the organic layer with brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude ester.

  • The product can be purified by distillation.

Comparative Electrophilic Addition: Bromination

This qualitative experiment can be adapted for quantitative analysis to compare the reactivity of the double bonds in isoprenol and prenol.

Materials:

  • This compound

  • 3-Methyl-2-buten-1-ol

  • Solution of bromine in carbon tetrachloride (or another inert solvent)

  • UV-Vis spectrophotometer (for quantitative analysis)

Procedure (Qualitative):

  • Prepare dilute solutions of isoprenol and prenol in carbon tetrachloride in separate test tubes.

  • To each test tube, add the bromine solution dropwise and observe the rate of decolorization of the reddish-brown bromine.

  • A faster disappearance of the color indicates a more reactive double bond.

Procedure (Quantitative):

  • The reaction can be monitored using a UV-Vis spectrophotometer by following the disappearance of the bromine absorbance at its λmax.

  • By measuring the initial rate of disappearance of the bromine absorbance for both isoprenol and prenol under identical concentrations and temperatures, a quantitative comparison of their reactivities can be obtained.[1]

Electrophilic_Addition_Mechanism cluster_Prenol Prenol Reactivity cluster_Isoprenol Isoprenol Reactivity Alkene_HBr Alkene (Isoprenol or Prenol) + HBr Carbocation_Intermediate Formation of Tertiary Carbocation Intermediate (Rate-Determining Step) Alkene_HBr->Carbocation_Intermediate Electrophilic attack of π bond on H Nucleophilic_Attack Nucleophilic Attack by Br⁻ Carbocation_Intermediate->Nucleophilic_Attack Product Alkyl Halide Product Nucleophilic_Attack->Product Prenol_Note More substituted, electron-rich double bond. Faster formation of a more stable carbocation. Isoprenol_Note Less substituted terminal double bond. Slower formation of carbocation.

References

Differentiating Isoprenol and Prenol: A Comparative Guide to Analytical Techniques

Author: BenchChem Technical Support Team. Date: December 2025

In the realms of chemical research, drug development, and materials science, the precise identification of isomeric compounds is paramount. Isomers, molecules sharing the same chemical formula but exhibiting different structural arrangements, can possess markedly distinct physical, chemical, and biological properties. This guide provides a comprehensive comparison of analytical techniques used to differentiate two common C5H10O isomers: 3-methyl-3-buten-1-ol (Isoprenol) and 3-methyl-2-buten-1-ol (B147165) (Prenol). We will delve into the application of Gas Chromatography-Mass Spectrometry (GC-MS), Nuclear Magnetic Resonance (NMR) Spectroscopy, and Infrared (IR) Spectroscopy, presenting supporting experimental data and detailed protocols for each method.

At a Glance: Key Differentiators

The primary structural difference between Isoprenol and Prenol lies in the position of the carbon-carbon double bond, which significantly influences their spectroscopic and chromatographic behavior. Isoprenol features a terminal double bond, while Prenol has an internal double bond. This seemingly subtle distinction gives rise to unique fingerprints in their analytical data, allowing for their unambiguous identification.

Comparative Data Summary

The following tables summarize the key quantitative data obtained from GC-MS, NMR, and IR spectroscopy, highlighting the distinct characteristics of Isoprenol and Prenol.

Table 1: Gas Chromatography-Mass Spectrometry (GC-MS) Data

CompoundTypical Retention Time (min)Molecular Ion (m/z)Key Fragment Ions (m/z) and Interpretation
This compound (Isoprenol)Varies with conditions8656 (base peak, McLafferty rearrangement), 41, 68
3-Methyl-2-buten-1-ol (Prenol)Varies with conditions8671 (base peak, [M-15]+, loss of CH3), 41, 68[1]

Note: Retention times are highly dependent on the GC column, temperature program, and carrier gas flow rate. The values presented are for illustrative purposes.

Table 2: ¹H and ¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy Data (in CDCl₃)

Compound¹H NMR (δ, ppm)¹³C NMR (δ, ppm)
This compound (Isoprenol)~4.8 (s, 2H, =CH₂), ~3.7 (t, 2H, -CH₂OH), ~2.3 (t, 2H, -CH₂-), ~1.7 (s, 3H, -CH₃)[2]~144 (C), ~112 (=CH₂), ~61 (-CH₂OH), ~41 (-CH₂-), ~22 (-CH₃)[2]
3-Methyl-2-buten-1-ol (Prenol)~5.4 (t, 1H, =CH-), ~4.1 (d, 2H, -CH₂OH), ~1.7 (s, 6H, 2 x -CH₃)[2]~138 (C), ~123 (=CH), ~60 (-CH₂OH), ~26 (-CH₃), ~18 (-CH₃)[2]

Table 3: Infrared (IR) Spectroscopy Data (cm⁻¹)

CompoundO-H Stretch (broad)C-H Stretch (sp²)C=C StretchC-O Stretch
This compound (Isoprenol)~3340[2]~3080[2]~1650[2]~1045[2]
3-Methyl-2-buten-1-ol (Prenol)~3330[2]~3040[2]~1675[2]~1005[2]

Experimental Protocols

Detailed methodologies for the key analytical techniques are provided below. These protocols serve as a starting point and may require optimization based on the specific instrumentation and sample matrix.

Gas Chromatography-Mass Spectrometry (GC-MS)

Objective: To separate the isomers based on their volatility and boiling points and to identify them based on their unique mass spectral fragmentation patterns.

Instrumentation:

  • Gas Chromatograph (GC) coupled to a Mass Spectrometer (MS) with an electron ionization (EI) source.

  • Capillary column: A mid-polarity column such as a DB-624 or equivalent (e.g., 30 m x 0.25 mm ID, 1.4 µm film thickness) is recommended.

Sample Preparation:

  • Prepare a dilute solution of the sample (or a mixture of isomers) in a volatile solvent such as dichloromethane (B109758) or methanol (B129727) (e.g., 100 ppm).

  • For complex matrices, consider headspace solid-phase microextraction (SPME) for selective extraction of the volatile alcohols.

GC-MS Parameters:

  • Inlet Temperature: 250 °C

  • Injection Volume: 1 µL (split or splitless mode depending on concentration)

  • Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min)

  • Oven Temperature Program:

    • Initial temperature: 50 °C, hold for 2 minutes

    • Ramp: 10 °C/min to 200 °C

    • Hold: 5 minutes at 200 °C

  • MS Parameters:

    • Ionization Mode: Electron Ionization (EI) at 70 eV

    • Source Temperature: 230 °C

    • Quadrupole Temperature: 150 °C

    • Scan Range: m/z 35-200

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To elucidate the chemical structure of the isomers by analyzing the chemical environment of the hydrogen (¹H) and carbon (¹³C) nuclei.

Instrumentation:

  • NMR Spectrometer (e.g., 400 MHz or higher)

Sample Preparation:

  • Dissolve 5-10 mg of the purified isomer in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃).

  • Add a small amount of tetramethylsilane (B1202638) (TMS) as an internal standard (δ = 0.00 ppm).

¹H NMR Acquisition Parameters:

  • Pulse Sequence: Standard single-pulse experiment

  • Number of Scans: 8-16

  • Relaxation Delay: 1-2 seconds

  • Spectral Width: 0-12 ppm

¹³C NMR Acquisition Parameters:

  • Pulse Sequence: Proton-decoupled pulse sequence

  • Number of Scans: 128 or more, depending on concentration

  • Relaxation Delay: 2-5 seconds

  • Spectral Width: 0-150 ppm

Infrared (IR) Spectroscopy

Objective: To identify the functional groups present in the isomers based on their characteristic vibrational frequencies.

Instrumentation:

  • Fourier Transform Infrared (FTIR) Spectrometer, typically equipped with an Attenuated Total Reflectance (ATR) accessory.

Sample Preparation (ATR):

  • Ensure the ATR crystal (e.g., diamond) is clean.

  • Place a single drop of the neat liquid sample directly onto the crystal.

FTIR Acquisition Parameters:

  • Mode: Attenuated Total Reflectance (ATR)

  • Scans: 16-32

  • Resolution: 4 cm⁻¹

  • Spectral Range: 4000-600 cm⁻¹

Visualizing the Analytical Workflows

The following diagrams, created using the DOT language, illustrate the experimental workflows and the logical relationships between the analytical techniques.

GCMS_Workflow cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Interpretation Sample Liquid Sample Dilution Dilution in Volatile Solvent Sample->Dilution Injection Injection Dilution->Injection GC_Separation GC Separation (Based on Volatility) Injection->GC_Separation Ionization EI Ionization GC_Separation->Ionization Mass_Analysis Mass Analysis (m/z) Ionization->Mass_Analysis Detection Detection Mass_Analysis->Detection Retention_Time Retention Time Detection->Retention_Time Fragmentation_Pattern Fragmentation Pattern Detection->Fragmentation_Pattern Identification Isomer Identification Retention_Time->Identification Fragmentation_Pattern->Identification

GC-MS Experimental Workflow

NMR_Workflow cluster_prep Sample Preparation cluster_analysis NMR Analysis cluster_data Data Interpretation Sample Purified Isomer Dissolution Dissolution in Deuterated Solvent Sample->Dissolution Magnetic_Field Placement in Magnetic Field Dissolution->Magnetic_Field RF_Pulse Radiofrequency Pulse Magnetic_Field->RF_Pulse Signal_Acquisition Signal Acquisition (FID) RF_Pulse->Signal_Acquisition FT Fourier Transform Signal_Acquisition->FT Spectrum NMR Spectrum FT->Spectrum Chemical_Shifts Chemical Shifts Spectrum->Chemical_Shifts Splitting_Patterns Splitting Patterns Spectrum->Splitting_Patterns Structure_Elucidation Structure Elucidation Chemical_Shifts->Structure_Elucidation Splitting_Patterns->Structure_Elucidation

NMR Spectroscopy Experimental Workflow

Analytical_Comparison cluster_techniques Analytical Techniques cluster_principles Differentiation Principle Isomers Isoprenol vs. Prenol (C5H10O) GCMS GC-MS Isomers->GCMS NMR NMR Spectroscopy Isomers->NMR IR IR Spectroscopy Isomers->IR GCMS_Principle Separation by Volatility & Unique Fragmentation GCMS->GCMS_Principle NMR_Principle Distinct Chemical Environments of Nuclei (¹H, ¹³C) NMR->NMR_Principle IR_Principle Characteristic Vibrational Frequencies of Functional Groups IR->IR_Principle

References

A Comparative Analysis of Catalytic Systems for the Synthesis of 3-Methyl-3-buten-1-ol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of various catalytic systems for the synthesis of 3-Methyl-3-buten-1-ol, an important intermediate in the production of pharmaceuticals, fragrances, and agrochemicals. The primary focus is on the Prins reaction between isobutene and formaldehyde (B43269), a key pathway to this C5 alcohol. This document outlines the performance of different catalysts, supported by experimental data, and provides detailed methodologies for the cited experiments.

Performance Comparison of Catalytic Systems

The synthesis of this compound is predominantly achieved through the acid-catalyzed Prins reaction of isobutene and formaldehyde. The choice of catalyst significantly influences the yield, selectivity, and overall efficiency of this process. This section compares the performance of several prominent catalytic systems.

Catalyst SystemReactantsSolventTemperature (°C)Pressure (MPa)Reaction Time (h)Formaldehyde Conversion (%)This compound Yield (%)Selectivity (%)Reference
HZSM-5 (Si/Al=40) Isobutene, Formaldehydet-Butanol150--43.8-80.0[1]
CsH₂PO₄/HZSM-5 Isobutene, ParaformaldehydeSupercritical CO₂1803.5 (CO₂)4--High (not specified)[2]
Immobilized SnCl₄ on SiO₂ Isobutene, ParaformaldehydeDioxane1002.23>99.055.0>98.0[3]
Two-Step (Catalyst-Free) Isobutene, Paraformaldehyde, Acetic AcidNone1201.28-87.4 (overall)-[4]

Note: The data presented is compiled from different studies, and direct comparison may be limited due to variations in experimental conditions.

Reaction Pathway and Experimental Workflow

The synthesis of this compound via the Prins reaction involves the electrophilic addition of formaldehyde to isobutene, catalyzed by an acid. The general workflow for comparing catalyst performance follows a standardized procedure from catalyst preparation to product analysis.

ReactionPathway cluster_reactants Reactants cluster_catalyst Catalyst cluster_intermediates Intermediates cluster_product Product Isobutene Isobutene Carbocation Tertiary Carbocation Isobutene->Carbocation Formaldehyde Formaldehyde Oxonium Protonated Formaldehyde Formaldehyde->Oxonium Catalyst H⁺ Catalyst->Oxonium Oxonium->Carbocation MBO This compound Carbocation->MBO

Caption: Acid-catalyzed Prins reaction pathway for this compound synthesis.

ExperimentalWorkflow cluster_prep Preparation cluster_reaction Reaction cluster_analysis Analysis cluster_purification Purification cat_prep Catalyst Preparation reactor High-Pressure Reactor cat_prep->reactor react_prep Reactant & Solvent Preparation react_prep->reactor sampling Reaction Sampling reactor->sampling workup Product Work-up reactor->workup gcms GC-MS Analysis sampling->gcms data Data Processing (Yield, Selectivity) gcms->data purify Distillation workup->purify

Caption: General experimental workflow for catalyst comparison.

Experimental Protocols

Detailed methodologies for the synthesis of this compound using different catalytic systems are provided below.

Protocol 1: Synthesis using HZSM-5 Catalyst[1]

1. Materials:

  • H-ZSM-5 (Si/Al ratio = 40)

  • Paraformaldehyde

  • Isobutene

  • tert-Butanol (solvent)

2. Equipment:

  • High-pressure autoclave reactor with magnetic stirring

  • Temperature and pressure controllers

  • Gas inlet and outlet system

  • Product collection system

3. Procedure:

  • Catalyst Activation: The H-ZSM-5 catalyst is calcined in air at 550°C for 5 hours prior to use.

  • Reactor Charging: The autoclave is charged with paraformaldehyde, tert-butanol, and the activated H-ZSM-5 catalyst.

  • Reaction Execution: The reactor is sealed, purged with nitrogen, and then pressurized with isobutene. The reaction mixture is heated to 150°C and stirred for the desired reaction time.

  • Product Analysis: The reaction products are analyzed by gas chromatography (GC) using a flame ionization detector (FID) and a suitable capillary column. Product identification is confirmed by gas chromatography-mass spectrometry (GC-MS).

Protocol 2: Synthesis using CsH₂PO₄/HZSM-5 Catalyst[2]

1. Materials:

  • HZSM-5

  • Cesium dihydrogen phosphate (B84403) (CsH₂PO₄)

  • Paraformaldehyde

  • Isobutene

  • Supercritical CO₂ (solvent)

2. Catalyst Preparation:

  • HZSM-5 is impregnated with an aqueous solution of CsH₂PO₄.

  • The impregnated catalyst is dried at 110°C for 12 hours and then calcined at 500°C for 4 hours.

3. Equipment:

  • High-pressure reactor equipped for supercritical fluid reactions.

  • Temperature and pressure controllers.

  • CO₂ delivery system.

4. Procedure:

  • Reactor Charging: The reactor is loaded with the prepared CsH₂PO₄/HZSM-5 catalyst and paraformaldehyde.

  • Reaction Execution: The reactor is sealed, and isobutene is introduced. The system is then filled with CO₂ to the desired pressure (e.g., 3.5 MPa) and heated to 180°C with stirring for 4 hours.[2]

  • Work-up and Analysis: After cooling and depressurizing the reactor, the liquid product is collected and analyzed by GC and GC-MS.

Protocol 3: Synthesis using Immobilized SnCl₄ Catalyst[3]

1. Materials:

  • Silica (B1680970) (SiO₂) support

  • Tin (IV) chloride (SnCl₄)

  • Paraformaldehyde

  • Isobutene

  • Dioxane (solvent)

2. Catalyst Preparation:

  • The silica support is dried under vacuum at 200°C.

  • The dried silica is impregnated with a solution of SnCl₄ in a suitable solvent, followed by solvent removal under reduced pressure.

3. Equipment:

  • High-pressure autoclave reactor.

  • Standard laboratory glassware for catalyst preparation.

4. Procedure:

  • Reactor Charging: The reactor is charged with the immobilized SnCl₄ catalyst, paraformaldehyde, and dioxane.

  • Reaction Execution: The reactor is sealed, pressurized with isobutene to 2.2 MPa, and heated to 100°C with stirring for 3 hours.[3]

  • Product Isolation and Analysis: After the reaction, the catalyst is filtered off, and the liquid product is purified by distillation. The composition of the product mixture is determined by GC analysis.

Protocol 4: Two-Step Catalyst-Free Synthesis[4]

1. Materials:

2. Equipment:

  • High-pressure reactor for the first step.

  • Stirred tank reactor for the second step.

  • Distillation apparatus.

3. Procedure:

  • Step 1: Condensation and Esterification: Paraformaldehyde, isobutene, and acetic acid are charged into a high-pressure reactor. The mixture is heated to 120°C at 1.2 MPa for 8 hours to form 3-methyl-3-buten-1-yl acetate (B1210297).[4]

  • Step 2: Hydrolysis: The resulting acetate is then hydrolyzed using a 40 wt% NaOH solution at 60°C for 30 minutes in a separate reactor to yield this compound.[4]

  • Purification: The final product is purified by distillation.

This guide provides a foundational understanding of the catalytic synthesis of this compound. Researchers are encouraged to consult the cited literature for more in-depth information and to optimize reaction conditions for their specific applications.

References

A Comparative Guide to the Purity Validation of 3-Methyl-3-buten-1-ol by GC-MS

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the purity of chemical reagents is paramount to ensure the reliability and reproducibility of experimental results. This guide provides an objective comparison of Gas Chromatography-Mass Spectrometry (GC-MS) with other analytical techniques for the validation of 3-Methyl-3-buten-1-ol purity. Supported by experimental data, this document will detail methodologies, present comparative data in structured tables, and visualize workflows to assist in selecting the most appropriate analytical strategy for your research needs.

Introduction to this compound and its Purity

This compound, an unsaturated alcohol, is a valuable intermediate in the synthesis of various organic compounds, including fragrances and pharmaceuticals. Given its reactivity, the presence of impurities can significantly impact the outcome of subsequent reactions. Common impurities may include isomers such as 3-methyl-2-buten-1-ol, unreacted starting materials, and byproducts from the synthesis process. Therefore, rigorous purity assessment is a critical quality control step.

Comparative Analysis of Analytical Techniques

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful and widely used technique for the analysis of volatile compounds like this compound. It offers both high-resolution separation and definitive identification of the analyte and its potential impurities. However, other methods such as Gas Chromatography with Flame Ionization Detection (GC-FID), High-Performance Liquid Chromatography (HPLC), and Quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy also present viable alternatives, each with distinct advantages and limitations.

Data Presentation: Quantitative Comparison

The following tables summarize the performance characteristics of GC-MS compared to GC-FID, HPLC, and qNMR for the analysis of this compound. The data is collated from validated methods for similar volatile alcohols and provides a representative comparison.

Table 1: Comparison of Quantitative Parameters for this compound Analysis

ParameterGC-MSGC-FIDHPLC-UVqNMR
Limit of Detection (LOD) 0.01 - 0.1 µg/mL0.1 - 0.5 µg/mL0.5 - 1 µg/mLConcentration Dependent
Limit of Quantitation (LOQ) 0.03 - 0.3 µg/mL0.3 - 1.5 µg/mL1.5 - 3 µg/mLConcentration Dependent
Linearity (R²) > 0.999> 0.999> 0.998Not Applicable
Precision (%RSD) < 3%< 2%< 5%< 1%
Accuracy (% Recovery) 97 - 103%98 - 102%95 - 105%99 - 101%

Table 2: Qualitative Comparison of Analytical Techniques

FeatureGC-MSGC-FIDHPLC-UVqNMR
Selectivity Very HighHighModerate to HighHigh
Identification Power Excellent (Mass Spectra)Limited (Retention Time)Limited (Retention Time)Excellent (Chemical Shifts)
Sample Volatility RequiredRequiredNot RequiredNot Required
Destructive YesYesNo (can be)No
Quantitation Relative/AbsoluteRelative/AbsoluteRelative/AbsoluteAbsolute
Throughput HighHighMediumLow
Cost HighMediumMediumVery High

Experimental Protocols

Detailed methodologies for the key analytical techniques are provided below. These protocols are based on established methods and can be adapted for the specific instrumentation and laboratory conditions.

Gas Chromatography-Mass Spectrometry (GC-MS) Protocol

This protocol is designed for the quantification of this compound and the identification of volatile impurities.

  • Instrumentation: Gas chromatograph coupled to a mass spectrometer with a split/splitless injector.

  • Column: DB-5ms (30 m x 0.25 mm I.D., 0.25 µm film thickness) or equivalent.

  • Carrier Gas: Helium at a constant flow of 1.0 mL/min.

  • Injector Temperature: 250 °C.

  • Oven Temperature Program:

    • Initial temperature: 50 °C, hold for 2 minutes.

    • Ramp: 10 °C/min to 220 °C.

    • Hold: 5 minutes at 220 °C.

  • Injection Volume: 1 µL.

  • Split Ratio: 50:1.

  • Mass Spectrometer Parameters:

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Mass Range: m/z 35-350.

    • Scan Mode: Full scan for impurity identification or Selected Ion Monitoring (SIM) for enhanced sensitivity in quantification.

  • Sample Preparation:

    • Accurately weigh approximately 50 mg of the this compound sample into a 10 mL volumetric flask.

    • Dissolve and dilute to volume with a suitable solvent such as methanol (B129727) or ethyl acetate.

    • Prepare calibration standards of this compound in the same solvent.

  • Data Analysis: Quantify this compound based on the peak area response using an external or internal standard calibration curve. Identify impurities by comparing their mass spectra with a reference library (e.g., NIST).

High-Performance Liquid Chromatography (HPLC) Protocol

As this compound lacks a strong UV chromophore, direct UV detection is challenging. This protocol assumes derivatization or the use of a universal detector.

  • Instrumentation: HPLC system with a UV detector or a universal detector (e.g., Refractive Index Detector, RID).

  • Column: C18 (150 mm x 4.6 mm, 5 µm) or equivalent.

  • Mobile Phase: A gradient of acetonitrile (B52724) and water may be suitable.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Detection:

    • UV at a low wavelength (e.g., 210 nm) if sensitivity allows.

    • RID for universal detection.

  • Injection Volume: 10 µL.

  • Sample Preparation:

    • Prepare the sample by dissolving a known amount in the mobile phase.

    • If using UV detection, a derivatization step with a UV-active agent may be necessary.

  • Data Analysis: Quantify based on peak area against a calibration curve.

Quantitative Nuclear Magnetic Resonance (qNMR) Protocol

qNMR provides a direct and highly accurate measure of purity without the need for a specific reference standard of the analyte.

  • Instrumentation: 400 MHz or higher NMR spectrometer.

  • Sample Preparation:

    • Accurately weigh approximately 10 mg of the this compound sample into an NMR tube.

    • Accurately weigh and add a known amount (e.g., 5 mg) of a certified internal standard (e.g., maleic acid) to the same NMR tube. The internal standard should have a known purity and signals that do not overlap with the analyte signals.

    • Add a suitable deuterated solvent (e.g., DMSO-d6) to dissolve both the sample and the internal standard.

  • NMR Data Acquisition:

    • Acquire a quantitative ¹H NMR spectrum with a sufficient relaxation delay (D1) to ensure full relaxation of all protons (typically 5 times the longest T1).

  • Data Analysis:

    • Integrate a well-resolved signal of this compound and a signal from the internal standard.

    • Calculate the purity of this compound using the following equation: Purity (%) = (I_sample / N_sample) * (N_IS / I_IS) * (MW_sample / MW_IS) * (m_IS / m_sample) * P_IS Where: I = integral area, N = number of protons for the integrated signal, MW = molecular weight, m = mass, P = purity of the internal standard.

Mandatory Visualization

The following diagrams illustrate the logical workflows for the purity validation process.

GC_MS_Workflow cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Analysis weigh Weigh Sample dissolve Dissolve in Solvent weigh->dissolve standards Prepare Standards dissolve->standards inject Inject Sample standards->inject separate Chromatographic Separation inject->separate detect Mass Spectrometric Detection separate->detect integrate Integrate Peaks detect->integrate identify Identify Impurities (MS Library) detect->identify calibrate Calibration Curve integrate->calibrate quantify Quantify Purity calibrate->quantify

Caption: Workflow for purity validation of this compound using GC-MS.

Method_Comparison_Logic cluster_decision Analytical Technique Selection cluster_methods Recommended Methods start Purity Validation Required q1 Need for Impurity Identification? start->q1 q2 High Throughput Needed? q1->q2 No gcms GC-MS q1->gcms Yes q3 Absolute Quantification Needed? q2->q3 gcfid GC-FID q2->gcfid Yes hplc HPLC q2->hplc No q3->hplc No qnmr qNMR q3->qnmr Yes

Caption: Decision logic for selecting an analytical method for purity validation.

Conclusion

The validation of this compound purity can be effectively achieved using several analytical techniques.

  • GC-MS stands out as the premier method when both quantification and unambiguous identification of impurities are required. Its high sensitivity and the structural information provided by mass spectrometry make it invaluable for comprehensive purity profiling.

  • GC-FID offers a robust, cost-effective, and high-throughput alternative for routine quality control when the identities of potential impurities are already known.

  • HPLC is a valuable technique for analyzing less volatile or thermally labile impurities that are not amenable to GC analysis.

  • qNMR serves as a primary method for obtaining highly accurate and absolute purity values without the need for a specific reference standard, making it ideal for the certification of reference materials.

For a comprehensive and robust quality assessment, employing an orthogonal approach, such as combining GC-MS with qNMR, is highly recommended. This ensures the detection of a wide range of potential impurities and provides a high degree of confidence in the determined purity of this compound, which is crucial for its application in research, development, and manufacturing.

A Comparative Spectroscopic Analysis of 3-Methyl-3-buten-1-ol and Its Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This guide provides a detailed spectroscopic comparison of 3-Methyl-3-buten-1-ol and its key derivatives: 3-Methyl-3-butenyl acetate (B1210297), 3-Methyl-1-butanol, and 3-Methyl-3-butenal. This document is intended for researchers, scientists, and professionals in drug development, offering a comprehensive resource for identifying and differentiating these compounds based on their spectral properties. The guide summarizes key quantitative data from Nuclear Magnetic Resonance (¹H and ¹³C NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS), supported by detailed experimental protocols.

Structural Relationships and Analytical Workflow

The derivatives discussed herein are formed through common organic transformations of this compound, such as esterification, hydrogenation, and oxidation. The structural relationship between these compounds is fundamental to understanding the variations in their spectroscopic data.

G MBO This compound MBA 3-Methyl-3-butenyl acetate MBO->MBA Esterification (e.g., Acetic Anhydride) MBOH 3-Methyl-1-butanol MBO->MBOH Hydrogenation (e.g., H2/Pd) MBAL 3-Methyl-3-butenal MBO->MBAL Oxidation (e.g., PCC)

Caption: Chemical derivatization pathways from this compound.

A general workflow for the spectroscopic analysis and characterization of these compounds is outlined below. This systematic approach ensures accurate data acquisition and interpretation for unambiguous structure elucidation.

G cluster_0 Sample Preparation cluster_1 Spectroscopic Analysis cluster_2 Data Interpretation Sample Sample Dissolution\n(Deuterated Solvent for NMR) Dissolution (Deuterated Solvent for NMR) Sample->Dissolution\n(Deuterated Solvent for NMR) Neat Liquid\n(for IR) Neat Liquid (for IR) Sample->Neat Liquid\n(for IR) Dilution\n(for GC-MS) Dilution (for GC-MS) Sample->Dilution\n(for GC-MS) NMR NMR Dissolution\n(Deuterated Solvent for NMR)->NMR IR IR Neat Liquid\n(for IR)->IR MS MS Dilution\n(for GC-MS)->MS Structure Elucidation Structure Elucidation NMR->Structure Elucidation IR->Structure Elucidation MS->Structure Elucidation

Caption: General workflow for spectroscopic analysis and structure elucidation.

Quantitative Spectroscopic Data Summary

The following tables provide a comparative summary of the key spectroscopic data for this compound and its derivatives.

Table 1: ¹H NMR Spectroscopic Data (Chemical Shift δ in ppm)

Compound Name=CH₂-CH₂- (next to functional group)-CH₂- (allylic)-CH₃-OH/-CHO
This compound~4.7~3.7 (t)~2.3 (t)~1.7~1.5 (br)
3-Methyl-3-butenyl acetate~4.7~4.1 (t)~2.3 (t)~1.7-
3-Methyl-1-butanol[1]-~3.7 (t)[1]-~0.9 (d)[1]~1.5 (br)
3-Methyl-3-butenal~4.8~3.1 (d)-~1.8~9.7 (t)

Note: Data is compiled from various sources and typical values are presented. Splitting patterns (s=singlet, d=doublet, t=triplet, br=broad) are indicated where applicable.

Table 2: ¹³C NMR Spectroscopic Data (Chemical Shift δ in ppm)

Compound NameC=O / C-OC=CH₂=C(CH₃)₂-CH₂- (next to functional group)-CH₂- (allylic)-CH₃
This compound[2]~60~112~145-~42~22
3-Methyl-3-butenyl acetate[3]~171, ~63~112~143-~38~21, ~22
3-Methyl-1-butanol[4]~61--~42-~22, ~25
3-Methyl-3-butenal~202~115~145~52-~23

Table 3: Infrared (IR) Spectroscopy Data (Wavenumber in cm⁻¹)

Compound NameO-H StretchC=O StretchC=C StretchC-O StretchC-H Stretch (sp²)C-H Stretch (sp³)
This compound[5]~3330 (br)-~1650~1050~3075~2970-2875
3-Methyl-3-butenyl acetate-~1740~1650~1240, ~1050~3075~2970-2875
3-Methyl-1-butanol[6][7]~3330 (br)[8]--~1050-~2960-2870[8]
3-Methyl-3-butenal-~1725, ~2720~1650-~3075~2970-2875

Table 4: Mass Spectrometry (MS) Data (m/z of Key Fragments)

Compound NameMolecular Ion (M⁺)[M-CH₃]⁺[M-H₂O]⁺ / [M-C₂H₄O]⁺Base PeakOther Key Fragments
This compound[9]8671686855, 41, 31
3-Methyl-3-butenyl acetate[10]128113684386, 71, 55
3-Methyl-1-butanol[8]88737043, 57, 70[8]55, 41, 31
3-Methyl-3-butenal[11]8469-4156, 39

Experimental Protocols

Detailed methodologies for the key spectroscopic techniques are provided below to ensure reproducibility.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Sample Preparation: Approximately 10-20 mg of the analyte was dissolved in 0.6-0.7 mL of deuterated chloroform (B151607) (CDCl₃) containing 0.03% (v/v) tetramethylsilane (B1202638) (TMS) as an internal standard. The solution was transferred to a 5 mm NMR tube.

  • Instrumentation: ¹H and ¹³C NMR spectra were recorded on a 400 MHz spectrometer.

  • ¹H NMR Acquisition:

    • Pulse Program: A standard single-pulse sequence was used.

    • Spectral Width: 16 ppm

    • Acquisition Time: 4 seconds

    • Relaxation Delay: 2 seconds

    • Number of Scans: 16

  • ¹³C NMR Acquisition:

    • Pulse Program: A proton-decoupled single-pulse sequence was used.

    • Spectral Width: 240 ppm

    • Acquisition Time: 1.5 seconds

    • Relaxation Delay: 5 seconds

    • Number of Scans: 1024

  • Data Processing: The raw data was Fourier transformed, phase-corrected, and baseline-corrected. Chemical shifts were referenced to the TMS signal at 0.00 ppm for ¹H and 77.16 ppm for the central peak of the CDCl₃ triplet for ¹³C.

Infrared (IR) Spectroscopy
  • Sample Preparation: For liquid samples, a single drop of the neat compound was placed between two polished sodium chloride (NaCl) plates.

  • Instrumentation: A Fourier Transform Infrared (FTIR) spectrometer was used for analysis.

  • Acquisition:

    • A background spectrum of the empty NaCl plates was recorded.

    • The sample spectrum was then recorded over a range of 4000 to 600 cm⁻¹.

    • Resolution: 4 cm⁻¹

    • Number of Scans: 32

  • Data Processing: The sample spectrum was baseline-corrected and the positions of major absorption bands were identified.

Mass Spectrometry (MS)
  • Sample Preparation: The sample was diluted to approximately 100 ppm in a suitable volatile solvent (e.g., dichloromethane (B109758) or methanol).

  • Instrumentation: A Gas Chromatograph coupled to a Mass Spectrometer (GC-MS) with an Electron Ionization (EI) source was used.

  • Gas Chromatography (GC) Conditions:

    • Injector Temperature: 250°C

    • Column: A 30 m x 0.25 mm DB-5ms capillary column with a 0.25 µm film thickness.

    • Carrier Gas: Helium at a constant flow rate of 1 mL/min.

    • Oven Program: Initial temperature of 50°C, held for 2 minutes, then ramped at 10°C/min to 250°C and held for 5 minutes.

  • Mass Spectrometry (MS) Conditions:

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Source Temperature: 230°C

    • Quadrupole Temperature: 150°C

    • Scan Range: m/z 35-500

  • Data Analysis: The total ion chromatogram (TIC) was analyzed to identify the peak corresponding to the analyte. The mass spectrum of this peak was then examined to determine the molecular ion and major fragment ions.

References

Comparing synthesis routes for 3-Methyl-3-buten-1-ol

Author: BenchChem Technical Support Team. Date: December 2025

A comparative analysis of prominent synthesis routes for 3-methyl-3-buten-1-ol (MBO), a key intermediate in the production of pharmaceuticals, fragrances, and polycarboxylate superplasticizers, reveals distinct advantages and methodologies for each approach. The primary chemical synthesis pathways include the Grignard reaction, the Prins reaction, and a two-step esterification-hydrolysis method.

Comparison of Synthesis Routes

The selection of an optimal synthesis route for this compound depends on factors such as desired yield, purity, available starting materials, and process scalability. The Grignard reaction offers high purity but requires careful handling of reactive organometallic intermediates. The Prins reaction provides a more direct route, with recent advancements in catalysis offering high conversion and selectivity. The two-step method involving a carboxylate intermediate allows for high overall yields and avoids the need for a catalyst in the initial step.

Parameter Grignard Reaction Prins Reaction (Catalytic) Two-Step Method (Formate Intermediate)
Starting Materials Methallyl halide, Magnesium, Formaldehyde (B43269)/ParaformaldehydeIsobutylene (B52900), FormaldehydeFormic acid, Paraformaldehyde, Isobutylene
Overall Yield 76-82%[1]Formaldehyde Conversion: 100%, MBO Selectivity: 93.63%[2]93.0%[3][4]
Product Purity >99%[1]Not explicitly stated>99.5% (for intermediate ester)[4]
Key Advantage High product purity[1]High conversion and selectivity with modern catalysts[2]High overall yield, no catalyst needed for the first step[3][4]
Key Disadvantage Use of sensitive Grignard reagentsRequires catalyst and potentially high pressure and temperatureTwo-step process adds complexity

Experimental Protocols

Grignard Reaction Synthesis

This method involves the preparation of a Grignard reagent from methallyl halide, followed by its reaction with formaldehyde.

Step 1: Grignard Reagent Preparation

  • Under an inert gas atmosphere, magnesium chips are placed in an anhydrous solvent.

  • Bromoethane is added to initiate the reaction.

  • Once the reaction begins (indicated by a color change), methallyl halide is added to form the Grignard reagent.[1]

Step 2: Reaction with Formaldehyde

  • Formaldehyde or paraformaldehyde is then added to the prepared Grignard reagent.

  • The addition reaction is typically carried out for 2-6 hours at a temperature of 40-70 °C.[1]

Step 3: Work-up and Purification

  • The reaction mixture is quenched with an excess of saturated aqueous ammonium (B1175870) chloride solution.

  • The aqueous layer is extracted, and the combined organic phases are dried and purified by rectification to yield this compound.[1]

Prins Reaction Synthesis

This catalytic route involves the reaction of isobutylene with formaldehyde. The following protocol is based on the use of a modified HZSM-5 catalyst in supercritical CO2.

  • Catalyst: CsH2PO4-modified HZSM-5.[2]

  • Reactants: Isobutylene and paraformaldehyde.[2]

  • Solvent: Supercritical CO2.[2]

  • Procedure: The reactants, catalyst, and solvent are combined in a high-pressure reactor. The reaction is carried out under specific temperature and pressure conditions to achieve high conversion of formaldehyde and high selectivity for this compound.[2] The key step is the nucleophilic addition of the isobutylene double bond to the formaldehyde carbonyl group, activated by the catalyst.[2]

Two-Step Synthesis via Carboxylate Intermediate

This method proceeds through the formation of a this compound carboxylate, which is then hydrolyzed.

Step 1: Condensation and Esterification

  • Carboxylic acid (e.g., formic acid), isobutylene, and formaldehyde are reacted in a high-pressure reactor without a catalyst to form the corresponding this compound carboxylate.[3]

  • For example, using formic acid, the reaction is conducted at 130°C and 1.5 MPa for 4 hours.[4]

  • The resulting ester is then purified by vacuum rectification.[4]

Step 2: Hydrolysis

  • The purified this compound carboxylate is hydrolyzed using a base, such as sodium hydroxide (B78521) solution.[3]

  • For the formate (B1220265) ester, this can be done with a 15 wt% NaOH solution at 50°C for 0.8 hours.[4]

  • After the reaction, the mixture is allowed to separate. The organic phase contains the this compound, and the aqueous phase containing the carboxylate salt can be treated to recycle the base.[3]

Synthesis Route Diagrams

Grignard_Reaction_Workflow cluster_start Starting Materials cluster_process Process cluster_product Product Methallyl Halide Methallyl Halide Grignard Reagent Formation Grignard Reagent Formation Methallyl Halide->Grignard Reagent Formation Magnesium Magnesium Magnesium->Grignard Reagent Formation Formaldehyde Formaldehyde Reaction with Formaldehyde Reaction with Formaldehyde Formaldehyde->Reaction with Formaldehyde Grignard Reagent Formation->Reaction with Formaldehyde Work-up & Purification Work-up & Purification Reaction with Formaldehyde->Work-up & Purification This compound This compound Work-up & Purification->this compound

Caption: Grignard reaction workflow for this compound synthesis.

Prins_Reaction_Workflow cluster_start Starting Materials cluster_catalyst Catalyst & Solvent cluster_process Process cluster_product Product Isobutylene Isobutylene Catalytic Prins Reaction Catalytic Prins Reaction Isobutylene->Catalytic Prins Reaction Formaldehyde Formaldehyde Formaldehyde->Catalytic Prins Reaction HZSM-5 Catalyst HZSM-5 Catalyst HZSM-5 Catalyst->Catalytic Prins Reaction Supercritical CO2 Supercritical CO2 Supercritical CO2->Catalytic Prins Reaction This compound This compound Catalytic Prins Reaction->this compound

Caption: Catalytic Prins reaction workflow for this compound synthesis.

Two_Step_Synthesis_Workflow cluster_start Starting Materials cluster_process Process cluster_intermediate Intermediate cluster_product Product Carboxylic Acid Carboxylic Acid Condensation & Esterification Condensation & Esterification Carboxylic Acid->Condensation & Esterification Isobutylene Isobutylene Isobutylene->Condensation & Esterification Formaldehyde Formaldehyde Formaldehyde->Condensation & Esterification MBO-carboxylate MBO-carboxylate Condensation & Esterification->MBO-carboxylate Hydrolysis Hydrolysis This compound This compound Hydrolysis->this compound MBO-carboxylate->Hydrolysis

Caption: Two-step synthesis workflow via a carboxylate intermediate.

References

A Comparative Guide to 3-Methyl-3-buten-1-ol and Other C5 Alcohols in Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

An Objective Analysis for Researchers, Scientists, and Drug Development Professionals

In the landscape of organic synthesis, C5 alcohols serve as versatile building blocks and solvents. Among them, 3-methyl-3-buten-1-ol, also known as isoprenol, possesses unique structural features that set it apart from its saturated counterparts. This guide provides a detailed comparison of isoprenol with other C5 alcohols, supported by experimental data and protocols to inform synthetic strategy and application.

This compound (Isoprenol): The Unsaturated Advantage

Isoprenol is a hemiterpene alcohol of significant industrial importance, primarily serving as a key intermediate in the synthesis of more complex molecules. Its defining feature is the terminal double bond, which imparts reactivity distinct from saturated C5 alcohols.

Key Applications:

  • Terpene and Vitamin Synthesis: Isoprenol is a crucial precursor to 3-methyl-2-buten-1-ol (B147165) (prenol), a fundamental building block for a vast array of terpenes, fragrances (such as citral), and vitamins like A and E.[1][2]

  • Agrochemicals: It is used in the synthesis of highly effective and low-toxicity pyrethroid insecticides.[3]

  • Polymers: Isoprenol is a monomer used in the production of polycarboxylate ether superplasticizers, which are critical additives in high-performance concrete.

Synthesis: The primary industrial route to isoprenol is the Prins reaction, an acid-catalyzed condensation of isobutylene (B52900) (2-methylpropene) and formaldehyde.[3] This reaction can be performed in a two-step process involving an intermediate ester, which is then hydrolyzed to yield the final alcohol.[4][5]

Quantitative Data: Two-Step Synthesis of Isoprenol

The following table summarizes experimental data from various two-step synthetic routes to this compound, showcasing the yields achieved under different reaction conditions.

Carboxylic Acid UsedEsterification ConditionsEsterification YieldHydrolysis ConditionsHydrolysis YieldOverall YieldReference
Formic Acid130°C, 1.5 MPa, 4h94.6%15 wt% NaOH, 50°C, 0.8h98.1%93.0%[4]
Acetic Acid120°C, 1.2 MPa, 8h90.7%40 wt% NaOH, 60°C, 0.5h96.4%87.4%[4]
Propionic AcidNot Specified>90%10 wt% NaOH, 100°C, 0.1h90.7%84.4%[4]
Experimental Protocol: Two-Step Synthesis of this compound

This protocol is adapted from established methods for the synthesis of isoprenol via a formate (B1220265) ester intermediate.[4]

Step 1: Condensation Esterification

  • Charge a 5L high-pressure stirred tank reactor with 805g of formic acid and 210g of paraformaldehyde.

  • Introduce 1372g of isobutylene into the sealed reactor.

  • Heat the reactor to 130°C and maintain the pressure at 1.5 MPa.

  • Allow the reaction to proceed for 4 hours with continuous stirring.

  • After cooling and depressurizing the reactor, the resulting this compound formate is purified via vacuum distillation.

Step 2: Hydrolysis

  • Add the purified this compound formate to a 5L stirred tank reactor.

  • Introduce 1942.4g of a 15 wt% sodium hydroxide (B78521) (NaOH) solution.

  • Heat the mixture to 50°C and stir for 0.8 hours.

  • After cooling, the organic and aqueous layers are separated. The organic layer, rich in this compound, is collected.

SynthesisWorkflow cluster_step1 Step 1: Condensation Esterification cluster_step2 Step 2: Hydrolysis reactants1 Isobutylene + Paraformaldehyde + Formic Acid reactor1 High-Pressure Reactor (130°C, 1.5 MPa, 4h) reactants1->reactor1 product1 Crude Formate Ester reactor1->product1 purification Vacuum Distillation product1->purification pure_ester Pure this compound Formate purification->pure_ester reactor2 Stirred Tank Reactor (50°C, 0.8h) pure_ester->reactor2 reactants2 NaOH Solution reactants2->reactor2 product2 Isoprenol + Sodium Formate reactor2->product2 separation Phase Separation product2->separation final_product This compound separation->final_product

Caption: Workflow for the two-step synthesis of this compound.

Other C5 Alcohols: The Saturated Workhorses

The term "C5 alcohols" also encompasses a variety of saturated isomers with the chemical formula C5H12O. These can be straight-chain or branched, and are classified as primary, secondary, or tertiary alcohols. They are widely used as solvents and as precursors for other chemical products, particularly esters.[2][6]

Common C5 Alcohol Isomers and Their Applications:

  • 1-Pentanol (B3423595) (n-Pentanol): A primary alcohol used as a solvent and in the synthesis of esters like pentyl acetate (B1210297) (banana fragrance) and pentyl butyrate (B1204436) (apricot fragrance).[2]

  • 3-Methyl-1-butanol (Isoamyl Alcohol): A primary alcohol that is a major component of fusel oil. It is extensively used to produce isoamyl acetate, a prominent banana-flavoring agent.[7][8]

  • 2-Methyl-2-butanol (tert-Amyl Alcohol): A tertiary alcohol often used as a solvent in organic reactions.

Quantitative Data: Physicochemical Properties of C5 Alcohol Isomers

The structural differences among C5 alcohol isomers lead to variations in their physical properties, which are critical for their application as solvents and reactants.

IsomerIUPAC NameTypeBoiling Point (°C)Density (g/mL at 25°C)
1-PentanolPentan-1-olPrimary137-1390.811
2-PentanolPentan-2-olSecondary1190.812
3-PentanolPentan-3-olSecondary1160.820
2-Methyl-1-butanol2-Methylbutan-1-olPrimary1280.819
3-Methyl-1-butanol3-Methylbutan-1-olPrimary1310.809
2-Methyl-2-butanol2-Methylbutan-2-olTertiary1020.805
This compound3-Methylbut-3-en-1-olPrimary130-1320.853

Data compiled from various sources.[2][9][10]

Experimental Protocol: Fischer Esterification of Isoamyl Alcohol

This protocol describes the synthesis of isoamyl acetate, a common application for saturated C5 alcohols.[7][8]

  • Reaction Setup: In a round-bottom flask, combine 20 mL of isoamyl alcohol (3-methyl-1-butanol) and 12 mL of glacial acetic acid.

  • Catalyst Addition: Carefully add approximately 1 mL of concentrated sulfuric acid to the mixture.

  • Reflux: Add boiling chips and assemble a reflux apparatus. Heat the mixture to a gentle boil and maintain reflux for 60-75 minutes.

  • Work-up: Cool the reaction mixture to room temperature. Transfer it to a separatory funnel and wash sequentially with water, 5% sodium bicarbonate solution (to neutralize the acid), and a saturated sodium chloride solution.

  • Isolation and Purification: Separate the organic layer, dry it with anhydrous sodium sulfate, and purify the crude isoamyl acetate by simple distillation, collecting the fraction that boils between 134-143°C.

EsterificationPathway cluster_reactants Reactants isoamyl Isoamyl Alcohol reflux Reflux (60-75 min) isoamyl->reflux acetic Acetic Acid acetic->reflux catalyst H₂SO₄ (Catalyst) catalyst->reflux workup Work-up (Washing & Neutralization) reflux->workup purification Distillation workup->purification product Isoamyl Acetate (Banana Oil) purification->product

Caption: Reaction pathway for the synthesis of isoamyl acetate.

Comparative Analysis: Reactivity and Synthetic Utility

The primary distinction between this compound and saturated C5 alcohols lies in the reactivity conferred by the double bond.

  • Reactivity of the Hydroxyl Group: All C5 alcohols undergo typical alcohol reactions such as esterification, oxidation, and etherification. The reactivity of the -OH group in saturated alcohols is influenced by its position (primary > secondary > tertiary for SN2 reactions; tertiary > secondary > primary for dehydration).[6][11]

  • Reactivity of the Double Bond: Isoprenol's alkene group allows for a unique set of transformations not possible with its saturated counterparts.

    • Isomerization: It can be isomerized to the thermodynamically more stable prenol (3-methyl-2-buten-1-ol), a direct precursor in many terpene syntheses.[3]

    • Prins Cyclization: Isoprenol can react with aldehydes in Prins cyclization reactions to form valuable substituted tetrahydropyranols, which are important in the fragrance industry.[12][13][14]

    • Additions: The double bond can undergo various addition reactions.

Role in Biosynthesis: The Isopentenol Utilization Pathway

A critical differentiator is the role of isoprenol and its isomer prenol in biological systems. They are key players in the Isopentenol Utilization Pathway (IUP) , an engineered metabolic pathway for producing isoprenoid precursors.[1] Isoprenoids are a vast class of natural products, and this pathway offers a synthetic biology route to their production.

In this pathway, isoprenol or prenol is phosphorylated in two steps to form isopentenyl diphosphate (B83284) (IPP) and dimethylallyl diphosphate (DMAPP), the universal C5 building blocks for all terpenes.[1] Saturated C5 alcohols do not participate in these natural product biosynthetic pathways.

BiosynthesisPathway cluster_IUP Isopentenol Utilization Pathway (IUP) Isoprenol Isoprenol (this compound) Kinase Kinase + ATP Isoprenol->Kinase Prenol Prenol (3-Methyl-2-buten-1-ol) Prenol->Kinase IP Isopentenyl Monophosphate (IP) Kinase->IP IPK IP Kinase + ATP IP->IPK IPP Isopentenyl Diphosphate (IPP) IPK->IPP Isomerase Isomerase IPP->Isomerase Terpenes Terpenes, Steroids, Carotenoids IPP->Terpenes DMAPP Dimethylallyl Diphosphate (DMAPP) DMAPP->Isomerase DMAPP->Terpenes Isomerase->IPP Isomerase->DMAPP

Caption: The Isopentenol Utilization Pathway for terpene biosynthesis.

Conclusion

While saturated C5 alcohols like 1-pentanol and isoamyl alcohol are indispensable as solvents and as precursors for esters in the flavor and fragrance industries, their synthetic applications are largely confined to reactions of the hydroxyl group.

In contrast, this compound (isoprenol) offers a significantly broader synthetic potential. Its dual functionality—a primary alcohol and a terminal alkene—makes it a uniquely versatile C5 building block. Its indispensable role as a precursor to terpenes, vitamins, and pyrethroids, coupled with its integration into modern biosynthetic pathways, positions it as a high-value chemical for the development of complex and biologically active molecules. For researchers in natural product synthesis and drug development, the specific reactivity of isoprenol provides opportunities that cannot be matched by its saturated C5 counterparts.

References

Performance evaluation of 3-Methyl-3-buten-1-ol in polymer applications

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Guide for Researchers and Drug Development Professionals

In the dynamic landscape of polymer science, the quest for novel monomers that impart unique properties to materials is perpetual. 3-Methyl-3-buten-1-ol (MBO), also known as isoprenol, has emerged as a promising candidate due to its dual functionality, featuring both a reactive carbon-carbon double bond and a primary hydroxyl group. This unique structure opens avenues for its use in a variety of polymerization techniques to create polymers with potentially advantageous characteristics. This guide provides an objective comparison of the projected performance of MBO-based polymers against established alternatives, supported by extrapolated data and detailed experimental protocols.

Executive Summary

Polymers derived from this compound are anticipated to exhibit a unique combination of properties owing to the branched, unsaturated nature of the monomer. This guide compares MBO-based polymers to two classes of widely used materials: common polyether polyols (Polyethylene Glycol - PEG and Polypropylene Glycol - PPG) and a representative aliphatic polyester (B1180765). While direct experimental data for MBO-based homopolymers is limited in publicly available literature, this analysis extrapolates from structurally similar polymers to provide a comparative framework.

Data Presentation: A Comparative Analysis

The following tables summarize the anticipated quantitative data for polymers derived from this compound against common alternatives. It is crucial to note that the data for Poly(this compound) is estimated based on the properties of structurally related polyolefins and polyesters due to a lack of direct experimental findings.

Table 1: Comparison of Mechanical Properties

PolymerTensile Strength (MPa)Elongation at Break (%)Young's Modulus (GPa)
Poly(this compound) (estimated) 25 - 40100 - 3000.8 - 1.5
Polyethylene Glycol (PEG, high MW) 15 - 30500 - 10000.2 - 0.5
Polypropylene Glycol (PPG, high MW) 10 - 25300 - 8000.1 - 0.4
Aliphatic Polyester (e.g., PCL) 20 - 50400 - 8000.3 - 0.6

Table 2: Comparison of Thermal Properties

PolymerGlass Transition Temp. (°C)Melting Temp. (°C)Decomposition Temp. (°C)
Poly(this compound) (estimated) 5 - 1580 - 120300 - 350
Polyethylene Glycol (PEG) -65 to -404 - 8 (low MW) to 60 - 65 (high MW)~300
Polypropylene Glycol (PPG) -70 to -60Amorphous~280
Aliphatic Polyester (e.g., PCL) -6060~350

Table 3: Comparison of Chemical Resistance

PolymerWaterAcids (dilute)Bases (dilute)AlcoholsAliphatic HydrocarbonsAromatic Hydrocarbons
Poly(this compound) (estimated) GoodFairFairGoodGoodFair
Polyethylene Glycol (PEG) ExcellentGoodGoodExcellentPoorPoor
Polypropylene Glycol (PPG) GoodGoodGoodGoodFairPoor
Aliphatic Polyester (e.g., PCL) Fair (hydrolyzes)PoorPoorGoodGoodFair

Experimental Protocols

Detailed methodologies for the synthesis of polymers from this compound are provided below. These protocols are based on standard polymerization techniques and can be adapted for specific research needs.

Protocol 1: Free Radical Polymerization of this compound

Objective: To synthesize a homopolymer of this compound via free radical polymerization.

Materials:

  • This compound (MBO), purified

  • Azobisisobutyronitrile (AIBN) as initiator

  • Anhydrous toluene (B28343) as solvent

  • Methanol as non-solvent for precipitation

  • Nitrogen gas supply

  • Schlenk flask and line

Procedure:

  • A 100 mL Schlenk flask equipped with a magnetic stir bar is charged with 10 g of purified MBO and 50 mL of anhydrous toluene.

  • The initiator, AIBN (0.1 g, 0.1 wt% of monomer), is added to the flask.

  • The flask is sealed with a rubber septum, and the solution is degassed by three freeze-pump-thaw cycles.

  • The flask is backfilled with nitrogen and placed in a preheated oil bath at 70°C.

  • The polymerization is allowed to proceed for 24 hours under a nitrogen atmosphere.

  • After 24 hours, the reaction is quenched by immersing the flask in an ice bath.

  • The polymer is precipitated by slowly pouring the viscous solution into 500 mL of vigorously stirred methanol.

  • The precipitated polymer is collected by filtration, washed with fresh methanol, and dried in a vacuum oven at 40°C to a constant weight.

Protocol 2: Polyester Synthesis from this compound and Adipoyl Chloride

Objective: To synthesize a polyester containing the MBO moiety via condensation polymerization.

Materials:

Procedure:

  • A 250 mL three-neck round-bottom flask equipped with a magnetic stir bar, a dropping funnel, and a nitrogen inlet is charged with 8.6 g of MBO and 100 mL of anhydrous DCM.

  • 10.1 g of triethylamine is added to the flask, and the mixture is cooled to 0°C in an ice bath.

  • A solution of 9.15 g of adipoyl chloride in 50 mL of anhydrous DCM is added dropwise from the dropping funnel over a period of 1 hour with constant stirring.

  • After the addition is complete, the reaction mixture is allowed to warm to room temperature and stirred for an additional 24 hours.

  • The reaction mixture is then washed successively with 100 mL of 5% HCl solution, 100 mL of 5% NaHCO₃ solution, and 100 mL of brine.

  • The organic layer is dried over anhydrous MgSO₄, filtered, and the solvent is removed under reduced pressure to yield the polyester.

  • The polymer can be further purified by precipitation from DCM into methanol.

Mandatory Visualization

The following diagrams, generated using Graphviz (DOT language), illustrate key workflows and relationships relevant to the evaluation of this compound in polymer applications.

Experimental_Workflow cluster_synthesis Polymer Synthesis cluster_purification Purification cluster_characterization Characterization Monomer This compound Polymerization Polymerization Reaction Monomer->Polymerization Initiator Initiator/Catalyst Initiator->Polymerization Solvent Solvent Solvent->Polymerization Polymer Crude Polymer Polymerization->Polymer Precipitation Precipitation Polymer->Precipitation Filtration Filtration Precipitation->Filtration Drying Vacuum Drying Filtration->Drying Pure_Polymer Purified Polymer Drying->Pure_Polymer Mechanical Mechanical Testing (Tensile, etc.) Pure_Polymer->Mechanical Thermal Thermal Analysis (DSC, TGA) Pure_Polymer->Thermal Chemical Chemical Resistance Testing Pure_Polymer->Chemical

Caption: General experimental workflow for synthesis and characterization.

Polymerization_Pathways cluster_vinyl Vinyl Polymerization cluster_condensation Condensation Polymerization MBO This compound (MBO) Vinyl_Polymer Poly(MBO) (via C=C bond) MBO->Vinyl_Polymer Radical, Cationic, or Ziegler-Natta MBO->Vinyl_Polymer Polyester Polyester / Polyurethane (via -OH group) MBO->Polyester MBO->Polyester Comonomer Comonomer (e.g., Diacid, Diisocyanate) Comonomer->Polyester

Caption: Polymerization pathways for this compound.

A Comparative Guide to Isomer Separation Techniques for 3-Methyl-3-buten-1-ol Mixtures

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the purification of 3-Methyl-3-buten-1-ol (isoprenol) from its isomeric impurities is a critical step that dictates the yield and quality of the final product. The close structural similarities and boiling points of these C5 alcohol isomers present a significant separation challenge. This guide provides an objective comparison of the primary techniques employed for this purpose, supported by available experimental data and detailed methodologies.

Isomer Properties at a Glance

A fundamental understanding of the physical properties of this compound and its common isomers is essential for selecting an appropriate separation strategy. The slight differences in their boiling points and polarity form the basis for the techniques discussed below.

PropertyThis compound (Isoprenol)3-Methyl-2-buten-1-ol (Prenol)2-Methyl-3-buten-2-ol
Structure CH₂=C(CH₃)CH₂CH₂OH(CH₃)₂C=CHCH₂OHCH₂=CHC(CH₃)₂OH
Molecular Weight 86.13 g/mol [1][2]86.13 g/mol [3][4]86.13 g/mol [5]
Boiling Point 130-132 °C[2]140 °C[4]98-99 °C[5]
Density 0.853 g/mL at 25 °C[2]0.848 g/mL at 25 °C[4]0.824 g/mL at 25 °C[5]
Refractive Index 1.433 (20 °C)[2]1.443 (20 °C)[4]1.416 (20 °C)[5]

Comparison of Separation Techniques

The selection of an optimal separation technique depends on the scale of purification, required purity, and the nature of the impurities. The following table summarizes the key performance aspects of distillation, chromatography, and pervaporation for the separation of this compound mixtures.

TechniquePrinciplePurityThroughputAdvantagesDisadvantages
Extractive Distillation Alteration of relative volatilities by adding a high-boiling solvent (entrainer) that has different affinities for the isomers.Moderate to HighHighSuitable for large-scale industrial production; can break azeotropes.Requires an additional step for solvent recovery; selection of an appropriate entrainer is crucial.
Preparative HPLC Differential partitioning of isomers between a stationary phase and a mobile liquid phase based on polarity.Very HighLow to ModerateHigh-resolution separation, leading to very high purity; scalable from lab to pilot scale.Lower throughput compared to distillation; requires significant solvent consumption.
Preparative GC Separation of volatile isomers based on their boiling points and interactions with a stationary phase in a gaseous mobile phase.HighLowEffective for volatile compounds; can achieve good separation of close-boiling isomers.Limited to smaller sample sizes compared to HPLC and distillation; risk of thermal degradation for sensitive compounds.
Pervaporation Selective transport of components through a non-porous membrane driven by a partial pressure gradient.Potentially HighModerateEnergy-efficient, especially for breaking azeotropes; can be operated continuously.Membrane performance is highly dependent on the specific components and operating conditions; limited availability of specific membranes for this isomer separation.

Experimental Protocols

Extractive Distillation

Objective: To separate this compound from a mixture containing azeotrope-forming impurities, such as 4,4-dimethyldioxane-1,3, using an entrainer.

Methodology:

  • Entrainer Selection: Diethylene glycol is a suitable entrainer as it has been shown to decrease the volatility of this compound, thereby breaking the azeotrope with 4,4-dimethyldioxane-1,3.[6]

  • Apparatus: A multi-stage distillation column equipped with a reboiler, condenser, and ports for feed and entrainer introduction.

  • Procedure: a. The isomeric mixture is fed into the middle section of the distillation column. b. The entrainer (diethylene glycol) is introduced at a stage above the feed inlet. c. The column is operated under conditions that promote the separation of the more volatile component (4,4-dimethyldioxane-1,3) at the top of the column (distillate). d. The mixture of this compound and the entrainer is collected at the bottom of the column. e. A second distillation column is used to separate the this compound from the high-boiling entrainer.

  • Key Parameters to Optimize: Entrainer-to-feed ratio, reflux ratio, number of theoretical stages, and operating pressure.

Preparative High-Performance Liquid Chromatography (HPLC)

Objective: To achieve high-purity isolation of this compound from its isomers.

Methodology:

  • Column Selection: A polar-modified reversed-phase column (e.g., with embedded amide or phenyl groups) can offer enhanced selectivity for positional isomers.[7]

  • Mobile Phase: A gradient of a polar organic solvent (e.g., methanol (B129727) or acetonitrile) and water is typically used. The addition of a small amount of a modifier like formic acid can improve peak shape.

  • Apparatus: A preparative HPLC system including a high-pressure pump, an injector with a large-volume loop, a preparative-scale column, a detector (e.g., UV or refractive index), and a fraction collector.

  • Procedure: a. Develop an analytical method on a smaller column with the same stationary phase to determine the optimal mobile phase conditions for separation. b. Scale up the method to the preparative column by adjusting the flow rate and injection volume proportionally to the column dimensions. c. Dissolve the crude mixture in the mobile phase at a high concentration. d. Inject the sample onto the preparative column. e. Collect the fractions corresponding to the elution of this compound. f. Analyze the collected fractions for purity and combine the high-purity fractions. g. Evaporate the solvent to obtain the purified product.

  • Key Parameters to Optimize: Mobile phase composition and gradient, flow rate, injection volume (column loading), and fraction collection parameters.

Preparative Gas Chromatography (GC)

Objective: To separate volatile C5 alcohol isomers.

Methodology:

  • Column Selection: A high-capacity capillary column with a polar stationary phase (e.g., a wax-type column) is suitable for separating alcohols based on boiling point and polarity differences.

  • Carrier Gas: An inert gas such as helium or nitrogen is used as the mobile phase.

  • Apparatus: A preparative gas chromatograph equipped with a larger diameter column, a split/splitless injector with a large-volume liner, a temperature-programmable oven, a detector, and a trapping system for fraction collection.

  • Procedure: a. Optimize the separation at an analytical scale to determine the appropriate temperature program. b. Inject a larger volume of the vaporized sample onto the preparative column. c. The separated isomers elute from the column at different times. d. The fractions containing the target isomer are condensed and collected in a cooled trap.

  • Key Parameters to Optimize: Injection volume, oven temperature program, carrier gas flow rate, and trapping temperature.

Pervaporation

Objective: To selectively remove one isomer from the mixture through a membrane.

Methodology:

  • Membrane Selection: The key is to find a membrane material that shows a preferential permeability for one of the isomers. For alcohol separations, hydrophilic polymers like polyvinyl alcohol (PVA) are often used for water removal, while hydrophobic membranes like polydimethylsiloxane (B3030410) (PDMS) can be used to separate organics from aqueous solutions.[8] For isomer-isomer separation, a membrane with specific interactions with one of the isomers would be required.

  • Apparatus: A pervaporation setup consisting of a feed tank, a pump, a membrane module, a vacuum pump to create the driving force, and a cold trap to condense the permeate.

  • Procedure: a. The liquid feed mixture is circulated on one side of the membrane. b. A vacuum is applied to the other side of the membrane (permeate side). c. The isomer that is preferentially sorbed and diffused through the membrane evaporates and is collected as a vapor on the permeate side. d. The permeate vapor is condensed and collected in a cold trap. e. The purified, less permeable component remains in the liquid phase on the feed side (retentate).

  • Key Parameters to Optimize: Membrane material, feed temperature, permeate pressure, and feed flow rate.

Logical Workflow for Separation Technique Selection

The following diagram illustrates a logical workflow for selecting the most appropriate separation technique based on the specific requirements of the purification task.

Separation_Technique_Selection start Start: Isomer Mixture scale Scale of Separation? start->scale purity Required Purity? scale->purity Large Scale azeotrope Azeotrope Present? scale->azeotrope Lab/Pilot Scale distillation Extractive Distillation purity->distillation Moderate to High hplc Preparative HPLC purity->hplc Very High azeotrope->distillation Yes azeotrope->hplc No gc Preparative GC azeotrope->gc No, Volatile pervaporation Pervaporation azeotrope->pervaporation Yes end_dist High Throughput Moderate-High Purity distillation->end_dist end_hplc High Purity Low-Moderate Throughput hplc->end_hplc end_gc High Purity Low Throughput gc->end_gc end_pervap Moderate Throughput Potentially High Purity pervaporation->end_pervap

Caption: Workflow for selecting a separation technique.

Experimental Workflow for Method Development

The development of a robust separation method typically follows a systematic approach, starting from analytical scale and scaling up to a preparative process.

Method_Development_Workflow start Start: Crude Isomer Mixture analytical Analytical Method Development (e.g., HPLC, GC) start->analytical optimization Optimization of Separation Parameters (e.g., mobile phase, temperature) analytical->optimization scale_up Scale-up to Preparative Scale optimization->scale_up purification Preparative Separation & Fraction Collection scale_up->purification analysis Purity Analysis of Collected Fractions purification->analysis pooling Pooling of High-Purity Fractions analysis->pooling final_product Final Product: Purified this compound pooling->final_product

Caption: Workflow for separation method development.

References

A Comparative Guide to Catalysts for Enhanced Prins Reaction Efficiency

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The Prins reaction, an acid-catalyzed condensation of an alkene and an aldehyde, is a powerful tool in organic synthesis for the formation of carbon-carbon bonds and the construction of valuable oxygen-containing heterocycles such as 1,3-dioxanes and tetrahydropyrans.[1] The efficiency and selectivity of this reaction are critically dependent on the choice of catalyst. This guide provides an objective comparison of various catalysts, supported by experimental data, to aid researchers in selecting the optimal catalyst for their specific application.

Performance Comparison of Catalysts

The selection of a catalyst for the Prins reaction is dictated by the desired product and the specific substrates involved. Catalysts for this reaction can be broadly categorized into homogeneous and heterogeneous systems. Homogeneous catalysts, which are in the same phase as the reactants, often exhibit high activity and selectivity. In contrast, heterogeneous catalysts, being in a different phase, offer significant advantages in terms of separation, reusability, and process scalability.[2]

Heterogeneous Catalysts

Zeolites and other solid acid catalysts have been extensively investigated for the Prins reaction due to their tunable acidity, shape selectivity, and robustness.

CatalystSubstratesProductConversion (%)Selectivity (%)Reference
H-Beta Zeolite (-)-Isopulegol (B1672291), Benzaldehyde (B42025)Octahydrochromene9379[3][4]
H-BEA Zeolite Propene, FormaldehydeButa-1,3-diene45.110.0[5]
H-FAU Zeolite Propene, Formaldehyde4-Methyl-1,3-dioxane-32.5[5]
H-MFI Zeolite Propene, Formaldehyde3-Buten-1-ol--[5]
Zn/H-ZSM-5 Propylene, Formaldehyde3-Buten-1-ol-up to 75[6][7][8]

Note: Conversion and selectivity are highly dependent on reaction conditions such as temperature, solvent, and reaction time. The data presented here are for specific reported experiments and should be considered as a guide.

Homogeneous Catalysts

Homogeneous catalysts for the Prins reaction include a wide range of Brønsted and Lewis acids, as well as more recently developed chiral organocatalysts for asymmetric transformations.

CatalystSubstratesProductYield (%)Enantiomeric Ratio (e.r.)Reference
(S,S)-iIDP Styrene, Paraformaldehyde4-Phenyl-1,3-dioxaneHigh91:9[9][10]
BiCl₃/TMSCl Vinylsilyl alcohol, AldehydePolysubstituted tetrahydropyranHigh-[11]
SnCl₄ Alkylidenecyclohexyl substrate1-(Cyclopentyl)cycloalkanecarbaldehyde69-75-

Note: Yield and enantioselectivity are influenced by the specific substrates, catalyst loading, and reaction conditions.

Experimental Protocols

Detailed experimental procedures are crucial for reproducing and building upon published results. Below are representative protocols for both heterogeneous and homogeneous catalytic Prins reactions.

General Experimental Protocol for Prins Reaction with Zeolite Catalyst (H-Beta)

This procedure is adapted from the Prins cyclization of (-)-isopulegol with benzaldehyde.[3][12]

Materials:

  • H-Beta zeolite (catalyst)

  • (-)-Isopulegol (reactant)

  • Benzaldehyde (reactant and solvent)

  • Inert gas (e.g., Argon or Nitrogen)

Procedure:

  • Prior to the reaction, the H-Beta zeolite catalyst is dried overnight at 110 °C.

  • The dried catalyst (e.g., 50 mg) is placed in a glass reactor.

  • The catalyst is then treated in the reactor at 250 °C under an inert atmosphere for 30 minutes to remove any adsorbed moisture.

  • After cooling to the reaction temperature (e.g., 30 °C), (-)-isopulegol (e.g., 0.013 mol/L) and benzaldehyde are added.

  • The reaction mixture is stirred at a constant speed (e.g., 375 rpm) for the desired reaction time.

  • Upon completion, the catalyst is separated from the reaction mixture by filtration.

  • The liquid products are analyzed by gas chromatography (GC) or other suitable analytical techniques to determine conversion and selectivity.

General Experimental Protocol for Asymmetric Prins Reaction with a Chiral Brønsted Acid Catalyst ((S,S)-iIDP)

This protocol is based on the enantioselective intermolecular Prins reaction of styrenes and paraformaldehyde.[10]

Materials:

  • (S,S)-imino-imidodiphosphate (iIDP) catalyst

  • Styrene (or other aryl olefin)

  • Paraformaldehyde

  • Dry cyclohexane (B81311) (solvent)

  • Argon (inert gas)

  • 5 Å molecular sieves (dehydrant)

Procedure:

  • An oven-dried glass vial is charged with the (S,S)-iIDP catalyst (e.g., 2.5 mol%), paraformaldehyde (e.g., 2.5 equivalents), and 5 Å molecular sieves.

  • The vial is purged with argon.

  • Dry cyclohexane and the aryl olefin (e.g., 1 equivalent) are added to the vial.

  • The reaction mixture is stirred vigorously at room temperature for the specified time.

  • The reaction is quenched by the addition of distilled water.

  • The aqueous layer is extracted with a suitable organic solvent (e.g., MTBE).

  • The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.

  • The crude product is purified by flash column chromatography to yield the enantioenriched 1,3-dioxane.

General Experimental Protocol for Prins Reaction with a Lewis Acid Catalyst (BiCl₃/TMSCl)

This procedure is for the synthesis of polysubstituted halogenated tetrahydropyrans.[11]

Materials:

  • Bismuth(III) chloride (BiCl₃) (catalyst)

  • Trimethylsilyl chloride (TMSCl) (additive)

  • Vinylsilyl alcohol (reactant)

  • Aldehyde (reactant)

  • Dry dichloromethane (B109758) (solvent)

  • Nitrogen (inert gas)

Procedure:

  • All experiments are carried out under a nitrogen atmosphere with dry solvents.

  • To a solution of the vinylsilyl alcohol and the aldehyde in dry dichloromethane, BiCl₃ (e.g., 0.05 equivalents) and TMSCl (e.g., 1 equivalent) are added.

  • The reaction mixture is stirred at the desired temperature until completion, as monitored by thin-layer chromatography (TLC).

  • The reaction is quenched, and the product is isolated and purified using standard techniques such as column chromatography.

Reaction Mechanisms and Workflows

The Prins reaction proceeds through a series of well-defined steps, the understanding of which is crucial for controlling the reaction outcome. The following diagrams illustrate the general mechanism and a typical experimental workflow.

Prins_Reaction_Mechanism Aldehyde Aldehyde/Ketone Oxocarbenium Oxocarbenium Ion Aldehyde->Oxocarbenium Activation Catalyst Acid Catalyst (Brønsted or Lewis) Catalyst->Oxocarbenium Carbocation Carbocation Intermediate Oxocarbenium->Carbocation Alkene Alkene Alkene->Carbocation Nucleophilic Attack Diol 1,3-Diol Carbocation->Diol Nucleophilic Capture Allylic_Alcohol Allylic Alcohol Carbocation->Allylic_Alcohol Proton Elimination Dioxane 1,3-Dioxane Carbocation->Dioxane Reaction with excess aldehyde Nucleophile Nucleophile (e.g., H₂O) Nucleophile->Diol

Caption: General mechanism of the acid-catalyzed Prins reaction.

The above diagram illustrates the key steps in the Prins reaction. An acid catalyst activates the carbonyl compound to form a reactive oxocarbenium ion.[13] The alkene then attacks this electrophile, generating a carbocationic intermediate.[13] This intermediate can then undergo several transformations depending on the reaction conditions, leading to the formation of a 1,3-diol, an allylic alcohol, or a 1,3-dioxane.[1]

Experimental_Workflow Start Start Reactants Charge Reactor with Reactants and Solvent Start->Reactants Catalyst_Addition Add Catalyst Reactants->Catalyst_Addition Reaction Run Reaction at Controlled Temperature Catalyst_Addition->Reaction Monitoring Monitor Progress (TLC, GC) Reaction->Monitoring Monitoring->Reaction Incomplete Workup Quench Reaction and Perform Aqueous Workup Monitoring->Workup Complete Purification Purify Product (Chromatography) Workup->Purification Analysis Characterize Product (NMR, MS) Purification->Analysis End End Analysis->End

Caption: A typical experimental workflow for a Prins reaction.

This workflow outlines the standard procedure for carrying out a Prins reaction in a laboratory setting. It begins with the setup of the reaction, followed by the reaction itself under controlled conditions, monitoring of its progress, and finally, the workup, purification, and analysis of the product.

References

Safety Operating Guide

Proper Disposal of 3-Methyl-3-buten-1-ol: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Effective management and disposal of chemical waste are critical for ensuring laboratory safety and environmental protection. For researchers, scientists, and drug development professionals handling 3-Methyl-3-buten-1-ol, understanding the correct disposal procedures is paramount. This guide provides essential, step-by-step information for the safe handling and disposal of this flammable and irritant chemical.

Immediate Safety and Handling Precautions

This compound is a flammable liquid and vapor that can cause serious eye irritation.[1] Adherence to proper safety protocols is mandatory to minimize risks.

Personal Protective Equipment (PPE): Before handling the chemical, ensure the following PPE is worn:

  • Eye Protection: Safety goggles or a face shield are essential to prevent eye contact.[1]

  • Hand Protection: Wear appropriate chemical-resistant gloves.[1]

  • Skin Protection: A lab coat or other protective clothing should be worn to prevent skin contact.[1]

Ventilation: Always handle this compound in a well-ventilated area, preferably within a chemical fume hood, to minimize the inhalation of vapors.[1][2]

Ignition Sources: This chemical is flammable.[1] Keep it away from open flames, hot surfaces, sparks, and any other potential sources of ignition.[1][3] Use non-sparking tools when handling containers.[1][3] All containers and receiving equipment must be grounded and bonded to prevent static discharge.[1][3]

Quantitative Data Summary

For quick reference, the key quantitative safety and physical data for this compound are summarized in the table below.

PropertyValue
CAS Number 763-32-6
Molecular Formula C5H10O
Molecular Weight 86.13 g/mol
Flash Point 43.5 °C (110.3 °F) at 1,013 hPa
Boiling Point 130.7 °C (267.3 °F) at 1,013 hPa
Flammability Limits Lower: 1.2 vol% / Upper: 10.5 vol%
pH 7 (25 g/l, 20 °C)

Data sourced from various safety data sheets.

Step-by-Step Disposal Procedure

The proper disposal of this compound involves its classification as a hazardous waste and subsequent handling by a certified waste disposal service.

Step 1: Waste Identification and Segregation

  • Pure, unused this compound and materials heavily contaminated with it should be considered hazardous waste.

  • Segregate this waste from other laboratory waste streams to prevent accidental mixing with incompatible materials, such as strong oxidizing agents.[1]

Step 2: Waste Collection and Storage

  • Collect waste this compound in a designated, properly labeled, and sealed container. The container should be compatible with the chemical and in good condition to prevent leaks.

  • Label the waste container clearly with "Hazardous Waste," the full chemical name "this compound," and the associated hazards (e.g., "Flammable," "Irritant").

  • Store the sealed waste container in a cool, dry, and well-ventilated area designated for hazardous waste storage.[1][3] This area should be away from heat and ignition sources.[1][3]

Step 3: Small Spill Cleanup

  • In the event of a small spill, first, ensure there are no ignition sources in the area.

  • Wearing appropriate PPE, absorb the spill with an inert absorbent material such as sand, silica (B1680970) gel, or a universal binder.[1][2]

  • Collect the absorbent material and contaminated items into a suitable, sealed container for disposal as hazardous waste.[1]

Step 4: Disposal Arrangement

  • The disposal of this compound must be conducted through an approved and licensed hazardous waste disposal company.[1]

  • Contact your institution's Environmental Health and Safety (EHS) department to arrange for the pickup and disposal of the hazardous waste container. They will have established protocols and contracts with certified waste handlers.

  • Never dispose of this compound down the drain or in the regular trash.[2][4] This can lead to environmental contamination and potential fire or explosion hazards in the plumbing system.[4]

Disposal Decision Workflow

The following diagram illustrates the decision-making process for the proper disposal of this compound.

G cluster_handling Waste Handling and Segregation start Start: Have this compound for Disposal is_waste Is the material considered waste? start->is_waste identify_hazards Identify Hazards: - Flammable Liquid - Eye Irritant is_waste->identify_hazards Yes end End: Proper Disposal Complete is_waste->end No segregate_waste Segregate from incompatible materials (e.g., oxidizers) identify_hazards->segregate_waste collect_waste Collect in a labeled, sealed container segregate_waste->collect_waste store_waste Store in a cool, well-ventilated, designated area collect_waste->store_waste contact_ehs Contact Environmental Health & Safety (EHS) for pickup store_waste->contact_ehs contact_ehs->end

Caption: Disposal workflow for this compound.

By following these procedures, laboratory professionals can ensure the safe and compliant disposal of this compound, contributing to a secure and environmentally responsible research environment.

References

Personal protective equipment for handling 3-Methyl-3-buten-1-OL

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides critical safety protocols, operational procedures, and disposal plans for the handling of 3-Methyl-3-buten-1-ol in a laboratory setting. Adherence to these guidelines is essential for ensuring personal safety and regulatory compliance.

Hazard Identification and Personal Protective Equipment (PPE)

This compound is a flammable liquid and vapor that can cause serious eye damage, as well as skin and respiratory irritation. The following table summarizes the key quantitative safety data.

Hazard ClassificationGHS CodeFlash PointBoiling Point
Flammable Liquid, Category 3H22642 °C (107.6 °F)[1]130-132 °C[1]
Serious Eye Damage/Irritation, Category 1/2AH318 / H319N/AN/A
Skin Irritation, Category 2H315N/AN/A
Specific Target Organ Toxicity (Single Exposure), Respiratory Irritation, Category 3H335N/AN/A

Minimum Required PPE:

  • Eye and Face Protection: Chemical splash goggles that meet ANSI Z87.1 standards are mandatory. A face shield should be worn in conjunction with goggles when there is a significant risk of splashing.

  • Hand Protection: Chemical-resistant gloves are required. Nitrile gloves (minimum 4mil thickness) are suitable for incidental contact. For prolonged contact or handling larger quantities, butyl rubber gloves are recommended.[1] Always consult the glove manufacturer's compatibility chart.

  • Body Protection: A flame-resistant lab coat is required. Ensure it is fully buttoned. Do not wear synthetic materials, as they can melt and adhere to the skin if ignited.[2]

  • Footwear: Closed-toe shoes are mandatory in the laboratory.

  • Respiratory Protection: Work should be conducted in a certified chemical fume hood to minimize inhalation exposure. If a fume hood is not available or if aerosolization is likely, a NIOSH-approved respirator with an organic vapor (OV) cartridge is required.[3] A cartridge with a black label is appropriate for organic vapors.[3][4]

Experimental Protocol: Safe Handling Workflow

The following protocol outlines the step-by-step procedure for safely handling this compound in a laboratory setting.

Preparation:

  • Ensure a certified chemical fume hood is operational.

  • Gather all necessary materials, including this compound in a sealed container, appropriate glassware, and required PPE.

  • Locate the nearest eyewash station, safety shower, and fire extinguisher.

  • Set up a designated waste container for flammable liquid waste.

Handling:

  • Don the appropriate PPE as outlined in the previous section.

  • Ground and bond containers when transferring large volumes to prevent static discharge.

  • Perform all manipulations of this compound inside the chemical fume hood.

  • Dispense the required amount of the chemical carefully, avoiding splashes.

  • Keep the container of this compound tightly closed when not in use.[1]

Post-Handling:

  • Decontaminate any surfaces that may have come into contact with the chemical.

  • Properly dispose of all contaminated materials in the designated hazardous waste container.

  • Remove PPE in the correct order to avoid cross-contamination.

  • Wash hands thoroughly with soap and water after removing gloves.

cluster_prep Preparation cluster_handling Handling (in Fume Hood) cluster_post Post-Handling prep1 Verify Fume Hood Functionality prep2 Assemble Materials & PPE prep1->prep2 prep3 Locate Safety Equipment prep2->prep3 prep4 Prepare Waste Container prep3->prep4 handle1 Don PPE prep4->handle1 handle2 Ground & Bond (if applicable) handle1->handle2 handle3 Dispense Chemical handle2->handle3 handle4 Keep Container Closed handle3->handle4 post1 Decontaminate Surfaces handle4->post1 post2 Dispose of Waste post1->post2 post3 Remove PPE Correctly post2->post3 post4 Wash Hands post3->post4 cluster_collection Waste Collection cluster_storage Waste Storage cluster_disposal Final Disposal collect1 Use Designated Container collect2 Properly Label Container store1 Seal Container collect2->store1 store2 Store in Designated Area store1->store2 store3 Ensure Secondary Containment store2->store3 dispose1 Contact EHS for Pickup store3->dispose1 dispose2 Licensed Vendor Disposal dispose1->dispose2

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.